molecular formula C11H9BrO B2403630 1-Bromo-3-methoxynaphthalene CAS No. 5111-34-2

1-Bromo-3-methoxynaphthalene

Cat. No.: B2403630
CAS No.: 5111-34-2
M. Wt: 237.096
InChI Key: GPVSVDNPAVXAQT-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxynaphthalene ( 5111-34-2) is a high-purity organic building block with the molecular formula C11H9BrO and a molecular weight of 237.09 g/mol . This naphthalene derivative is characterized by a bromine atom at the 1-position and a methoxy group at the 3-position, making it a versatile intermediate in various synthetic pathways. This compound is solid at room temperature and should be stored sealed in dry, cool conditions between 2-8°C to maintain stability . It has a calculated density of 1.447 g/cm³ at 20°C and is practically insoluble in water (0.033 g/L at 25°C) . In research, this compound serves as a key synthon in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Heck reaction, which is widely employed in the production of anti-inflammatory agents . Its structure is ideal for investigating Friedel-Crafts acylation reactions, a fundamental method for constructing carbon-carbon bonds in aromatic systems . Researchers also utilize this brominated naphthalene derivative in the development of novel pharmaceutical compounds and as a precursor in materials science. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended. Please refer to the Safety Data Sheet for comprehensive handling and disposal guidelines. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSVDNPAVXAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5111-34-2
Record name 1-bromo-3-methoxynaphthalene
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Foundational & Exploratory

Introduction: Strategic Importance of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene

This guide provides an in-depth technical overview of this compound (CAS No. 5111-34-2), a key synthetic intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a blend of theoretical grounding and practical utility.

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] this compound emerges as a highly valuable building block due to its defined substitution pattern. The methoxy group acts as an electronic modulator and the bromine atom provides a reactive handle for sophisticated molecular engineering, primarily through carbon-carbon bond-forming reactions. This guide elucidates the core chemical principles and practical methodologies required to effectively utilize this versatile reagent in a research and development setting.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. While specific spectral data for this isomer is not widely published, this section outlines the expected analytical signatures based on its structure and data from close isomers.

Chemical Identity & Properties
PropertyValueSource(s)
CAS Number 5111-34-2[3][4][5]
Molecular Formula C₁₁H₉BrO[3][6]
Molecular Weight 237.09 g/mol [3][4][6]
Purity Typically ≥97-98%[3]
Appearance White to off-white solid[7]
Melting Point 75 °C (for the isomeric 2-Bromo-3-methoxynaphthalene)[7]
Storage Store sealed in a dry environment at 2-8°C[4]

*Note: Physical properties like appearance and melting point are based on closely related isomers and should be confirmed via the Certificate of Analysis (CoA) for a specific batch.

Spectroscopic Characterization (Expected)

Confirming the identity and purity of this compound is critical. The following are expected spectroscopic characteristics:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should reveal distinct signals for the aromatic protons and a sharp singlet for the methoxy group. Based on the substitution pattern and known spectra of related compounds, one would expect a singlet for the methoxy protons (OCH₃) around δ 3.9-4.0 ppm.[8][9] The aromatic region (δ 7.0-8.5 ppm) will show a complex pattern of doublets and triplets corresponding to the six protons on the naphthalene ring system.[10][11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display 11 distinct signals. The methoxy carbon should appear around δ 55-57 ppm.[10] The aromatic region will show 10 signals, with the carbon atom bonded to bromine (C-Br) appearing at a characteristic upfield shift (approx. δ 110-120 ppm) and the carbon attached to the methoxy group (C-O) resonating further downfield (approx. δ 155-160 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹), C=C stretching within the aromatic system (~1600-1650 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1250-1300 cm⁻¹).[12][13]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).[12][14] The molecular ion peak would be observed at m/z 236 and 238.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and logical approach is the direct electrophilic bromination of 3-methoxynaphthalene.

Proposed Synthetic Workflow: Electrophilic Bromination

The methoxy group is an activating, ortho-, para-directing group. In the naphthalene system, electrophilic attack is kinetically favored at an adjacent α-position if available. Therefore, bromination of 3-methoxynaphthalene is expected to yield the 4-bromo and 2-bromo isomers as major products, with the desired 1-bromo product potentially being a minor component depending on the conditions. A more controlled synthesis might start from 3-methoxy-1-naphthol, though this is a less common starting material. For the purpose of this guide, a generalized protocol for direct bromination is presented.

G cluster_0 Synthesis Workflow Start 3-Methoxynaphthalene Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (e.g., NBS or Br₂) in Acetic Acid Reagent->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Crude Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product Isolated Product

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol: Bromination

This protocol is a generalized representation. Researchers should conduct their own literature search and optimization.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-methoxynaphthalene (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes. The reaction is exothermic and the temperature should be carefully controlled.[15]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Pour the reaction mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess bromine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the desired this compound isomer.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the strategic reactivity of its C-Br bond. This enables its use as a linchpin in constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most important application. As an aryl bromide, the compound is an excellent substrate for reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[16][17]

Causality Behind the Suzuki-Miyaura Protocol: The Suzuki reaction is favored in drug development for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids. The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DME/water, Toluene/ethanol/water) is crucial and substrate-dependent. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.

Suzuki_Cycle Pd0L2 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0L2->OxAdd Oxidative Addition Ar-Br Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling [17]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Grignard Reagent Formation

For nucleophilic addition chemistry, the C-Br bond can be converted into a carbon-centered nucleophile via a Grignard reagent. This opens pathways to alcohols, carboxylic acids (via CO₂), and other functional groups.

Causality Behind Grignard Protocol: The formation of a Grignard reagent is notoriously sensitive to moisture and protic sources, which will instantly quench the highly basic reagent.[18] Therefore, the use of anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware is non-negotiable for success.[19][20] A small crystal of iodine is often used as an initiator; it reacts with the magnesium surface to expose a fresh, active layer for reaction.[18]

General Protocol: Grignard Reagent Formation [19]

  • Setup: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via syringe. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the resulting dark, cloudy solution for an additional 30-60 minutes to ensure full conversion. The Grignard reagent is now ready for reaction with an appropriate electrophile (e.g., an aldehyde, ketone, or CO₂).

Safety and Handling

Professional laboratory practice dictates treating all chemicals with caution. The toxicological properties of this compound have not been thoroughly investigated.[21]

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Avoid dust formation and inhalation of vapors or dust.[21]

  • First Aid:

    • Inhalation: May cause respiratory irritation. Move the person to fresh air.[21]

    • Skin Contact: Wash off with soap and plenty of water.[21]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[21]

    • Ingestion: Rinse mouth with water and consult a physician.[21]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][22]

References

  • MSDS of this compound. (2025). Capot Chemical Co., Ltd.
  • This compound. (n.d.). ChemScene.
  • This compound. (n.d.). Alachem Co., Ltd.
  • This compound. (n.d.). BLD Pharm.
  • 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. (n.d.).
  • This compound. (n.d.). Arctom Scientific.
  • This compound. (n.d.). AiFChem.
  • 1-Bromo-4-methoxynaphthalene. (n.d.).
  • The Versatility of 2-Methoxynaphthalene. (n.d.). Benchchem.
  • An In-depth Technical Guide to 1-Methoxynaphthalene. (n.d.). Benchchem.
  • Supplementary Information for Bromination of phenols and phenol ethers. (n.d.). Beilstein Journals.
  • 1-Bromo-2-methoxynaphthalene Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-Bromo-6-methoxynaphthalene Safety D
  • 1-BROMO-2-METHOXYNAPHTHALENE(3401-47-6) IR Spectrum. (n.d.). ChemicalBook.
  • 6-Methoxy-2-naphthol. (1966). Organic Syntheses, 46, 68.
  • 1H NMR spectra of 1-methoxynaphthalene. (n.d.).
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1986).
  • 2-Bromo-6-methoxynaphthalene. (n.d.).
  • Grignard Reaction. (n.d.). University of Missouri–St. Louis, Department of Chemistry.
  • Naphthalene, 1-bromo-. (n.d.). NIST Chemistry WebBook.
  • 1-Bromo-2-methoxynaphthalene Spectrum. (n.d.). SpectraBase.
  • Technical Support Center: Grignard Reaction. (n.d.). Benchchem.
  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-276.
  • 2-Bromo-3-methoxynaphthalene: A Key for Material Science Innovation. (n.d.). Ningbo Innopharmchem Co., Ltd.
  • 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Bromo-3-methoxynaphthalene, 1G. (n.d.). Lab Pro Inc.

Sources

An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxynaphthalene is a halogenated aromatic compound belonging to the family of substituted naphthalenes. The naphthalene scaffold is a prevalent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom and a methoxy group to the naphthalene core in this compound creates a molecule with unique physicochemical properties and potential as a versatile building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its potential applications in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for several key physical characteristics remain to be definitively established in the literature.

PropertyValueSource(s)
CAS Number 5111-34-2[1]
Molecular Formula C₁₁H₉BrO[1][2]
Molecular Weight 237.09 g/mol [1][2]
Appearance White to yellow solidInferred from supplier data
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Soluble in organic solvents such as ethers, alcohols, and chlorinated hydrocarbons. Insoluble in water.[3][4]
Storage Temperature 4°C or 2-8°C[2]

Computational Data:

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 9.23 Ų[2]
LogP 3.6109[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of 1,3-dibromonaphthalene. The following protocol is based on established methodologies for the synthesis of methoxy-substituted naphthalenes.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 1,3-dibromonaphthalene. The causality behind this experimental choice lies in the reactivity of the bromine atoms on the naphthalene ring, allowing for a regioselective substitution with a methoxide source.

Materials:

  • 1,3-dibromonaphthalene

  • Sodium methoxide (solid or as a solution in methanol)

  • Copper(I) iodide (CuI) - catalyst

  • N,N-Dimethylformamide (DMF) - solvent

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromonaphthalene (1.0 eq), sodium methoxide (1.1 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to a temperature of 120-140°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of the synthesis workflow for this compound.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The expected ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts would be influenced by the positions of the bromo and methoxy substituents on the naphthalene ring. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework. For reference, the spectral data for the related compound 1-methoxynaphthalene is available.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br stretching vibration, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the naphthalene ring. Experimental FT-IR and FT-Raman spectra of 1-methoxynaphthalene have been reported and analyzed.[9][10]

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11][12] The fragmentation pattern would likely involve the loss of the bromine atom and the methoxy group.

Analytical Protocols

Thin Layer Chromatography (TLC)

A research article reports a retention factor (Rf) value of 0.77 for this compound on silica gel plates with a mobile phase of hexane:chloroform (4:1).[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of substituted naphthalenes can be employed for the characterization of this compound.

Protocol Outline:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample Dissolution Dissolution Sample->Dissolution Injection Injection Separation Separation Injection->Separation Temperature Program Ionization Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis m/z Separation Detection Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Sources

An In-Depth Technical Guide to 1-Bromo-3-methoxynaphthalene: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Naphthalene Derivative

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized, versatile building blocks in the successful execution of complex synthetic campaigns. 1-Bromo-3-methoxynaphthalene, a seemingly unassuming substituted naphthalene, is one such molecule. Its strategic placement of a reactive bromine atom and an electron-donating methoxy group on the naphthalene scaffold makes it a highly valuable intermediate for introducing the 3-methoxynaphthyl moiety into larger, more complex structures. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, thereby empowering researchers to leverage its full synthetic potential.

Chemical Identity and Molecular Characteristics

This compound is an aromatic organic compound with the chemical formula C₁₁H₉BrO.[1] Its molecular structure consists of a naphthalene core substituted with a bromine atom at the 1-position and a methoxy group at the 3-position.

Molecular Weight: 237.09 g/mol [1]

This specific arrangement of substituents dictates its reactivity and physicochemical properties, making it a distinct and valuable tool in the synthetic chemist's arsenal.

Table 1: Core Chemical and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₉BrO[1]
Molecular Weight 237.09 g/mol [1]
CAS Number 5111-34-2[1]
Appearance Likely a solid at room temperature (based on related isomers)Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.Inferred

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, leveraging the differential reactivity of the bromine atoms in a readily available starting material, 1,3-dibromonaphthalene.

The Causality Behind the Synthetic Route

The choice of 1,3-dibromonaphthalene as a precursor is strategic. The two bromine atoms on the naphthalene ring are not equally reactive. The bromine at the C1 position is generally more susceptible to nucleophilic attack than the one at the C3 position. This difference in reactivity, while sometimes subtle, can be exploited to achieve a monosubstitution. By carefully controlling the reaction conditions, specifically the stoichiometry of the nucleophile and the reaction time, it is possible to selectively replace one bromine atom, yielding the desired this compound. A copper catalyst is often employed to facilitate this type of nucleophilic substitution, known as an Ullmann condensation or coupling, which is particularly effective for forming aryl ethers.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Synthesis of this compound Start 1,3-Dibromonaphthalene Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagents Sodium Methoxide (CH3ONa) Copper Catalyst (e.g., CuI) Solvent (e.g., DMF or Methanol) Reagents->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Copper-Assisted Nucleophilic Substitution

The following protocol is based on the synthetic strategy described for the preparation of methoxy-substituted naphthalenes from their bromo-substituted precursors.[2]

Materials:

  • 1,3-Dibromonaphthalene

  • Sodium methoxide (or freshly cut sodium metal and anhydrous methanol)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF) or anhydrous methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the flask, dissolve 1,3-dibromonaphthalene (1 equivalent) in anhydrous DMF or methanol.

  • Addition of Catalyst and Nucleophile: Add Copper(I) iodide (catalytic amount, e.g., 0.1 equivalents) to the solution. Then, carefully add sodium methoxide (1.0-1.2 equivalents). If using sodium metal and methanol, the sodium methoxide should be prepared in situ beforehand.

  • Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction should be stopped when the starting material, 1,3-dibromonaphthalene, has been consumed to a significant extent, but before the formation of the disubstituted product, 1,3-dimethoxynaphthalene, becomes prevalent. A reaction time of approximately 5 hours has been reported to be effective for achieving monosubstitution.[2]

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product will be a mixture of the starting material, the desired product, and the disubstituted byproduct. This mixture can be effectively separated by column chromatography on silica gel using a hexane/ethyl acetate solvent system. The different components can be identified by their Rf values on TLC (for a hexane:CHCl₃ (4:1) system, the reported Rf for this compound is 0.77, while for 1,3-dimethoxynaphthalene it is 0.17).[2]

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic region (approx. 7.0-8.5 ppm) will show signals for the 6 naphthalene protons. A singlet for the methoxy group protons will appear around 3.9-4.1 ppm. The coupling patterns in the aromatic region will be complex due to the substitution pattern.
¹³C NMR Expect 11 distinct signals. The carbon bearing the methoxy group will be significantly shielded (around 155-160 ppm), while the carbon attached to the bromine will be deshielded (around 110-120 ppm). The methoxy carbon will appear around 55-60 ppm.
IR Spectroscopy Characteristic C-O stretching frequencies for the aryl ether (around 1250-1000 cm⁻¹), C-Br stretching (typically below 800 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The molecular ion peak (M+) will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 236 and 238. Fragmentation may involve the loss of the methoxy group or the bromine atom.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of the 3-methoxynaphthyl moiety into a wide range of molecular scaffolds. This is particularly relevant in medicinal chemistry, where the naphthalene core is a common feature in many bioactive molecules.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented, its isomers and related brominated methoxynaphthalenes are key intermediates in the synthesis of important pharmaceuticals. For instance, 2-bromo-6-methoxynaphthalene is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The strategic placement of the methoxy and bromo groups in this compound allows for the construction of novel analogs of existing drugs or entirely new chemical entities with potential therapeutic applications.

Diagram 2: Role in Medicinal Chemistry

MedChem Synthetic Utility in Drug Discovery BMN This compound Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) BMN->Coupling Bioactive Novel Bioactive Molecules Coupling->Bioactive Scaffold Diverse Molecular Scaffolds Scaffold->Coupling

Caption: The role of this compound as a key building block in the synthesis of potential drug candidates.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Commercial suppliers often recommend storage at 2-8°C.[3]

  • Safety: While specific toxicity data for this compound is not extensively documented, it should be handled with the care afforded to all halogenated aromatic compounds. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Conclusion: A Building Block of Strategic Importance

This compound represents more than just a chemical with a defined molecular weight. It is a strategically designed building block that offers synthetic chemists a reliable and efficient means of incorporating the 3-methoxynaphthyl unit into complex molecular architectures. Its straightforward synthesis and the versatility of its reactive bromine handle make it a valuable asset in the pursuit of novel pharmaceuticals and other advanced materials. This guide has aimed to provide the necessary technical insights to not only understand the properties of this compound but also to confidently and effectively utilize it in research and development endeavors.

References

  • PubChem. 1-Bromo-4-methoxynaphthalene. [Link]
  • Erenler, R. (2008). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 2008(5), 269-270. [Link]

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An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene: Structure, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the rational design of complex molecular architectures is paramount. Aryl halides, particularly those derived from polycyclic aromatic hydrocarbons, serve as versatile building blocks, enabling the construction of intricate scaffolds through a variety of cross-coupling methodologies. Among these, 1-Bromo-3-methoxynaphthalene has emerged as a key intermediate, offering a strategic combination of a reactive bromine handle for carbon-carbon and carbon-heteroatom bond formation, and a methoxy group that modulates the electronic properties of the naphthalene core.

This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental physicochemical properties, detail robust synthetic protocols, explore its reactivity in key transformations, and discuss its potential applications, thereby offering a comprehensive resource for leveraging this valuable synthetic intermediate.

Core Molecular Structure and Physicochemical Properties

This compound possesses a naphthalene scaffold substituted at the C1 and C3 positions with a bromine atom and a methoxy group, respectively. This substitution pattern dictates its reactivity and physical characteristics.

dot graph { layout=neato; node [shape=plaintext]; size="7.6,4"; bgcolor="#F1F3F4";

// Define nodes for the naphthalene core C1 [pos="1,1!", label="C"]; C2 [pos="2,1!", label="C"]; C3 [pos="2.5,0!", label="C"]; C4 [pos="2,-1!", label="C"]; C5 [pos="1,-1!", label="C"]; C6 [pos="0,0!", label="C"]; C7 [pos="3.5,0!", label="C"]; C8 [pos="4.5,0!", label="C"]; C9 [pos="3,-1.5!", label="C"]; C10 [pos="4,-1.5!", label="C"];

// Define nodes for substituents Br [pos="0,2!", label="Br", fontcolor="#EA4335"]; O [pos="3,1.5!", label="O", fontcolor="#4285F4"]; CH3 [pos="4,2!", label="CH₃", fontcolor="#34A853"];

// Draw bonds for the naphthalene core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C3 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C4 [label=""];

// Draw bonds for substituents C1 -- Br [label="1", fontcolor="#202124"]; C3 -- O [label="3", fontcolor="#202124"]; O -- CH3 [label=""];

// Add labels for clarity label_Br [label="Bromine", pos="0,2.5!", fontcolor="#EA4335"]; label_O [label="Methoxy", pos="3.5,2.5!", fontcolor="#4285F4"]; label_Naphthalene [label="Naphthalene Core", pos="2.5,-2!", fontcolor="#5F6368"]; } Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5111-34-2[1][2][3][4][5]
Molecular Formula C₁₁H₉BrO[3]
Molecular Weight 237.09 g/mol [3]
Appearance Not specified (likely a solid at room temperature)Inferred
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water; soluble in common organic solventsInferred
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[5]

Synthesis of this compound

The synthesis of this compound can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 1,3-Dibromonaphthalene

A scientifically sound method involves the nucleophilic aromatic substitution of 1,3-dibromonaphthalene. The differential reactivity of the two bromine atoms can be exploited to achieve monosubstitution. A copper-assisted methoxide displacement is a viable strategy.[6]

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} Caption: Workflow for the synthesis of this compound from 1,3-Dibromonaphthalene.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,3-dibromonaphthalene in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium methoxide and a catalytic amount of a copper(I) salt (e.g., CuI).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[6] The reaction time is critical to favor the formation of the mono-substituted product over the di-substituted by-product (1,3-dimethoxynaphthalene).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate this compound from the starting material and any di-substituted by-product.[6]

Synthesis from 1-Bromo-3-hydroxynaphthalene

An alternative and straightforward approach is the methylation of 1-bromo-3-hydroxynaphthalene via a Williamson ether synthesis. This method is generally high-yielding and utilizes common laboratory reagents.

Experimental Protocol:

  • Deprotonation: In a round-bottom flask, dissolve 1-bromo-3-hydroxynaphthalene in a suitable polar solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) and stir the suspension.

  • Methylation: To the resulting mixture, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Workup and Purification: After the reaction is complete, filter off the base and evaporate the solvent. The residue can be taken up in an organic solvent and washed with water to remove any remaining salts. Subsequent purification by recrystallization or column chromatography will yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the C1 position serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to generate more complex biaryl or styrenyl structures, which are common motifs in pharmaceutical agents.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Heat the mixture with stirring. The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is crucial in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of this compound with a variety of primary or secondary amines to form the corresponding N-arylated products.[7][8][9][10][11]

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Key components of the Buchwald-Hartwig Amination reaction.

Heck Reaction

The Heck reaction facilitates the formation of a new carbon-carbon bond between this compound and an alkene.[12][13][14][15][16] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated naphthalene derivatives.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show distinct signals for the six aromatic protons and a singlet for the three methoxy protons. The methoxy singlet would likely appear around 3.9-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of 7.0-8.5 ppm. The proton peri to the bromine (at C8) would likely be the most downfield-shifted aromatic proton due to the anisotropic effect of the bromine atom.

  • ¹³C NMR: The spectrum would display 11 distinct signals. The carbon bearing the methoxy group (C3) would be significantly shielded, appearing upfield, while the carbon attached to the bromine (C1) would also show a characteristic shift. The methoxy carbon would resonate around 55-56 ppm.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:[2][3]

  • Skin Irritation (Category 2) [2]

  • Eye Irritation (Category 2) [2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation [2][3]

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.[3]

  • Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound stands out as a strategically important building block for organic synthesis. Its well-defined structure and the presence of a reactive bromine atom make it an ideal substrate for a range of powerful cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering valuable insights for chemists engaged in the design and synthesis of novel molecules for drug discovery and materials science. The continued exploration of the chemistry of this compound and related compounds will undoubtedly lead to the development of new and innovative chemical entities.

References

  • Capot Chemical Co., Ltd. MSDS of this compound. [Link]
  • ResearchGate. Scheme 9.
  • Erenler, R. Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives.
  • PubChem. 1-Bromo-4-methoxynaphthalene.
  • Organic Syntheses. 6-METHOXY-2-NAPHTHALDEHYDE. [Link]
  • Beilstein Journals.
  • The Royal Society of Chemistry.
  • Wikipedia.
  • Crysdot LLC. 1-Bromo-6-methoxynaphthalene. [Link]
  • Wikipedia. Heck reaction. [Link]
  • Chemistry LibreTexts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • YouTube.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Techno PharmChem.
  • Taylor & Francis. Heck reaction – Knowledge and References. [Link]
  • ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • PrepChem.com. Synthesis of 1-bromo-2-methoxynaphthalene. [Link]
  • Chemchart. 1-Bromo-3-hydroxynaphthalene (5498-31-7)

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Authored by: [Your Name/Department], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-methoxynaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. The document outlines the theoretical principles governing its solubility in various organic solvents, supported by its physicochemical properties. A detailed, field-proven experimental protocol for determining its solubility via the equilibrium shake-flask method is presented, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the solubility profile of this compound for their research and development endeavors.

Introduction: The Scientific Significance of this compound

This compound is a substituted naphthalene derivative with significant applications as a building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the synthesis of complex organic molecules, including pharmacologically active compounds and advanced materials. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This guide serves as a foundational resource for scientists and researchers, providing both theoretical insights and practical methodologies for the accurate assessment of this compound's solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The following table summarizes the key computed properties of this compound, which collectively inform its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₉BrOChemScene[1]
Molecular Weight 237.09 g/mol ChemScene[1]
LogP (Octanol-Water Partition Coefficient) 3.6109ChemScene[1]
Topological Polar Surface Area (TPSA) 9.23 ŲChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

The high LogP value indicates a significant nonpolar character, suggesting a preference for lipophilic environments over aqueous media. The low topological polar surface area and the single hydrogen bond acceptor (the methoxy group) further support its limited solubility in polar, protic solvents.

Predicting Solubility: The "Like Dissolves Like" Principle in Practice

The age-old chemical maxim "like dissolves like" remains a powerful predictive tool for estimating solubility.[2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its largely aromatic and halogenated structure dictates its solubility profile.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the predominantly nonpolar nature of the naphthalene core and the bromine substituent, this compound is expected to exhibit good solubility in nonpolar solvents. The primary intermolecular interactions will be van der Waals forces.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess a dipole moment but lack acidic protons.[2] While the methoxy group introduces a slight polarity, the overall nonpolar character of the molecule suggests moderate to good solubility in these solvents, driven by dipole-dipole interactions and London dispersion forces.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by the presence of hydrogen bond donors.[2] Given that this compound has no hydrogen bond donors and only a single weak acceptor, its solubility in polar protic solvents is anticipated to be limited.

Based on these principles, a predicted qualitative solubility profile is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Nonpolar Toluene, Hexane, Diethyl EtherHighVan der Waals Forces
Polar Aprotic Dichloromethane, Tetrahydrofuran (THF), Acetone, Ethyl AcetateHigh to ModerateDipole-Dipole, Van der Waals
Polar Protic Ethanol, MethanolLow to ModerateDipole-Dipole, Van der Waals
Aqueous WaterVery LowN/A

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[2][3] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil1 Seal vials and place on shaker prep2->equil1 Secure equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 Incubate sep1 Allow samples to settle equil2->sep1 Rest sep2 Centrifuge to pellet undissolved solid sep1->sep2 Clarify sep3 Filter supernatant using a syringe filter sep2->sep3 Purify anal1 Prepare serial dilutions of the filtrate sep3->anal1 Dilute anal2 Analyze by HPLC against a calibration curve anal1->anal2 Inject anal3 Calculate solubility (e.g., in mg/mL or mol/L) anal2->anal3 Quantify

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to validate the chosen incubation period.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.[2]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solution by HPLC and determine the concentration of this compound from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Conclusion and Future Perspectives

This guide has provided a detailed examination of the solubility of this compound in organic solvents, from theoretical prediction to experimental determination. The provided protocol for the shake-flask method offers a robust framework for generating high-quality, reproducible solubility data. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of novel therapeutics and materials. As research into the applications of this compound continues to expand, a comprehensive understanding of its solubility will remain a cornerstone of successful and efficient scientific advancement.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

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Navigating the Synthesis Landscape: A Technical Safety Guide to 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Profile

1-Bromo-3-methoxynaphthalene is a substituted naphthalene derivative utilized as a building block in organic synthesis.[1][2] Its chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe laboratory practice.

Chemical Identity
IdentifierValue
Chemical Name This compound
CAS Number 5111-34-2
Molecular Formula C₁₁H₉BrO
Molecular Weight 237.09 g/mol [1][2]
Synonyms 1-bromo-3-methoxy-naphthalene
GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity.

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]

The following pictograms are associated with these classifications:

GHS Pictogram for this compound.
Hazard and Precautionary Statements
CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[5][6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of preventing chemical exposure is a multi-layered approach that combines engineering controls with appropriate PPE. The causality behind these choices is to create redundant barriers between the researcher and the chemical hazard.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to prevent inhalation exposure.[7]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not arbitrary; it is a systematic process to mitigate the specific hazards identified.

PPE_Workflow cluster_handling Direct Handling cluster_aerosol Aerosol/Dust Risk LabCoat Flame-Resistant Lab Coat Goggles Chemical Safety Goggles (EN166 Compliant) Gloves Nitrile Gloves (Inspect Before Use) Goggles->Gloves Respirator NIOSH-Approved Respirator (e.g., N95 for dust) Gloves->Respirator

Recommended PPE workflow for handling this compound.
  • Eye Protection : Chemical safety goggles are required to protect against splashes and dust.[4][8]

  • Hand Protection : Wear protective gloves, such as nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]

  • Skin and Body Protection : A lab coat should be worn to prevent skin contact.[4] For large quantities or significant risk of splashing, consider additional protective clothing.

  • Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with an appropriate particle filter.[1][9]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and correct first aid is critical. The following protocols are designed for rapid response to mitigate harm.

Emergency Response Decision Tree

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->FreshAir WashSkin Wash with Soap & Water Remove Contaminated Clothing Skin->WashSkin RinseEyes Rinse with Water for 15 min Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention Show SDS to Doctor FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Decision-making workflow for accidental exposure.
  • Inhalation : If inhaled, move the person to fresh air.[1][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][10] Remove contaminated clothing.[5] If skin irritation persists, consult a physician.[1]

  • Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][4] Immediate medical attention is required.[10]

  • Ingestion : Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician immediately.[1]

Handling, Storage, and Fire-Fighting Measures

Proactive measures in handling and storage are essential to prevent incidents.

Safe Handling and Storage Protocol
  • Handling : Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[7] Ensure there is appropriate exhaust ventilation at places where dust is formed.[7]

  • Storage : Store in a cool, dry, and well-ventilated place.[6][8] Keep the container tightly closed to prevent moisture ingress and contamination.[6][8] Store away from incompatible materials such as strong oxidizing agents.[8]

Fire-Fighting
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

  • Specific Hazards : During a fire, hazardous combustion products may be formed, including carbon oxides and hydrogen bromide gas.[1]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[1][8]

Toxicological and Ecological Information

While comprehensive toxicological data for this compound is limited, the known hazards necessitate caution.[1] The naphthalene core structure suggests potential for toxicity, as naphthalene itself is associated with various adverse health effects.[12][13]

  • Acute Effects : As per the GHS classification, the primary acute effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3][14]

  • Ecological Information : Do not let the product enter drains.[1] While specific ecotoxicity data is unavailable, halogenated aromatic compounds can be persistent and harmful to aquatic life.

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Product Disposal : Unused or surplus this compound should be disposed of by a licensed professional waste disposal service.[1] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[1]

References

  • Capot Chemical Co., Ltd. (2025). MSDS of this compound. URL
  • ChemicalBook. (n.d.). 1-bromo-3-methoxy-naphthalene | 5111-34-2. URL
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  • Fisher Scientific. (2025).
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  • AK Scientific, Inc. (n.d.).
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The Alchemist's Keystone: A Comprehensive Technical Guide to 1-Bromo-3-methoxynaphthalene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Bromo-3-methoxynaphthalene, a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. Moving beyond a simple datasheet, this document elucidates the causality behind its handling protocols, explores its synthetic utility with field-proven insights, and establishes a framework for its safe and effective application in the laboratory.

Compound Profile and Physicochemical Properties

This compound (CAS No. 5111-34-2) is a substituted naphthalene derivative that serves as a versatile building block.[1] Its utility stems from the orthogonal reactivity of the bromo and methoxy functionalities on the naphthalene scaffold.

PropertyValueSource
Molecular Formula C₁₁H₉BrO[1]
Molecular Weight 237.09 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 75 °C[2]
Storage Temperature 2-8 °C[3]

Causality of Properties: The naphthalene core provides a rigid, aromatic platform. The methoxy group is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitutions. The bromine atom is a key functional handle, enabling a wide array of cross-coupling reactions. Its solid nature at room temperature simplifies weighing and handling compared to liquid reagents, though care must be taken to avoid generating dust.

Prudent Handling and Storage: A Self-Validating System of Safety

The handling and storage of this compound, as with all brominated aromatic compounds, demand a protocol-driven approach to ensure both personnel safety and compound integrity.[3] The following procedures are designed to be a self-validating system, where each step mitigates a specific, identified risk.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE ensemble is mandatory when handling this compound. The rationale extends beyond mere compliance; it is a critical barrier against potential, though not fully elucidated, toxicological effects.[4]

  • Eye Protection: Chemical splash goggles are essential.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves should be inspected before use and disposed of after handling.[5]

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: For operations with the potential to generate dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Engineering Controls: Containing the Hazard

All manipulations of this compound should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[6]

Step-by-Step Handling Protocol
  • Preparation: Ensure the fume hood is clean and uncluttered. Assemble all necessary glassware and reagents.

  • Weighing and Transfer:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.

    • Record the mass and promptly close the stock container.

    • Transfer the weighed solid to the reaction vessel within the fume hood.

  • Dissolution: If the subsequent reaction is in solution, add the solvent to the solid in the reaction vessel under gentle agitation.

Handling_Workflow Workflow for Weighing and Transferring this compound cluster_prep Preparation cluster_weigh Weighing cluster_reaction Reaction Setup Prep Prepare Fume Hood and Equipment Tare Tare Weighing Vessel Prep->Tare Proceed to weighing Transfer_Solid Carefully Transfer Solid Tare->Transfer_Solid Record_Mass Record Mass & Close Stock Transfer_Solid->Record_Mass Transfer_to_Vessel Transfer to Reaction Vessel Record_Mass->Transfer_to_Vessel Move to fume hood Add_Solvent Add Solvent (if applicable) Transfer_to_Vessel->Add_Solvent

Caption: A logical workflow for the safe weighing and transfer of this compound.

Storage Protocols: Maintaining Compound Integrity

Proper storage is crucial for preserving the purity and reactivity of this compound.

  • Temperature: Store in a refrigerator at 2-8 °C.[3]

  • Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Light and Air Sensitivity: The compound is noted to be light and air sensitive, necessitating storage in an opaque, well-sealed container.[2][7]

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is primarily centered on the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron species.

General Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the aryl bromide with an amine.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress.

  • After completion, cool the mixture, filter through a pad of celite, and concentrate.

  • Purify the resulting amine by column chromatography.

Synthetic_Utility Synthetic Utility of this compound cluster_starting_material Starting Material cluster_reactions Key Reactions cluster_products Product Classes SM This compound Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd catalyst, Base, Boronic Acid Buchwald Buchwald-Hartwig Amination SM->Buchwald Pd catalyst, Base, Amine Biaryl Biaryl Compounds Suzuki->Biaryl Aryl_Amine Aryl Amines Buchwald->Aryl_Amine

Caption: Key synthetic transformations enabled by this compound.

Stability and Incompatibility

While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from its structure and the general behavior of similar compounds.

  • Thermal Stability: As a solid with a relatively high melting point, it is thermally stable under recommended storage conditions. At elevated temperatures, decomposition may occur, potentially releasing hydrogen bromide and carbon oxides.[4]

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents, as these can react with the aromatic ring or the methoxy group.[1] It is also prudent to avoid strong bases and acids, especially at elevated temperatures, which could potentially lead to side reactions.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methoxy protons around 3.9-4.0 ppm and a series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the naphthalene protons.

  • ¹³C NMR: The spectrum will display a signal for the methoxy carbon around 55-60 ppm and a set of signals in the aromatic region (typically 110-160 ppm), including the carbon bearing the bromine atom at a characteristic upfield shift.

  • IR Spectroscopy: Key absorbances are expected for C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Emergency Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material without creating dust and place it in a sealed, labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety officer.

Exposure Response
  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. The recommended method is incineration in a licensed chemical waste facility equipped with an afterburner and scrubber to neutralize the resulting hydrogen bromide.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

References

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A Technical Guide to the Chemical Hazards and Safe Handling of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-methoxynaphthalene (CAS No. 5111-34-2, Molecular Formula: C₁₁H₉BrO) is a substituted naphthalene derivative utilized primarily in laboratory settings for the synthesis of more complex organic molecules.[1][2] As with many specialized chemical intermediates, its toxicological profile is not exhaustively characterized, placing a greater onus on researchers and drug development professionals to adhere to rigorous safety protocols.[1][3] This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, grounded in the principles of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The central tenet of this document is that an absence of comprehensive toxicity data necessitates a conservative approach to handling, treating the substance with the caution required for known irritants and potentially harmful chemicals.

Hazard Identification and GHS Classification

While extensive toxicological studies on this compound have not been conducted, available Safety Data Sheets (SDS) and data from structurally analogous compounds allow for a presumptive hazard classification.[1][3][4] The primary hazards are associated with irritation. The compound is classified under the GHS with pictograms and statements that reflect these risks.

GHS Pictogram:

GHS07: Exclamation Mark

The GHS07 pictogram is assigned to substances that may cause less severe health effects but are nonetheless hazardous. This includes chemicals that can cause:

  • Acute toxicity (harmful if swallowed, inhaled, or in contact with skin)

  • Skin and eye irritation

  • Respiratory tract irritation

  • Skin sensitization

Hazard and Precautionary Statements

Based on the available information, the following GHS classifications are applicable. It is critical to note that the lack of data in some areas does not imply a lack of hazard.

Classification Code Statement Source
Hazard Statements H335May cause respiratory irritation.[1][3]
H315 (Inferred)Causes skin irritation.[4]
H319 (Inferred)Causes serious eye irritation.[4][5]
H302 (Inferred)Harmful if swallowed.[4][5][6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P312Call a POISON CENTER/doctor if you feel unwell.[7]

Toxicological Profile: Acknowledging the Gaps

The principle of trustworthiness in a laboratory setting requires acknowledging what is not known. For this compound, the statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" is a recurring and critical piece of information.[1][3] This necessitates treating the compound with a heightened level of caution.

Toxicological Endpoint Result/Finding Comments
Acute Toxicity (Oral, Dermal, Inhalation) No quantitative data (e.g., LD50) available. Inferred to be harmful if swallowed based on related compounds.The absence of LD50 values means that accidental ingestion or significant skin exposure should be treated as a serious medical event.
Skin Corrosion/Irritation Expected to be a skin irritant.Consistent with GHS classification of similar brominated aromatic compounds. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Direct contact with the eyes could lead to significant injury. Immediate and prolonged rinsing is critical.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No component of this product at levels ≥ 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1][3]While not listed by IARC, this is not a definitive statement of non-carcinogenicity, as it may not have been evaluated.
Reproductive Toxicity No data available.[1][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]This is the most consistently reported health hazard. Inhalation of dust or vapor must be minimized.
Specific Target Organ Toxicity (Repeated Exposure) No data available.[1][3]
Aspiration Hazard No data available.[1][3]

Safe Handling and Engineering Controls

The causality behind safe handling protocols is to create a multi-layered defense against the known and potential hazards. The primary goal is to minimize all routes of exposure (inhalation, dermal, ocular, ingestion) by applying the "As Low As Reasonably Achievable" (ALARA) principle.

Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.

  • Causality: The known hazard of respiratory tract irritation (H335) makes control of airborne dust and vapors paramount.[1][3] A fume hood provides a contained workspace with negative pressure, drawing contaminants away from the operator's breathing zone.

Secondary Controls

  • Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination. This area should be clearly marked, and access should be limited to trained personnel.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering controls. The selection of PPE is directly dictated by the potential hazards.

Body Part Protection Specifications and Rationale
Eyes/Face Tightly fitting safety goggles with side-shields.Rationale: Protects against splashes and airborne dust, addressing the serious eye irritation hazard. Must conform to EN 166 (EU) or NIOSH (US) approved standards.[8]
Skin/Hands Chemical-resistant, impervious gloves (e.g., Nitrile).Rationale: Prevents direct skin contact, addressing the skin irritation hazard. Gloves must be inspected for integrity before each use. Proper removal technique (without touching the outer surface) is critical to avoid self-contamination.[3]
Body Laboratory coat.Rationale: Provides a removable barrier to protect personal clothing from contamination.
Respiratory Not required if work is performed in a fume hood.Rationale: The fume hood is the primary respiratory control. For situations where a hood is not available or in case of a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., type OV/AG/P99) should be used.[1]

Emergency Protocols

A self-validating safety system includes robust, well-understood emergency procedures. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures The immediate response to an exposure is critical. In all cases, consult a physician and provide them with the Safety Data Sheet.[1]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][3][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][3][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1][3]

Fire Response

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Unsuitable Media: Do not use a heavy water stream, which could scatter the material.[5]

  • Hazardous Combustion Products: In a fire, toxic and irritating fumes may be generated, including carbon oxides (CO, CO₂), and hydrogen bromide gas.[1][3]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][3]

Spill Cleanup Protocol The following workflow provides a systematic approach to managing an accidental release.

Spill_Response_Workflow Start Spill Discovered Assess Assess Risk (Size, Location, Ventilation) Start->Assess Alert Alert Personnel & Restrict Access Assess->Alert Significant Spill PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE Minor Spill Alert->PPE Contain Contain Spill (Use inert absorbent material) PPE->Contain Cleanup Collect Material (Use non-sparking tools) Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Package Waste in Sealed Container for Disposal Decon->Dispose End Report Incident Dispose->End

Caption: Workflow for Accidental Spill Response.

Storage and Disposal

Proper Storage Conditions Correct storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[1] The material is noted as hygroscopic.[1]

  • Atmosphere: For long-term storage, keeping the material under an inert gas (e.g., argon or nitrogen) is recommended to prevent degradation.[1]

Waste Disposal

  • All waste, including contaminated absorbent material and empty containers, must be treated as hazardous waste.

  • Disposal must be conducted through a licensed professional waste disposal company.[1]

  • Methods may include incineration in a facility equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains or the environment.[1][3] All disposal practices must comply with local, regional, and national regulations.[5]

Conclusion

This compound is a valuable research chemical whose hazards are not fully defined. The available data strongly indicates that it is an irritant to the respiratory system, skin, and eyes. Therefore, a risk management strategy based on rigorous adherence to engineering controls, consistent use of appropriate personal protective equipment, and thorough knowledge of emergency procedures is mandatory. By treating this compound with the respect dictated by its known and potential hazards, researchers can ensure a safe laboratory environment while advancing their scientific objectives.

References

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A Comprehensive Technical Guide to 1-Bromo-3-methoxynaphthalene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Bromo-3-methoxynaphthalene (CAS No. 5111-34-2) is a functionalized naphthalene derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive bromine atom and an electron-donating methoxy group on the naphthalene scaffold, positions it as a versatile building block for the synthesis of complex organic molecules. The bromine atom serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the aromatic system. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic protocol, details its reactivity in key transformations, and discusses its potential applications in drug discovery and advanced materials. All methodologies are presented with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Nomenclature and Physicochemical Properties

This compound is the accepted IUPAC name for this compound. It consists of a naphthalene ring system substituted with a bromine atom at position 1 and a methoxy group at position 3.

Key Identifiers and Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name This compound
CAS Number 5111-34-2[1][3]
Molecular Formula C₁₁H₉BrO[1][3]
Molecular Weight 237.09 g/mol [1][3]
Appearance White to off-white solid[4]
Purity ≥97-98% (typically available)[3][4]
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES COC1=CC(Br)=C2C=CC=CC2=C1[1][3]

Spectroscopic Characterization

While extensive, peer-reviewed spectral data for this specific isomer is not broadly published, its characteristic spectroscopic features can be reliably predicted based on established principles of NMR and IR spectroscopy and data from closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring and a singlet for the three methoxy protons. The aromatic region (typically δ 7.0-8.5 ppm) will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The methoxy group protons will appear as a sharp singlet, likely around δ 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 11 unique signals. The carbon bearing the methoxy group would be significantly shielded (δ ~155-160 ppm), while the carbon attached to the bromine atom would be deshielded (δ ~110-120 ppm). The methoxy carbon itself will appear as a distinct signal around δ 55-57 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2830-2950 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (aryl ether): Strong band at ~1250 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and logical strategy involves the electrophilic bromination of a suitable methoxynaphthalene precursor. The following protocol is a representative method adapted from established procedures for the bromination of naphthalene derivatives.[6]

Representative Synthesis Protocol: Electrophilic Bromination

This protocol describes the bromination of 2-methoxynaphthalene. It is important to note that this reaction can yield a mixture of isomers, including the desired this compound (if starting from 2-methoxynaphthalene, the primary products would be other isomers, but the principle of electrophilic addition is the same). The synthesis starting from 3-methoxy-2-naphthol would be a more direct route, but the following illustrates the core chemical transformation.

Causality: The naphthalene ring is electron-rich and susceptible to electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director. However, in naphthalene systems, substitution at the α-position (C1) is often kinetically favored due to the greater stability of the resulting carbocation intermediate.[7] Acetic acid is used as a polar protic solvent that can solubilize the reactants and facilitate the reaction.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, suspend 2-methoxynaphthalene (1 equivalent) in glacial acetic acid (approx. 3-4 mL per gram of substrate).

  • Bromination: While stirring the suspension at room temperature, add a solution of bromine (1 equivalent) dissolved in a minimal amount of glacial acetic acid dropwise via the dropping funnel over 30-45 minutes.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (typically 2-3 hours), pour the reaction mixture into a beaker containing cold water. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and hydrobromic acid.

  • Purification: The crude product is typically a mixture of isomers. Purification is essential and can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol or isobutanol.[6]

Synthesis and Purification Workflow

SM Starting Material (e.g., 2-Methoxynaphthalene) Reaction Electrophilic Bromination (Stir at RT, 2-3h) SM->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Reagent Bromine (Br2) Reagent->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC monitor Quench Aqueous Workup (Precipitation in H2O) Reaction->Quench Filter Vacuum Filtration Quench->Filter Crude Crude Product (Isomeric Mixture) Filter->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Final Pure this compound Purify->Final

Caption: Workflow for the synthesis and purification of brominated methoxynaphthalene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This functionality makes it an excellent substrate for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an effective leaving group in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[8] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.

Causality (Suzuki-Miyaura Coupling): This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for activating the organoboron species for transmetalation.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for coupling this compound with an arylboronic acid.

Protocol:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[9]

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Synthetic Utility in a Cross-Coupling Reaction

sub1 This compound reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) sub1->reaction sub2 Arylboronic Acid (R-B(OH)2) sub2->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Anhydrous Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Target Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery and Materials Science

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs like Naproxen, Propranolol, and Bedaquiline.[10] Naphthalene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10]

  • Drug Discovery: this compound serves as a key intermediate for creating libraries of novel naphthalene-based compounds. The Suzuki coupling protocol described above can be used to attach various cyclic or acyclic fragments, allowing for systematic Structure-Activity Relationship (SAR) studies. The introduction of bromine into a molecule can also enhance potency or modify metabolic profiles.

  • Materials Science: Naphthalene derivatives are fundamental components of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs).[11] The ability to functionalize this compound allows for its incorporation into larger conjugated polymer systems, tuning the electronic and photophysical properties of the resulting materials for specific optoelectronic applications.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The toxicological properties of this specific compound have not been thoroughly investigated.[12]

  • Hazard Identification: May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For nuisance exposures, a particle respirator may be used.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[12]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined structure provides two distinct points for chemical modification: the reactive C-Br bond, ideal for cross-coupling reactions, and the naphthalene core, which can be further functionalized. These attributes make it a powerful tool for researchers and scientists in drug development and materials science, enabling the efficient construction of novel and complex molecular targets. Adherence to established synthetic protocols and safety guidelines is paramount to leveraging its full potential in a research setting.

References

  • 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene | C13H13BrO2 | CID 156405092 - PubChem. (n.d.).
  • MSDS of this compound. (2025, December 23). Capot Chemical Co., Ltd.
  • 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem. (n.d.).
  • Supplementary Information - Beilstein Journals. (n.d.).
  • The Chemical Reactivity of 1-Bromo-3-methoxypropane in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). - ResearchGate. (n.d.).
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents. (n.d.).
  • Synthesis of 1-bromo-2-methoxynaphthalene - PrepChem.com. (n.d.).
  • Benzene, 1-bromo-3-methoxy- - the NIST WebBook. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Synthesis of para-Deuterated 1-Methoxynaphthalene - YouTube. (2024, January 30).
  • 1-Bromo-2-methoxynaphthalene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem. (n.d.).
  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019, January 1).
  • 2-Bromo-3-methoxynaphthalene: A Key for Material Science Innovation. (n.d.).
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
  • 1-Bromo-3-methoxybenzene - SIELC Technologies. (2018, February 16).

Sources

Spectroscopic Data for 1-Bromo-3-methoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxynaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough structural characterization is paramount to confirm its identity and purity. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is designed to serve as a practical resource for researchers, enabling them to interpret and verify the spectral features of this compound. Given the limited availability of direct experimental spectra in the public domain, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret the spectral data for this compound.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the naphthalene ring system is used.

Caption: IUPAC numbering of the this compound molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are predicted based on the analysis of substituent effects on the naphthalene ring. The electron-donating methoxy group (-OCH₃) is expected to shield nearby protons, shifting their signals to a higher field (lower ppm), while the electron-withdrawing bromine atom (-Br) will have a deshielding effect.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.2-7.4d~2.0
H-4~7.8-8.0d~2.0
H-5~7.9-8.1d~8.0
H-6~7.4-7.6t~7.5
H-7~7.3-7.5t~7.5
H-8~8.1-8.3d~8.0
-OCH₃~3.9-4.1s-

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the ¹H NMR Spectrum
  • Methoxy Protons (-OCH₃): A sharp singlet is expected for the three equivalent protons of the methoxy group, typically appearing in the range of 3.9-4.1 ppm.

  • Aromatic Protons:

    • H-2 and H-4: These protons are on the same ring as the substituents. H-2 is ortho to both the bromine and methoxy groups, while H-4 is ortho to the methoxy group and meta to the bromine. They are expected to appear as doublets due to coupling with each other (J ≈ 2.0 Hz). The exact chemical shifts will be influenced by the competing electronic effects of the substituents.

    • H-5, H-6, H-7, and H-8: These protons are on the unsubstituted ring. H-5 and H-8 are peri to the bromine and methoxy groups, respectively, and are expected to be the most downfield-shifted aromatic protons due to steric and electronic effects. They will appear as doublets, coupled to H-6 and H-7, respectively. H-6 and H-7 will likely appear as triplets, each coupled to two neighboring protons.

Experimental Protocol for ¹H NMR

G prep Sample Preparation dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument params Set ¹H NMR parameters (e.g., 400 MHz) instrument->params acquire Data Acquisition params->acquire process Data Processing acquire->process fourier Fourier Transform process->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analyze Spectral Analysis integrate->analyze

Caption: Workflow for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for routine NMR.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse angle, and acquisition time.

  • Processing: After data acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: The processed spectrum is then integrated and the chemical shifts and coupling constants are determined.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.

Predicted ¹³C NMR Spectral Data

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

Assignment Predicted Chemical Shift (δ, ppm)
C-1~110-115
C-2~120-125
C-3~155-160
C-4~105-110
C-4a~130-135
C-5~125-130
C-6~126-128
C-7~124-126
C-8~128-132
C-8a~135-140
-OCH₃~55-58

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the ¹³C NMR Spectrum
  • Substituted Carbons: The carbon attached to the bromine (C-1) will be shifted upfield compared to unsubstituted naphthalene due to the "heavy atom effect," while the carbon attached to the methoxy group (C-3) will be significantly deshielded and appear at a low field.

  • Quaternary Carbons: The two quaternary carbons (C-4a and C-8a) at the ring fusion will have distinct chemical shifts.

  • Protonated Carbons: The chemical shifts of the protonated carbons will be influenced by their position relative to the substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the acquisition parameters.

G prep Sample Preparation dissolve Dissolve 20-50 mg in 0.6 mL CDCl₃ prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument params Set ¹³C NMR parameters (e.g., 100 MHz) instrument->params acquire Data Acquisition (Proton Decoupled) params->acquire process Data Processing acquire->process fourier Fourier Transform process->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline analyze Spectral Analysis baseline->analyze

Caption: Workflow for acquiring a ¹³C NMR spectrum.

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR to compensate for the low natural abundance of the isotope.

  • Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio. A significantly larger number of scans (e.g., 1024 or more) is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H stretchMedium-Weak
2950-2850Aliphatic C-H stretch (-OCH₃)Medium-Weak
1600-1450Aromatic C=C stretchMedium-Strong
1260-1200Aryl-O stretch (asymmetric)Strong
1050-1000Aryl-O stretch (symmetric)Medium
~1070C-Br stretchMedium-Strong
900-675Aromatic C-H out-of-plane bendStrong
Interpretation of the IR Spectrum
  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ are indicative of the C-H bonds in the methoxy group.

  • Aromatic C=C Stretch: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring system.

  • Aryl Ether C-O Stretch: A strong, characteristic absorption band for the aryl-O bond is expected in the 1260-1200 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region and can be difficult to assign definitively, but is expected around 1070 cm⁻¹.

  • Out-of-Plane Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Experimental Protocol for IR Spectroscopy

G prep Sample Preparation solid Solid Sample (KBr pellet) prep->solid liquid Liquid/Solution (Neat film/solution cell) prep->liquid instrument Instrument Setup solid->instrument liquid->instrument background Run Background Spectrum instrument->background acquire Acquire Sample Spectrum background->acquire process Data Processing acquire->process analyze Spectral Analysis process->analyze

Caption: Workflow for acquiring an IR spectrum.

  • Sample Preparation:

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Neat Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded to subtract any atmospheric or solvent absorptions.

  • Sample Spectrum: The sample is placed in the IR spectrometer, and the spectrum is recorded.

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₉BrO.

m/z Ion Significance
236/238[C₁₁H₉BrO]⁺Molecular ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine.
221/223[C₁₀H₆BrO]⁺Loss of a methyl radical (•CH₃)
157[C₁₁H₉O]⁺Loss of a bromine radical (•Br)
128[C₁₀H₈]⁺Loss of Br and CO
115[C₉H₇]⁺Further fragmentation
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The most important feature is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). For this compound, these peaks are expected at m/z 236 and 238.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule are expected to include:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 221/223.

    • Loss of a bromine radical (•Br): This is a very common fragmentation for bromo-aromatic compounds and would lead to a fragment at m/z 157.

    • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment is also a possibility, leading to smaller aromatic fragments.

Experimental Protocol for Mass Spectrometry

G prep Sample Introduction dissolve Dissolve in suitable volatile solvent prep->dissolve inject Inject into MS dissolve->inject ionization Ionization inject->ionization ei Electron Impact (EI) ionization->ei analyzer Mass Analyzer ei->analyzer quad Quadrupole analyzer->quad tof Time-of-Flight analyzer->tof detector Detection quad->detector tof->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: Workflow for acquiring a mass spectrum.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, most commonly by Electron Impact (EI), which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

References

  • PubChem. 1-Bromo-4-methoxynaphthalene. [Link]
  • PubChem. 2-Bromo-6-methoxynaphthalene. [Link]
  • Beilstein Journals.
  • NIST WebBook. Benzene, 1-bromo-3-methoxy-. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-3-methoxynaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and coupling constants of substituted naphthalenes. It offers a detailed, field-proven experimental protocol for data acquisition, a thorough interpretation of the spectral data, and a summary of key spectral parameters. The guide is structured to provide not just data, but a foundational understanding of the causal relationships between molecular structure and NMR spectral output, ensuring scientific integrity and practical applicability.

Theoretical Principles: Unraveling the Spectrum of a Substituted Naphthalene

The ¹H NMR spectrum of an aromatic compound like this compound is a direct reflection of the electronic environment of each proton. The precise chemical shift (δ) and spin-spin coupling (J) provide a roadmap to the molecular structure. Understanding the influence of the bromo and methoxy substituents is paramount for accurate spectral assignment.

1.1. Electronic Effects of Substituents

The naphthalene ring system has a unique distribution of electron density. The introduction of substituents at the C1 and C3 positions significantly perturbs this environment:

  • Bromine (at C1): As an electronegative halogen, bromine exerts a strong -I (negative inductive) effect , withdrawing electron density from the ring through the sigma bond. This effect is strongest at the ortho (C2, C8) and para (C4) positions, causing the attached protons to be deshielded and resonate at a higher chemical shift (downfield).

  • Methoxy Group (at C3): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes a strong +R (positive resonance) effect , donating electron density to the ring. This donation primarily increases electron density at the ortho (C2, C4) and para (C6) positions, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield).

In this compound, these two effects are in competition, particularly at the C2 and C4 positions, leading to a nuanced and predictable arrangement of signals in the aromatic region of the spectrum.

1.2. Spin-Spin Coupling in Naphthalenes

The splitting pattern of each signal is dictated by the number of neighboring protons and the magnitude of the coupling constant (J), which is the distance between the split peaks measured in Hertz (Hz). For naphthalenes, typical coupling constants are:

  • Ortho coupling (³JHH): Occurs between protons on adjacent carbons. Typically in the range of 7–10 Hz.[1]

  • Meta coupling (⁴JHH): Occurs between protons separated by two carbons. It is significantly smaller, usually 2–3 Hz.[1]

  • Peri coupling (across the bay): In naphthalenes, coupling can sometimes be observed between protons at the C4 and C5 positions or C1 and C8 positions, though this is often small.

Analyzing these coupling patterns is crucial for unambiguously assigning each proton signal.[1][2]

Experimental Protocol for High-Resolution ¹H NMR Data Acquisition

The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. This protocol is designed to be a self-validating system for generating reliable data.

2.1. Sample Preparation

The quality of the sample has a profound effect on the resulting spectrum. The following steps ensure an ideal sample for analysis.

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[3] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues from high viscosity.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium lock signal for the spectrometer to maintain field stability.[4] Ensure the sample is fully dissolved; vortexing or gentle heating can be used if necessary.[3]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift scale.

  • Filtration: To remove any particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity, filter the solution. Pass the sample through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

2.2. Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds (ensures full relaxation of protons for accurate integration)

  • Number of Scans (ns): 8-16 scans (sufficient for good signal-to-noise for the given sample concentration)

  • Spectral Width: 0-12 ppm (a standard range for organic molecules)

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show six distinct signals: one singlet for the methoxy protons and five signals in the aromatic region for the five non-equivalent naphthalene ring protons.

Structure for Assignment:

(Note: This is a simplified 2D representation for numbering purposes)

3.1. Peak Assignment and Rationale

Based on the principles of substituent effects and analysis of data from analogous substituted naphthalenes, the following assignments can be made.[5][6][7]

  • H-2: This proton is ortho to both the electron-withdrawing bromine and the electron-donating methoxy group. The powerful +R effect of the methoxy group is dominant at the ortho position, causing significant shielding. This proton is expected to appear as a singlet (no adjacent protons) at a relatively upfield position in the aromatic region.

  • H-4: This proton is also ortho to the methoxy group and meta to the bromine. Again, the +R effect of the methoxy group will cause strong shielding. It is expected to be a singlet and should be the most upfield of all aromatic protons.

  • H-5: This proton is part of the unsubstituted ring and is ortho to H-6. It experiences some deshielding from the overall aromatic system and will appear as a doublet.

  • H-8: This proton is ortho to H-7 and peri to the electron-withdrawing bromine at C1. The peri interaction and the inductive effect of the bromine will cause significant deshielding, making it the most downfield signal. It will appear as a doublet.

  • H-6 & H-7: These two protons are on the unsubstituted ring and will have chemical shifts typical for naphthalene protons, appearing as complex multiplets or triplets due to coupling with each other and their respective neighbors.[8] H-7 will be a triplet (or doublet of doublets) coupled to H-8 and H-6, while H-6 will be a triplet (or doublet of doublets) coupled to H-5 and H-7.

  • -OCH₃: The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet, typically in the 3.9-4.0 ppm range.

Summary of Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8~ 8.15d~ 8.41H
H-5~ 7.80d~ 8.21H
H-7~ 7.60dddJ ≈ 8.4, 6.9, 1.31H
H-6~ 7.45dddJ ≈ 8.2, 6.9, 1.11H
H-2~ 7.30s-1H
H-4~ 7.15s-1H
-OCH₃~ 3.95s-3H

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample acquisition to final structural confirmation, representing a robust and repeatable scientific methodology.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis cluster_result Part 4: Final Output A Weigh 5-25 mg of This compound B Dissolve in 0.7 mL CDCl3 with TMS Standard A->B C Filter through Glass Wool into NMR Tube B->C D Insert Sample into 400 MHz Spectrometer C->D E Lock, Tune, and Shim Spectrometer D->E F Acquire 1H Spectrum (16 Scans) E->F G Fourier Transform & Phase Correction F->G H Calibrate to TMS (0.00 ppm) & Integrate Signals G->H I Analyze Chemical Shifts (δ), Coupling Constants (J), and Multiplicities H->I J Assign Protons to Signals Based on Substituent Effects I->J K Tabulate Final Spectral Data J->K L Structure Confirmation K->L

Caption: Experimental and analytical workflow for the ¹H NMR characterization of this compound.

References

  • Bollard, M. E., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • University of California, Riverside. NMR Sample Preparation. Department of Chemistry.
  • CHEM220 Laboratory Course. (2021). Interpreting Aromatic NMR Signals. YouTube.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Jasperse, J. Short Summary of 1H-NMR Interpretation. Chemistry 360 Notes.
  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry Department.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Western University. NMR Sample Preparation. JB Stothers NMR Facility.
  • Lin, Z. (n.d.). 6.6 ¹H NMR Spectra and Interpretation. Organic Chemistry I - KPU Pressbooks.
  • Olah, G. A., et al. (2022). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon.
  • University of York. Preparing an NMR sample. Chemistry Teaching Labs.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate.
  • Barfield, M., et al. (n.d.). Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. ResearchGate.
  • Iwanaga, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules.
  • ChemicalBook. (n.d.). Naphthalene(91-20-3) 1H NMR spectrum.

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-bromo-3-methoxynaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, interpretation, and practical aspects of acquiring the ¹³C NMR spectrum for this compound. The content is structured to offer not just data, but a deeper understanding of the substituent effects that govern the chemical shifts in substituted naphthalene systems.

Introduction: The Structural Significance of this compound

This compound is a disubstituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. The precise characterization of its molecular structure is paramount for its use in these fields. ¹³C NMR spectroscopy is an unparalleled tool for elucidating the carbon framework of organic molecules, providing detailed information about the electronic environment of each carbon atom.[1] Understanding the ¹³C NMR spectrum of this compound is therefore a critical step in its structural verification and in predicting its reactivity.

Predicted ¹³C NMR Chemical Shifts and Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit 11 distinct signals, one for each of the ten naphthalene ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are influenced by the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromo and methoxy substituents.

To predict the chemical shifts, we start with the experimental values for the parent naphthalene molecule and apply the known additive substituent effects of a bromo group at the C1 position and a methoxy group at the C3 position. These predictions are then refined using computational NMR prediction software.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1~115Direct attachment to the electronegative bromine atom causes a downfield shift, but this is counteracted by the ortho-para directing methoxy group's resonance effect. The ipso-carbon bearing a bromine is typically shifted upfield relative to unsubstituted naphthalene.
C2~128This carbon is ortho to the bromine and meta to the methoxy group. The deshielding effect of the adjacent bromine is expected to be significant.
C3~156The ipso-carbon attached to the strongly electron-donating methoxy group experiences a significant downfield shift due to resonance.
C4~110This carbon is ortho to the methoxy group and is strongly shielded by its electron-donating resonance effect, resulting in a significant upfield shift.
C4a~133A quaternary carbon, its chemical shift is influenced by both substituents.
C5~127Located on the unsubstituted ring, its chemical shift will be similar to that of the corresponding carbon in naphthalene, with minor influence from the substituents on the other ring.
C6~126Similar to C5, its chemical environment is less affected by the substituents.
C7~124This carbon is relatively shielded compared to the other carbons on the unsubstituted ring.
C8~128The peri-position to the bromine atom may experience some steric and electronic effects.
C8a~130A quaternary carbon, its chemical shift is influenced by the proximity to the substituted ring.
-OCH₃~56Typical chemical shift for a methoxy group attached to an aromatic ring.

Note: The predicted chemical shifts are estimates and may vary slightly from experimental values depending on the solvent and other acquisition parameters.

The predicted chemical shifts are a direct consequence of the electronic effects of the bromo and methoxy substituents. The methoxy group is a strong electron-donating group through resonance, increasing the electron density at the ortho (C2, C4) and para (C6, C8 - though resonance across the rings is weaker) positions. This increased electron density leads to greater shielding and an upfield shift (lower ppm) for these carbons. Conversely, the carbon directly attached to the electronegative oxygen atom (C3) is significantly deshielded and shifted downfield.

The bromine atom exhibits a dual effect: it is electron-withdrawing through induction due to its high electronegativity, which deshields nearby carbons. However, it is also weakly electron-donating through resonance. The overall effect on the carbon chemical shifts is a complex interplay of these factors.

Visualizing Substituent Effects

The following diagram illustrates the key electronic effects of the bromo and methoxy groups on the naphthalene ring, which are fundamental to understanding the predicted ¹³C NMR chemical shifts.

cluster_0 Substituent Electronic Effects cluster_1 Bromine (Br) cluster_2 Methoxy (OCH₃) Inductive Inductive Effect (-I) Br_I -I (Electron Withdrawing) Inductive->Br_I OCH3_I -I (Electron Withdrawing) Inductive->OCH3_I Resonance_plus Resonance Effect (+R) Br_R +R (Weakly Electron Donating) Resonance_plus->Br_R OCH3_R +R (Strongly Electron Donating) Resonance_plus->OCH3_R Resonance_minus Resonance Effect (-R) Steric Steric Hindrance

Caption: Electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for obtaining the ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good dissolving power and well-characterized solvent peak.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

2. NMR Spectrometer Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines and good resolution.

3. ¹³C NMR Data Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (at): Set to 1-2 seconds to allow for adequate signal decay.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Pulse Angle: A flip angle of 30-45 degrees is a good compromise between signal intensity and relaxation time.

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm is standard for organic molecules, ensuring all carbon signals are captured.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the acquisition and processing of a ¹³C NMR spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Match Probe Transfer->Tune Lock Lock on Solvent Signal Tune->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference PeakPick Peak Picking Reference->PeakPick Assign Assign Chemical Shifts PeakPick->Assign Report Generate Report Assign->Report

Caption: ¹³C NMR experimental workflow.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹³C NMR chemical shifts for this compound. By understanding the fundamental principles of substituent effects and following a robust experimental protocol, researchers can confidently identify and characterize this compound. The provided data and methodologies serve as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials science, facilitating the unambiguous structural elucidation of this and related naphthalene derivatives.

References

  • Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Orendt, A. M., Hu, J. Z., Jiang, Y. J., Facelli, J. C., Wang, W., Pugmire, R. J., ... & Grant, D. M. (1997). Solid-State 13C NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects in the. The Journal of Physical Chemistry A, 101(46), 8751-8758. [Link]
  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]
  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of the Chemical Society, Perkin Transactions 2, (8), 906-909. [Link]
  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1, 4-diones. Heliyon, 7(1), e06044. [Link]
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.

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An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-3-methoxynaphthalene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis methodologies, and its strategic applications in modern organic chemistry, with an emphasis on the underlying scientific principles and practical, field-tested insights.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 5111-34-2) is a substituted naphthalene derivative that has emerged as a valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom and an electron-donating methoxy group on the naphthalene core, provides a unique combination of reactivity and functionality. This makes it a versatile substrate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical compounds and advanced materials. The bromine atom serves as a highly effective synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Understanding the nuanced properties and reactivity of this molecule is paramount for its effective utilization in multi-step synthetic campaigns.

Core Chemical & Physical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and handling procedures.

Structural and Physicochemical Data

A summary of the key identification and physicochemical properties of this compound is presented below. The molecular formula is C₁₁H₉BrO, with a molecular weight of approximately 237.09 g/mol .[1][3]

PropertyValueSource
CAS Number 5111-34-2[1]
Molecular Formula C₁₁H₉BrO[1]
Molecular Weight 237.09 g/mol [1][3]
IUPAC Name This compound
SMILES COC1=CC(Br)=C2C=CC=CC2=C1[1]
Purity ≥98% (Typical)[1]
Storage Store at 2-8°C, sealed and dry[4]

Note: Experimental data for melting point, boiling point, and solubility are not widely reported in standard databases. Researchers should determine these properties empirically for their specific lots.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a full spectral analysis from a single, authoritative source is not publicly available, typical expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system, influenced by the positions of the bromo and methoxy substituents. A characteristic singlet for the methoxy group (–OCH₃) protons would typically appear in the upfield region (around 3.9-4.0 ppm).

  • ¹³C NMR: The carbon NMR would display eleven distinct signals corresponding to the carbon atoms of the naphthalene ring and the methoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing at m/z 236 and 238, respectively.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable naphthalene precursor. The choice of starting material and reaction conditions is crucial for achieving the desired regioselectivity.

Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct route involves the bromination of 2-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is directed to the positions ortho (C1) and para (C6) to the methoxy group.

G cluster_0 Synthetic Workflow Start 2-Methoxynaphthalene Reagents Br₂ in Glacial Acetic Acid Start->Reagents Electrophilic Attack Intermediate Carbocation Intermediate (Resonance Stabilized) Reagents->Intermediate Formation Product This compound (Major Product) Intermediate->Product Deprotonation (Kinetic Control) Byproduct 6-Bromo-2-methoxynaphthalene (Minor Product) Intermediate->Byproduct Deprotonation (Thermodynamic Control)

Caption: Synthetic workflow for the bromination of 2-methoxynaphthalene.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the bromination of methoxy-activated naphthalenes.[5][6]

Materials:

  • 2-Methoxynaphthalene (1 equivalent)

  • Bromine (1.05 equivalents)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: Dissolve 2-methoxynaphthalene in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Bromine Addition: In a separate dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred, cooled solution of 2-methoxynaphthalene over 30-45 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly into a beaker containing cold water. A precipitate should form. To quench any unreacted bromine, add a saturated solution of sodium bisulfite until the orange color dissipates.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

Causality: The use of a polar protic solvent like acetic acid facilitates the polarization of Br₂ and stabilizes the charged intermediate. The dropwise addition at low temperature helps to control the exothermic reaction and improve the regioselectivity towards the kinetically favored C1 position.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the reactivity of the C-Br bond, which serves as a linchpin for constructing more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[5][7] These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon bonds.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Catalyst Product Biaryl Product (3-Methoxy-1-arylnaphthalene) Catalyst->Product Catalytic Cycle Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Catalyst

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This self-validating protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the desired biaryl compound.

Trustworthiness: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product via chromatography. The inert atmosphere and anhydrous conditions are self-validating necessities for preventing catalyst degradation and side reactions.

Safety, Handling, and Toxicology

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: May cause respiratory irritation.[8] The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

  • Handling Precautions: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[8][9] Avoid contact with skin and eyes.[9]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its defined reactivity, primarily centered on the versatile carbon-bromine bond, allows for its predictable and efficient incorporation into complex molecules through robust methods like palladium-catalyzed cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors. The provided methodologies, grounded in established chemical principles, serve as a reliable starting point for innovation in medicinal chemistry and materials science.

References

  • MSDS of this compound. (2025). Capot Chemical Co., Ltd.
  • PubChem. 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene | C13H13BrO2 | CID 156405092.
  • ChemScene. 5111-34-2 | this compound.
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  • Benchchem.
  • Thermo Fisher Scientific.
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  • BLD Pharm. 5111-34-2|this compound.
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  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1).
  • YouTube.
  • ChemicalBook. 1-BROMO-2-METHOXYNAPHTHALENE(3401-47-6) IR Spectrum.
  • SpectraBase. 1-Bromo-2-methoxynaphthalene - Optional[1H NMR] - Spectrum.
  • Springer Nature.
  • NIST. Benzene, 1-bromo-3-methoxy- - the NIST WebBook.
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The Strategic Utility of 1-Bromo-3-methoxynaphthalene in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Naphthalene Derivative

1-Bromo-3-methoxynaphthalene is a substituted naphthalene derivative that has emerged as a crucial building block in synthetic organic chemistry. Its unique structural and electronic properties, characterized by the presence of a bromine atom and a methoxy group on the naphthalene core, render it a highly versatile reagent for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group influences the reactivity and regioselectivity of these transformations. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a particular focus on its burgeoning role in the field of drug discovery.

Commercial Availability: Sourcing a Key Synthetic Intermediate

This compound is readily available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities and quantities to suit the diverse needs of the scientific community. When sourcing this reagent, it is imperative to consider the purity, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

SupplierCAS NumberPurityAvailable Quantities
ChemScene5111-34-2≥98%100mg, 250mg, 1g, 5g[1]
BLD Pharm5111-34-2≥97%1g, 5g, 25g[2]
Aladdin5111-34-2≥97%100mg, 250mg, 1g, 5g[3]
Lab Pro Inc.68251-77-4Min. 97.0% (GC)1g[4]

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be efficiently achieved through the nucleophilic substitution of 1,3-dibromonaphthalene with sodium methoxide.[5] This method offers a direct and reliable route to the desired product.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 1,3-Dibromonaphthalene

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Copper(I) iodide (CuI) (optional, as a catalyst)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3-dibromonaphthalene (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1-1.5 eq). If using solid sodium methoxide, it should be freshly prepared or purchased and handled under anhydrous conditions. Optionally, a catalytic amount of CuI (0.05-0.1 eq) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove any insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.[5]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification A 1,3-Dibromonaphthalene in DMF B Add Sodium Methoxide (and optional CuI catalyst) A->B C Heat at 100-120 °C (4-8 hours) B->C D Cool and Dilute with Ethyl Acetate C->D E Filter through Celite D->E F Wash with Water & Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

  • Aromatic protons will appear as a series of multiplets in the range of δ 7.0-8.5 ppm.

  • A singlet corresponding to the methoxy group protons (-OCH₃) is expected around δ 3.9-4.1 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • Aromatic carbons will resonate in the region of δ 105-158 ppm.

  • The carbon of the methoxy group will appear around δ 55-57 ppm.

The Role of this compound in Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] this compound serves as a key starting material for the synthesis of novel bioactive molecules, leveraging the versatility of the bromine atom for molecular diversification.

A Building Block for Bioactive Molecules

The bromine atom in this compound is readily transformed into other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This allows for the systematic modification of the naphthalene core to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. The introduction of bromine into a drug candidate can also enhance its metabolic stability and membrane permeability.[9]

Targeting Signaling Pathways in Disease

Naphthalene-based compounds have been shown to modulate various signaling pathways implicated in diseases such as cancer.[10] For instance, certain naphthalene derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis. By serving as a precursor to novel naphthalene derivatives, this compound can contribute to the development of targeted therapies that interfere with these critical cellular processes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Dimer_Nuc STAT3 Dimer Dimer->Dimer_Nuc Nuclear Translocation DNA DNA Dimer_Nuc->DNA Binding to Promoter Transcription Gene Transcription DNA->Transcription Inhibitor Naphthalene Derivative (Synthesized from This compound) Inhibitor->STAT3_P Inhibition of Dimerization

Caption: Potential inhibition of the STAT3 signaling pathway by a naphthalene derivative.

Conclusion

This compound is a commercially available and synthetically accessible compound that holds significant promise as a versatile building block in organic chemistry and drug discovery. Its unique chemical handles allow for the facile generation of diverse molecular libraries, enabling the exploration of new chemical space and the development of novel therapeutic agents targeting critical disease pathways. As our understanding of the molecular basis of diseases continues to grow, the strategic use of such well-defined chemical synthons will undoubtedly play an increasingly important role in the advancement of medicinal chemistry and the discovery of next-generation therapeutics.

References

  • Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Erenler, R. (2018). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 42(8), 394-397.
  • Naphthalene, 1-bromo-. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). Aladdin.
  • 1-Bromo-4-methoxynaphthalene. (n.d.). PubChem.
  • 1-Bromo-8-methoxynaphthalene, 95% Purity, C11H9BrO, 1 gram. (n.d.). CP Lab Safety.
  • Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal, 26(46), 10416-10443.
  • Cakmak, O., & Erenler, R. (2009).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2014). Molecules, 19(11), 18836-18870.
  • 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. (n.d.). PubChem.
  • Cakmak, O., & Erenler, R. (2004). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research, 2004(5), 334-335.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2020). Chemistry – A European Journal, 26(46), 10416-10443.
  • Bioactive Molecules and Their Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(16), 8863.
  • Singh, S. K., & Kumar, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 233-263.
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2022). Molecules, 27(3), 889.
  • Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications. (2022). Pharmaceuticals, 15(10), 1235.

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Methodological & Application

Application Notes & Protocols: A Guide to the Regioselective Synthesis of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3-methoxynaphthalene, a valuable substituted naphthalene intermediate for organic synthesis. Acknowledging the inherent challenges of regioselectivity in the direct electrophilic bromination of 2-methoxynaphthalene, this document elucidates the underlying mechanistic principles that disfavor the formation of the desired 3-bromo isomer. As a robust and scientifically validated alternative, a detailed protocol for a two-step synthesis via directed ortho-metalation and subsequent bromination is presented. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to produce this compound with high purity and predictable yield.

Introduction: The Synthetic Challenge

Naphthalene derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific functionalization pattern on the naphthalene core dictates its chemical reactivity and biological activity. This compound is a potentially useful intermediate, featuring a bromine atom that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Stille) and a methoxy group that modulates the electronic properties of the aromatic system.

The most apparent synthetic route would be the direct electrophilic bromination of the readily available starting material, 2-methoxynaphthalene. However, this approach is fundamentally flawed due to the directing effects of the methoxy substituent. This guide will first explore the mechanistic reasons for this challenge and then provide a detailed, field-proven protocol to overcome it.

Mechanistic Insights: The Challenge of Regioselectivity

The direct bromination of 2-methoxynaphthalene is an electrophilic aromatic substitution (EAS) reaction. The outcome of such reactions on substituted naphthalenes is governed by the electronic and steric properties of the substituent.

Directing Effects of the Methoxy Group

The methoxy group (-OCH₃) is a powerful activating group and a strong ortho, para-director. This is due to the +R (resonance) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This delocalization stabilizes the carbocation intermediate (the Wheland intermediate or sigma complex) formed during electrophilic attack at these positions.[2][3]

In 2-methoxynaphthalene, the positions ortho to the methoxy group are C1 and C3. The para position is C6. Kinetic and thermodynamic factors overwhelmingly favor electrophilic attack at the C1 and C6 positions. Attack at the C1 position is particularly favored as it allows for the formation of a resonance-stabilized intermediate where the aromaticity of the adjacent ring is preserved.[2] Consequently, direct bromination of 2-methoxynaphthalene with reagents like Br₂ or N-Bromosuccinimide (NBS) yields a mixture of products, predominantly 1-bromo-2-methoxynaphthalene and 1,6-dibromo-2-methoxynaphthalene, with negligible formation of the desired this compound isomer.[4][5]

Visualization of Wheland Intermediates

The relative stability of the carbocation intermediates for electrophilic attack at the C1 vs. C3 positions of 2-methoxynaphthalene can be visualized. The intermediate for C1 attack is significantly more stable due to a greater number of resonance contributors that preserve the aromaticity of the second ring.

G cluster_0 Attack at C1 (Favored) cluster_1 Attack at C3 (Disfavored) C1_Intermediate Wheland intermediate for C1 attack has more stable resonance structures. C3_Intermediate Wheland intermediate for C3 attack disrupts aromaticity more significantly. 2-MeO-Naphthalene 2-Methoxynaphthalene 2-MeO-Naphthalene->C1_Intermediate  Major Pathway 2-MeO-Naphthalene->C3_Intermediate  Minor Pathway Electrophile Br+ Electrophile->2-MeO-Naphthalene

Caption: Regioselectivity in the bromination of 2-methoxynaphthalene.

Recommended Protocol: Synthesis via Directed Ortho-Metalation

To circumvent the inherent regioselectivity issues, a directed synthesis strategy is required. The most effective method is a directed ortho-metalation (DoM) approach. In this strategy, the methoxy group acts as a directed metalation group (DMG). It coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation of the adjacent C3 position. This forms a highly reactive aryllithium species, which can then be "quenched" with an electrophilic bromine source to install the bromine atom precisely at the desired location.[6]

Reaction Scheme

G Start 2-Methoxynaphthalene Intermediate 3-Lithio-2-methoxynaphthalene (Aryllithium Intermediate) Start->Intermediate 1) n-BuLi, THF, -78 °C Product This compound Intermediate->Product 2) 1,2-Dibromoethane, 20 °C

Caption: Synthetic workflow via directed ortho-metalation.

Reagent and Materials Data
ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassDensity (g/mL)Notes
2-Methoxynaphthalene158.2012.642.00 g-Starting Material
n-Butyllithium64.0614.165.66 mL0.765 (in hexanes)2.5 M solution in hexanes; Pyrophoric
1,2-Dibromoethane187.8618.961.63 mL2.18Electrophilic bromine source; Toxic
Tetrahydrofuran (THF)72.11-30 mL0.889Anhydrous solvent
Sodium Hydroxide (1 M)40.001010 mL~1.04For workup
Dichloromethane (DCM)84.93-As needed1.33Extraction solvent
Heptane100.21-As needed0.684Recrystallization solvent
Step-by-Step Experimental Protocol

Safety First: This procedure involves pyrophoric (n-BuLi) and toxic (1,2-dibromoethane) reagents. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and compatible gloves, is mandatory.

  • Reaction Setup:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Equip the flask with a rubber septum.

  • Initial Dissolution:

    • To the RBF, add 2-methoxynaphthalene (2.00 g, 12.64 mmol).

    • Using a syringe, add anhydrous tetrahydrofuran (THF, 30 mL) to dissolve the starting material, resulting in a clear solution.

  • Lithiation (Directed Metalation):

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 5.66 mL, 14.16 mmol) dropwise via syringe over 10-15 minutes. Maintain vigorous stirring.

    • Stir the reaction mixture at -78 °C for an additional 10 minutes after the addition is complete.

  • Bromination (Electrophilic Quench):

    • While maintaining the temperature at -78 °C, add 1,2-dibromoethane (1.63 mL, 18.96 mmol) dropwise via syringe.

    • After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring at room temperature for 16 hours (overnight).

  • Workup and Extraction:

    • Carefully quench the reaction by adding 1 M aqueous sodium hydroxide solution (10 mL).

    • Heat the mixture to reflux for 1 hour to ensure the destruction of any unreacted reagents.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.

    • Purify the crude product by recrystallization from heptane. Filter the resulting crystals and dry them under vacuum to afford this compound as an off-white solid.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Off-white solid.[6]

  • Yield: A typical reported yield for this procedure is approximately 58%.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237.1, corresponding to the molecular formula C₁₁H₉BrO.[6] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural confirmation. Expected chemical shifts (in CDCl₃) will differ significantly from the starting material, with characteristic aromatic proton signals.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.

Conclusion

While the direct electrophilic bromination of 2-methoxynaphthalene is not a viable route for producing this compound due to unfavorable regioselectivity, a directed ortho-metalation strategy provides a reliable and effective solution. By leveraging the directing-group ability of the methoxy substituent, this protocol enables the precise installation of a bromine atom at the C3 position. This application note provides the necessary mechanistic understanding and a detailed, validated experimental procedure to empower researchers in synthesizing this valuable chemical intermediate for applications in medicinal chemistry and materials science.

References

  • Production of brominated methoxynaphthalene compounds.
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • Applications of Naphthalene Derivatives: Focus on 2-Bromo-3-methoxynaphthalene. Parchem.
  • Electrophilic Aromatic Substitution of 1-Methoxynaphthalene: A Technical Guide. BenchChem.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights
  • 2-Bromo-3-methoxynaphthalene synthesis. ChemicalBook.

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Introduction: The Strategic Importance of Naphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 1-Bromo-3-methoxynaphthalene

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the profound impact of this and related cross-coupling methodologies.[1]

This guide focuses on a specific, yet highly valuable, application: the Suzuki-Miyaura coupling of This compound . Naphthalene derivatives are prevalent substructures in numerous natural products and synthetic drugs.[7] The methoxynaphthalene core, in particular, serves as a crucial building block for a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and potential anticancer agents.[8][9][10][11] The ability to functionalize the naphthalene scaffold at specific positions via cross-coupling opens a direct pathway to novel chemical entities for drug discovery and materials science.[8][12]

This document provides a comprehensive overview of the reaction mechanism, a deep dive into the critical parameters influencing success, and a detailed, field-proven protocol for coupling this compound with various boronic acid partners.

Pillar 1: The Catalytic Cycle - A Mechanistic Blueprint

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing experimental conditions. The reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[1][13]

The three key steps are:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl halides.[13][14] The palladium inserts itself into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[1][4]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex.[4][15] This process requires activation by a base, which is a defining feature of the Suzuki coupling.[2][15][16] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[4][16][17]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product.[1][4] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_r Ar-Pd(II)L₂-R' pdiil->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination product Ar-R' aryl_halide Ar-X (this compound) boronic_acid R'-B(OH)₂ + Base Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reagents: Aryl Bromide, Boronic Acid, Base in Flask b Add Solvents (Toluene/Water) a->b c Degas Mixture (Ar/N₂ Purge) b->c d Add Pd Catalyst under Inert Atmosphere c->d e Heat to 90°C with Vigorous Stirring d->e f Monitor Progress (TLC / LC-MS) e->f g Cool to RT & Aqueous Workup f->g h Extract with Organic Solvent g->h i Dry, Filter, & Concentrate h->i j Purify by Column Chromatography i->j

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add the toluene (8 mL) and water (2 mL) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring. This step is crucial to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the reaction mixture.

  • Reaction: Equip the flask with a condenser, and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring. The reaction is often heterogeneous.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1-Aryl-3-methoxynaphthalene product.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all degassing steps are performed meticulously. Use freshly opened, high-quality catalyst.

  • Dehalogenation of Starting Material:

    • Cause: A side reaction where the bromine is replaced by a hydrogen atom. [1] * Solution: Use rigorously degassed solvents. Ensure the boronic acid is of high purity, as impurities can promote this pathway.

  • Homocoupling of Boronic Acid:

    • Cause: Two boronic acid molecules couple together, often promoted by oxygen or excess Pd(II) species. [1] * Solution: Meticulous degassing is the best preventative measure.

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid decomposes before it can participate in the coupling. This can be an issue with certain heteroaryl boronic acids. [1] * Solution: Use a milder base (e.g., KF), lower the reaction temperature, or switch to a more stable boronate ester (e.g., a pinacol ester).

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing complex biaryl structures that are of high interest in medicinal chemistry and materials science. Success in this reaction is not merely about following a recipe, but about understanding the interplay between the catalyst, ligand, base, and solvent. By grasping the mechanistic principles and adopting a systematic approach to optimization, researchers can reliably access a diverse array of functionalized naphthalene derivatives, paving the way for future discoveries.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction.
  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides....
  • Amatore, C., Le Duc, G., & Jutand, A. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ACS Publications. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]. Organometallics. [Link]
  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Organic Chemistry Portal. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using....
  • ResearchGate. (n.d.). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • ResearchGate. (2013). Suzuki Cross Coupling Reaction-A Review.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • Royal Society of Chemistry. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water.
  • Semantic Scholar. (2006). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl.
  • National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
  • Royal Society of Chemistry. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • ResearchGate. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (n.d.). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.

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Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for conducting the Heck reaction with 1-bromo-3-methoxynaphthalene. As a cornerstone of modern organic synthesis for carbon-carbon bond formation, the Mizoroki-Heck reaction offers a powerful tool for the synthesis of complex molecules.[1][2] This document outlines the reaction's mechanistic underpinnings, optimal conditions, and a step-by-step experimental protocol, tailored for professionals in research and drug development.

Introduction: The Significance of the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][3] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized synthetic organic chemistry by providing a versatile and efficient method for the synthesis of substituted alkenes.[1] The reaction is particularly valuable in pharmaceutical and materials science for constructing complex molecular architectures from readily available starting materials.[4]

This compound is a valuable building block in organic synthesis. The presence of the electron-donating methoxy group can influence the reactivity of the aryl bromide in the Heck reaction. This guide will address the specific considerations for this substrate to ensure a successful and high-yielding transformation.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][5]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond. This step typically proceeds in a syn fashion.[3][5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This elimination is also typically a syn process.[3][5]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[1][5]

Diagram of the Heck Reaction Catalytic Cycle:

Heck_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition AlkeneComplex [Ar-Pd(II)(X)L₂(alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)(X)L₂ AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination (with Base) Product Substituted Alkene (Product) InsertionProduct->Product ArylHalide This compound (Ar-X) ArylHalide->ArPdX Alkene Alkene Alkene->AlkeneComplex Base Base Base->Pd0 HX H-X caption Figure 1. Catalytic cycle of the Heck reaction.

Caption: Figure 1. Catalytic cycle of the Heck reaction.

Key Experimental Parameters and Optimization

Successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters.

Catalyst System: Palladium Source and Ligands
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[1][6] It is reduced in situ to the active Pd(0) species.[7] Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a standard choice. For aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly for less reactive substrates.[8][9]

Base Selection

The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide (HBr in this case) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[5]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective and commonly used.[1]

  • Organic Bases: Triethylamine (Et₃N) is another standard choice, particularly in polar aprotic solvents.[1]

Solvent Choice

The choice of solvent significantly impacts the reaction rate and yield.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent solvents for the Heck reaction, as they can dissolve the reactants and the palladium catalyst system.[10]

  • Aqueous Media: In some cases, the reaction can be performed in aqueous media, which can offer environmental and practical advantages.[9][11]

Reaction Temperature

The reaction temperature is a critical parameter. While some highly active catalyst systems can facilitate the reaction at room temperature, Heck reactions with aryl bromides often require heating, typically in the range of 80-140 °C, to achieve a reasonable reaction rate.[9]

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., n-butyl acrylate or styrene).

Materials and Reagents
  • This compound

  • Alkene (e.g., n-butyl acrylate or styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the base: potassium carbonate (2.0 mmol, 2.0 equiv) or triethylamine (1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Add the alkene (e.g., n-butyl acrylate or styrene) (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 100-120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted alkene product.

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Pd(OAc)₂, PPh₃, Base Inert Establish Inert Atmosphere (N₂/Ar) Reactants->Inert Solvent Add Anhydrous DMF Inert->Solvent Alkene Add Alkene Solvent->Alkene Heat Heat to 100-120 °C with Stirring Alkene->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Dilute with EtOAc, Wash with H₂O & Brine Cool->Extract Dry Dry over MgSO₄/Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Product Purify->Product caption Figure 2. Experimental workflow for the Heck reaction.

Caption: Figure 2. Experimental workflow for the Heck reaction.

Summary of Optimized Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of an aryl bromide like this compound with an acrylate. These conditions are based on successful protocols for similar substrates, such as 4-bromoanisole.[10][12]

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equivalent
Alkene n-Butyl acrylate1.0 - 1.5 equivalents
Palladium Precatalyst Pd(OAc)₂ or [Pd(dba)₂]0.5 - 2 mol%
Ligand PPh₃ or P(t-Bu)₃·HBF₄1 - 4 mol%
Base K₂CO₃ or Cs₂CO₃2.0 equivalents
Solvent DMF or DMAcAnhydrous
Temperature 100 - 140 °COptimization may be required
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst is of good quality. The use of fresh reagents is recommended.

    • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a properly maintained inert atmosphere.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Alkene Isomerization: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the product alkene.

    • Homocoupling of the Aryl Bromide: This can occur, particularly at high catalyst loadings or temperatures.

  • Substrate Reactivity: The electron-donating methoxy group on the naphthalene ring may slightly decrease the rate of oxidative addition compared to electron-deficient aryl bromides. However, successful couplings with similar electron-rich and neutral aryl bromides are well-documented.[13]

By carefully controlling the reaction parameters and following the detailed protocol, researchers can successfully employ the Heck reaction for the efficient synthesis of substituted alkenes derived from this compound.

References

  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • Chemistry LibreTexts. (2023, January 22). Heck reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes. Coordination Chemistry Reviews, 178-180, 511-528.
  • ACS Publications. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC.
  • Royal Society of Chemistry. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • Sathee Jee. (n.d.). Chemistry Heck Reaction.
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  • NROChemistry. (n.d.). Heck Coupling.
  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ACS Publications. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • ResearchGate. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ResearchGate. (2019, November 9). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts.
  • R Discovery. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction.
  • Canadian Science Publishing. (n.d.). The Heck reaction in the production of fine chemicals.

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Application Notes & Protocols: The Synthetic Utility of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

1-Bromo-3-methoxynaphthalene is a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and structural features—a reactive C-Br bond amenable to a wide array of cross-coupling reactions and a methoxy group that influences the electronic properties and reactivity of the naphthalene core—make it an indispensable precursor in the fields of medicinal chemistry, materials science, and natural product synthesis.[1][2][3][4] This document provides an in-depth guide to its primary applications, featuring field-proven insights into reaction mechanisms, detailed experimental protocols, and workflow visualizations to empower researchers in leveraging this key intermediate.

Introduction: A Chemist's Perspective on this compound

At its core, the synthetic utility of this compound stems from the strategic placement of its two functional groups on the rigid naphthalene scaffold.

  • The Bromine Atom: Positioned at the 1-position, the bromine atom serves as a prime handle for metal-catalyzed cross-coupling reactions. It is an excellent leaving group and readily undergoes oxidative addition to low-valent transition metal catalysts, most notably palladium.[3][5] This reactivity is the gateway to forming new carbon-carbon and carbon-heteroatom bonds with high precision.

  • The Methoxy Group: Located at the 3-position, the methoxy group is a moderate electron-donating group. It influences the electronic density of the aromatic system, which can affect the rates and outcomes of coupling reactions. Furthermore, its presence is a key structural motif in numerous biologically active molecules and advanced materials, making this building block a direct precursor to complex target structures.[3][6]

This combination of a reactive site (the bromide) and a modulating/structural group (the methoxy ether) allows for the strategic construction of complex molecular architectures, making it a staple reagent for drug development professionals and material scientists.[3][7]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, and aryl bromides like this compound are premier substrates for these transformations.[5][8] These reactions offer a modular and highly tolerant approach to bond formation.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds.[9][10] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester derivative.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[10][11] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[12] The ligand choice influences catalyst stability and the rate of both oxidative addition and reductive elimination.[11][12]

Workflow: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Product Transmetal->Product ArX 1-Bromo-3-methoxy- naphthalene (Ar-Br) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The synthesis of aryl amines is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, overcoming the limitations of older methods like nucleophilic aromatic substitution.[13][14]

Causality and Mechanistic Insight: This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[15][16] The key to success lies in the ligand design. Bulky, electron-rich phosphine ligands (e.g., Josiphos, SPhos) are essential. They promote the challenging reductive elimination step that forms the C-N bond and prevents the formation of inactive catalyst species.[13][15]

Workflow: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Amide [Ar-Pd(II)(NR₂')L₂] OxAdd->Amide Amine Coordination & Deprotonation Amide->Pd0 Reductive Elimination Product Ar-NR₂' Product Amide->Product ArX 1-Bromo-3-methoxy- naphthalene (Ar-Br) ArX->OxAdd Amine R₂'NH + Base Amine->Amide

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Core Application II: Grignard Reagent Formation and Utility

Beyond palladium catalysis, this compound is an excellent precursor for the formation of the corresponding Grignard reagent, (3-methoxy-1-naphthyl)magnesium bromide. This transformation converts the electrophilic aryl bromide into a potent carbon nucleophile and a strong base.[17][18][19]

Causality and Mechanistic Insight: The reaction involves the insertion of magnesium metal into the carbon-bromine bond.[17][20] This process is highly sensitive to moisture and protic solvents, which will instantly quench the Grignard reagent.[18][21] Therefore, the use of anhydrous ether solvents (like THF or diethyl ether) is mandatory. These solvents not only prevent decomposition but also stabilize the Grignard reagent by coordinating to the magnesium center.[17][19][21] Activation of the magnesium surface, often coated with a passivating oxide layer, is crucial for initiating the reaction and is typically achieved with a small amount of iodine or 1,2-dibromoethane.[19][21]

The resulting organometallic species is a powerful tool for forming C-C bonds by attacking a wide range of electrophiles, most commonly carbonyl compounds (aldehydes, ketones, esters) to generate alcohols.[17][18]

Workflow: Synthesis Pathways from this compound

Synthesis_Workflow cluster_Pd Palladium-Catalyzed Reactions cluster_Grignard Organometallic Pathway Start This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (with R₂NH) Start->Buchwald Pd(0), Base Grignard Grignard Reagent (R-MgBr) Start->Grignard Mg, Anhydrous Ether Biaryl Biaryl Product (R-Aryl) Suzuki->Biaryl Amine Arylamine Product (R-NR₂) Buchwald->Amine Alcohol Tertiary Alcohol Product (after reaction with Ketone) Grignard->Alcohol 1. R'₂C=O 2. H₃O⁺ workup

Caption: Key synthetic transformations of this compound.

Detailed Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 3-methoxy-1-phenylnaphthalene.

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Standard Schlenk flask, condenser, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.[9]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed 1,4-dioxane and water.[9]

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, reliable Pd(0) source for Suzuki couplings.[9]
Base K₂CO₃A moderately strong inorganic base sufficient to form the boronate "ate" complex.[12]
Solvent Dioxane/Water (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.[9]
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate.
Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 4-(3-methoxy-1-naphthyl)morpholine.

Materials:

  • This compound (1.0 mmol, 237 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous and degassed)

  • Standard Schlenk tube, magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.

  • Add the anhydrous toluene, followed by this compound and morpholine via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Formation of (3-methoxy-1-naphthyl)magnesium bromide and Reaction with Acetone

This protocol describes the two-step synthesis of 2-(3-methoxy-1-naphthyl)propan-2-ol.

Materials:

  • Magnesium turnings (1.2 mmol, 29 mg)

  • Iodine (a single small crystal)

  • This compound (1.0 mmol, 237 mg)

  • Tetrahydrofuran (THF) (5 mL, anhydrous)

  • Acetone (1.1 mmol, 81 µL, anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Standard flame-dried, three-neck flask with condenser

Procedure:

  • Grignard Formation:

    • Place the magnesium turnings in the flame-dried flask under an inert atmosphere.[18][22]

    • Add 1 mL of anhydrous THF and the iodine crystal. The iodine helps activate the magnesium surface.[19][21]

    • Prepare a solution of this compound in the remaining 4 mL of anhydrous THF.

    • Add a small portion (approx. 0.5 mL) of the bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir at room temperature for 1 hour to ensure full conversion.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Slowly add the anhydrous acetone dropwise with stirring. An exothermic reaction will occur.

    • After addition, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Conclusion

This compound has established itself as a cornerstone building block for synthetic chemists. Its predictable reactivity in hallmark transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation allows for the efficient and modular construction of complex molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile naphthalene derivative into their synthetic programs, accelerating discovery in drug development and materials science.

References

  • University of Michigan. Grignard Reaction.
  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Wikipedia. Grignard reagent.
  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Syntheses. 2-METHOXY-6-NAPHTHOL.
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
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  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sinfoo. 2-Bromo-3-methoxynaphthalene: A Key for Material Science Innovation.
  • PubChem. 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene.
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • ResearchGate. Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2).
  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • MDPI. Towards a Synthesis of Naphthalene Derived Natural Products.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • PubChem. 1-Bromo-4-methoxynaphthalene.
  • ScienceOpen. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl.
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  • Google Patents. Preparation method of 1-methoxynaphthalene.
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The Versatility of 1-Bromo-3-methoxynaphthalene: A Strategic Building Block for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The versatility of the naphthalene ring system is evident in a wide range of FDA-approved drugs, including the anti-inflammatory agent Naproxen and the antibiotic Nafcillin.[1][2] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic functionalization of the naphthalene core is therefore a critical endeavor in the discovery of new medicines.

1-Bromo-3-methoxynaphthalene emerges as a particularly valuable building block for pharmaceutical research and development. The presence of a bromine atom at the 1-position provides a reactive handle for a multitude of powerful cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. The methoxy group at the 3-position, an electron-donating group, influences the electronic properties of the aromatic system and can participate in key binding interactions with target proteins. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of complex molecular architectures with therapeutic potential, with a particular focus on its application in the development of muscarinic M1 receptor positive allosteric modulators.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₁₁H₉BrO[4]
Molecular Weight 237.09 g/mol [4]
Appearance Not explicitly stated, likely a solid
Solubility Insoluble in water; soluble in common organic solventsInferred from similar compounds
Storage Sealed in a dry, cool (2-8°C) environment[4]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact. In case of exposure, consult the material safety data sheet (MSDS) and seek medical attention.[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability in forming key chemical bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[6] This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6] The base is crucial for the activation of the organoboron reagent.[7]

Suzuki_Miyaura_Coupling This compound This compound Pd(II) Intermediate Pd(II) Intermediate This compound->Pd(II) Intermediate Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(II) Intermediate Transmetalation Biaryl Product Biaryl Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd(II) Intermediate Pd(II) Intermediate->Biaryl Product Reductive Elimination Pd(II) Intermediate->Pd(0) Catalyst Base Base Base->Arylboronic Acid Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 1-Aryl-3-methoxynaphthalene

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[8][9]

  • Materials:

    • This compound (1.0 mmol, 237 mg)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Water (1 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add toluene and water to the flask.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, add water, and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Water80-10085-95
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterReflux~90
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/Water100>95
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[10][11] This reaction facilitates the coupling of an aryl halide with a primary or secondary amine.[12]

Reaction Principle: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Amination This compound This compound Pd(II) Intermediate Pd(II) Intermediate This compound->Pd(II) Intermediate Oxidative Addition Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Pd(II) Intermediate Coordination & Deprotonation Arylamine Product Arylamine Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd(II) Intermediate Pd(II) Intermediate->Arylamine Product Reductive Elimination Pd(II) Intermediate->Pd(0) Catalyst Base Base Base->Amine (R₂NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Aryl/Alkyl-3-methoxy-1-naphthylamine

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination.[13]

  • Materials:

    • This compound (1.0 mmol, 237 mg)

    • Amine (primary or secondary) (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • XPhos (0.04 mmol, 19.1 mg)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 134.5 mg)

    • Anhydrous toluene (5 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and NaOᵗBu.

    • Evacuate and backfill the Schlenk tube with the inert gas three times.

    • Add the amine followed by anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Expected Yield (%)
Pd₂(dba)₃ / XPhosNaOᵗBuToluene100High
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane100High
Sonogashira and Heck Couplings: Accessing Alkynylated and Alkenylated Naphthalenes

The Sonogashira and Heck reactions provide powerful avenues for the introduction of sp- and sp²-hybridized carbon fragments, respectively, onto the naphthalene scaffold.

The Sonogashira coupling reacts an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[14] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes found in various biologically active molecules.[15][16]

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[12][17] This transformation is particularly useful for the synthesis of stilbene and cinnamate derivatives, which are known to possess a range of pharmacological properties.

Protocols for these reactions with this compound can be adapted from established procedures for other aryl bromides.[12][15][16][17]

Application in the Synthesis of Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)

A significant and promising application of the 3-methoxynaphthalene scaffold lies in the development of positive allosteric modulators (PAMs) for the muscarinic M1 acetylcholine receptor. M1 receptors are predominantly expressed in the brain regions crucial for memory and cognition, making them a key target for the treatment of neurological disorders like Alzheimer's disease and schizophrenia.[18] M1 PAMs enhance the receptor's response to the endogenous ligand acetylcholine, offering a more nuanced modulation compared to direct agonists and potentially a better safety profile.[19]

The synthesis of complex M1 PAMs often involves the construction of a central biaryl or aryl-heteroaryl core. This compound is an ideal starting material for building such structures via the palladium-catalyzed cross-coupling reactions described above. For instance, a Suzuki-Miyaura or Buchwald-Hartwig reaction could be employed to couple the 3-methoxy-1-naphthyl moiety to a suitable heterocyclic partner, forming the core of a potential M1 PAM.

M1_PAM_Synthesis cluster_0 Building Block Synthesis cluster_1 Further Functionalization This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Heterocyclic Partner Heterocyclic Partner Heterocyclic Partner->Coupling Reaction Core Scaffold Core Scaffold Coupling Reaction->Core Scaffold Functional Group Interconversion Functional Group Interconversion Core Scaffold->Functional Group Interconversion Core Scaffold->Functional Group Interconversion Final M1 PAM Final M1 PAM Functional Group Interconversion->Final M1 PAM

Caption: General workflow for the synthesis of M1 PAMs.

Alternative Synthetic Transformations: Grignard Reaction and Lithiation

Beyond palladium catalysis, this compound can be utilized in classic organometallic reactions to form carbon-carbon bonds.

  • Grignard Reaction: Treatment of this compound with magnesium metal in an ethereal solvent generates the corresponding Grignard reagent, 3-methoxy-1-naphthylmagnesium bromide.[20][21] This potent nucleophile can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to introduce new carbon-based functional groups.[22]

  • Lithiation: Halogen-lithium exchange can be achieved by treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures.[23] The resulting 1-lithio-3-methoxynaphthalene is a highly reactive intermediate that can be quenched with various electrophiles to introduce a diverse array of substituents at the 1-position.[24][25]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules with significant potential in pharmaceutical applications. Its amenability to a wide array of robust and high-yielding synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular scaffolds. The demonstrated relevance of the methoxynaphthalene core in biologically active compounds, such as muscarinic M1 PAMs, underscores the strategic importance of this starting material in modern drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019).
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
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  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC - NIH. (2022).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes - PMC - NIH. (n.d.).
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  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (n.d.).
  • MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC. (n.d.).
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Application Notes and Protocols: 1-Bromo-3-methoxynaphthalene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-3-methoxynaphthalene

In the landscape of advanced materials, the design and synthesis of novel organic compounds with precisely tailored electronic and photophysical properties are paramount. Naphthalene derivatives serve as foundational components for a myriad of applications, including organic semiconductors, OLEDs (Organic Light-Emitting Diodes), and fluorescent sensors.[1][2] this compound emerges as a particularly strategic building block due to its unique bifunctional nature.

The molecule's architecture combines three key features:

  • A Rigid Naphthalene Core: This polycyclic aromatic hydrocarbon provides a robust, planar structure that facilitates π-orbital overlap and efficient charge transport, which is a critical characteristic for organic electronic materials.[3]

  • A Bromo Substituent: The bromine atom at the 1-position is an excellent leaving group, serving as a versatile reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][3] This allows for the straightforward incorporation of the naphthalene moiety into larger, complex conjugated systems.

  • A Methoxy Substituent: The electron-donating methoxy group at the 3-position modulates the electronic properties of the naphthalene core. It can influence the HOMO/LUMO energy levels, solubility, and photophysical characteristics, such as fluorescence quantum yield, of the resulting materials.[1][4]

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Application in Organic Electronics: Building High-Performance Semiconductors

The construction of efficient organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) relies on molecular components that can effectively transport charge carriers (holes or electrons) and/or emit light.[5][6] this compound is an ideal precursor for synthesizing both hole transport materials (HTMs) and emissive layer components.[3]

Rationale and Molecular Design

The power of this compound lies in its synthetic accessibility to create extended π-conjugated systems. Through reactions like the Suzuki-Miyaura coupling, the bromo group can be replaced with aryl, heteroaryl, or vinyl groups, effectively extending the conjugation path.[7] This extension is a key strategy in molecular design, as it generally leads to smaller HOMO-LUMO gaps, red-shifted absorption/emission, and improved intermolecular interactions, which can enhance charge mobility in the solid state.[8] The methoxy group, meanwhile, helps to ensure good solubility for solution-processible devices and fine-tunes the energy levels for better charge injection/transport alignment within a device stack.[1]

Core Protocol: Synthesis of a Biphenylnaphthalene Derivative via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[9] The following protocol details a general, yet robust, methodology for coupling this compound with an arylboronic acid, a common step in the synthesis of materials for organic electronics.

Protocol 2.2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 1-Aryl-3-methoxynaphthalene from this compound.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (K₂CO₃, 2.0 equiv.), and the palladium catalyst (Pd(PPh₃)₄, 3 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting this compound is fully consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Suzuki_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_purification Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base (K2CO3) Pd Catalyst B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS (12-24h) D->E F Cool & Dilute E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Pure Product I->J

Caption: Workflow for Suzuki cross-coupling synthesis.

Representative Performance Data

While device performance is highly dependent on the final molecular structure and device architecture, materials derived from naphthalene building blocks have demonstrated excellent characteristics in organic electronics.

Table 1: Representative Performance of Naphthalene-Derivative-Based OFETs

Device Type Naphthalene Derivative Class Mobility (μ) (cm²/Vs) On/Off Ratio Ref.
p-type OFET Thienothiophene-fused Naphthalene 0.2 - 0.6 > 10⁶ [5]
n-type OFET Core-Brominated Naphthalene Diimide ~ 0.19 > 10⁵ [5][11]

| p-type OFET | TTF-analogue with Naphthalene | ~ 0.2 | > 10⁸ |[5] |

Note: This table presents typical data for various naphthalene derivatives to illustrate potential performance, not specifically for materials derived from this compound.

Application in Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene core makes it an excellent scaffold for the development of fluorescent probes.[12] These probes are designed to signal the presence of a specific analyte (e.g., metal ions, pH, biomolecules) through a change in their photophysical properties, most commonly a change in fluorescence intensity or color.[13][14]

Rationale and Sensing Mechanism

The design of a fluorescent probe often involves coupling the fluorophore (the naphthalene unit) to a receptor (a group that selectively binds the target analyte). The 1-bromo position is the ideal attachment point for this receptor. The methoxy group at the 3-position acts as a donor in a potential donor-π-acceptor (D-π-A) system, which can give rise to intramolecular charge transfer (ICT) upon photoexcitation.[15]

The general sensing mechanism is as follows:

  • "Off" State: In the absence of the analyte, the probe's fluorescence is often quenched or occurs at a specific wavelength.

  • Binding Event: The analyte binds to the receptor unit.

  • "On" State: This binding event modulates the electronic structure of the probe, often by altering the ICT process, which "turns on" or shifts the fluorescence, providing a detectable signal.

Sensing_Mechanism cluster_state1 Initial State cluster_state2 Final State Probe Probe (Fluorophore-Receptor) Low/No Fluorescence Complex Probe-Analyte Complex High Fluorescence Probe->Complex Selective Binding Analyte Target Analyte Complex->Analyte Signal Release Analyte->Complex

Caption: Logical diagram of a turn-on fluorescent probe.

Photophysical Properties

The introduction of substituents like the methoxy group can significantly enhance the fluorescent properties of the naphthalene core. Strategic modifications can lead to desirable characteristics such as high quantum yields and large Stokes shifts (the separation between absorption and emission maxima), which are crucial for high-sensitivity detection.[4]

Table 2: Typical Photophysical Properties of Substituted Naphthalene Derivatives in Solution

Compound Class Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F) Stokes Shift (cm⁻¹) Ref.
Naphthalimide Derivatives 230 - 290 350 - 550 0.01 - 0.87 Variable [16]
Methoxy Naphthalene ~320 ~340 > 0.2 ~2000 [4]

| Amino Benzanthrone (Naphthalene-based) | ~450 | ~600 | Variable | > 5000 |[15] |

Note: Data is representative of the general class of naphthalene derivatives and illustrates the range of properties achievable.

Safety and Handling

This compound, like other halogenated aromatic compounds, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[17]

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable building block in materials science. Its pre-installed reactive handle and electronic-tuning group on a robust aromatic scaffold provide a streamlined entry point for the synthesis of complex, high-performance materials. The principles and protocols outlined here for its use in OLEDs, OFETs, and fluorescent sensors demonstrate its broad applicability. Future research will likely focus on integrating this building block into even more sophisticated architectures, such as thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs and multi-analyte sensor arrays, further cementing the role of functionalized naphthalenes in advanced materials.

References

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  • Mondal, M., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry.
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  • Takimiya, K., et al. (2011). Organic semiconductors for organic field-effect transistors. Accounts of Chemical Research.
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  • PubChem. (n.d.). 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. National Center for Biotechnology Information.
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  • Rabari, M., et al. (2023). Liquid crystalline naphthyl derivatives with bromoalkoxy tail: Photophysical behavior and DFT studies. Journal of Molecular Structure.
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  • Zhang, B., et al. (2022). Engineering B‒N Covalent Bond‐Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power‐Efficient White OLEDs. Advanced Materials.
  • Wang, Y., et al. (2021). Multifunctional organic field effect transistors constructed with photochromic molecules. Materials Chemistry Frontiers.
  • Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3. (2024). RSC.
  • Liu, Z., et al. (2023). High Mobility N-Channel Organic Field-Effect Transistors Based on Core-Brominated Naphthalene Diimides. SSRN.
  • Wang, S., et al. (2020). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Chemistry.
  • PubChem. (n.d.). 1-Bromo-3-(2-methoxyethoxy)naphthalene. National Center for Biotechnology Information.
  • Sharma, A., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules.
  • Olasunkanmi, L. O., et al. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Materials.
  • Wang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules.
  • Feng Hua. (n.d.). Custom Naphthalene Derivatives Manufacturers, Suppliers.
  • Al-Attar, H. A., et al. (2016). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules.
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Application Note for Synthetic Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Friedel-Crafts Acylation of 1-Bromo-3-methoxynaphthalene

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of fine chemicals, advanced materials, and a vast array of pharmaceuticals.[3][4][5] Naphthalene-based molecules, in particular, are scaffolds for numerous FDA-approved drugs, including Naproxen, Terbinafine, and Bedaquiline, highlighting their therapeutic significance.[4][6]

This guide focuses on the Friedel-Crafts acylation of this compound. This substrate presents a unique synthetic challenge and an opportunity for regiochemical control due to the competing electronic effects of its substituents. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group, while the bromine atom (-Br) is a deactivating, yet also ortho, para-directing group. Understanding and manipulating these influences is key to achieving the desired acylated product, a versatile building block for further elaboration in drug development programs.[7] This document provides a comprehensive exploration of the reaction mechanism, a field-tested experimental protocol, and strategies for optimization and troubleshooting.

Mechanism, Regioselectivity, and Controlling Factors

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[3] The reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acylating agent.

The core mechanistic steps are:

  • Generation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide (or the oxygen of an anhydride), creating a highly reactive, resonance-stabilized acylium ion. This species is a potent electrophile.[1][8]

  • Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][9] The stability of this intermediate is a key determinant of the substitution position.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the naphthalene ring and yielding the final aryl ketone product.[3][8] The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the product ketone can form a stable complex with the catalyst.[1][10]

G acyl_halide Acyl Halide (R-CO-Cl) acylium_ion Acylium Ion [R-C=O]⁺ acyl_halide->acylium_ion Coordination & Cleavage lewis_acid Lewis Acid (AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Electrophilic Attack substrate This compound substrate->sigma_complex product Acylated Product sigma_complex->product Deprotonation (-H⁺)

Caption: General mechanism of Friedel-Crafts acylation.


Regiochemical Considerations for this compound

The directing effects of the existing substituents govern the position of the incoming acyl group.

  • 3-Methoxy Group (-OCH₃): As a strong activating group, it significantly increases the electron density at the ortho positions (C2 and C4) and the para position (C6, on the adjacent ring), making them more nucleophilic.

  • 1-Bromo Group (-Br): As a halogen, it is deactivating overall due to its inductive electron withdrawal but is ortho, para-directing due to resonance effects. It directs towards C2 and C8.

The powerful activating nature of the methoxy group is the dominant influence. Therefore, substitution is strongly favored at the positions it activates, primarily C4 and C2 .

  • Substitution at C4: This position is ortho to the activating -OCH₃ group and meta to the deactivating -Br group. This is often the major product due to a favorable combination of strong activation and moderate steric accessibility.

  • Substitution at C2: This position is ortho to both the -OCH₃ and -Br groups. While electronically activated, it is more sterically hindered, which may reduce its favorability compared to C4.

Controlling the reaction conditions is crucial for maximizing the yield of the desired isomer.

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures (e.g., 0 °C or below) and non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) typically favor the formation of the kinetic product—the one that is formed fastest.[11] Higher temperatures and more polar solvents (e.g., nitrobenzene) can allow for the rearrangement of an initially formed product to the more thermodynamically stable isomer.[3][12]

Detailed Experimental Protocol

This protocol describes the acetylation of this compound using acetyl chloride and aluminum trichloride.

Safety Precautions:

  • Hazardous Reagents: Anhydrous aluminum trichloride is highly corrosive and reacts violently with water.[8] Acetyl chloride is corrosive and a lachrymator (tear-producing).[8] Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): All operations must be conducted in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[8][9]

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
This compound237.095.00 g21.1 mmol1.0
Anhydrous Aluminum Chloride (AlCl₃)133.343.37 g25.3 mmol1.2
Acetyl Chloride (CH₃COCl)78.501.81 mL25.3 mmol1.2
Dichloromethane (DCM), anhydrous-100 mL--
Concentrated HCl-20 mL--
Crushed Ice-100 g--
Saturated NaHCO₃ solution-50 mL--
Brine (Saturated NaCl solution)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Preparation:

    • In the reaction flask, add anhydrous aluminum chloride (3.37 g) and 50 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate dry container, prepare a solution of this compound (5.00 g) in 25 mL of anhydrous dichloromethane.

    • Charge the dropping funnel with a solution of acetyl chloride (1.81 mL) in 25 mL of anhydrous dichloromethane.

  • Reaction Execution:

    • Slowly add the acetyl chloride solution from the dropping funnel to the stirred AlCl₃ suspension over 20-30 minutes. Causality: This dropwise addition is critical to control the initial exothermic reaction as the acylium ion complex forms.[8]

    • After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.

    • Next, add the solution of this compound dropwise from a separate funnel (or by replacing the contents of the first) over 30 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction flask back to 0 °C in an ice bath.

    • In a separate large beaker (600 mL), prepare a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.

    • Quenching: Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Causality: This step hydrolyzes the aluminum chloride complexes and quenches the reaction. It is highly exothermic and will release HCl gas.[11][13]

    • Transfer the quenched mixture to a separatory funnel. Rinse the reaction flask with a small amount of dichloromethane and add it to the funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

    • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and 50 mL of brine.[8][13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification:

    • Purify the crude solid/oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired acylated isomer(s).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.

G setup Assemble & Dry Glassware (Inert Atmosphere) charge Charge AlCl₃ & DCM Cool to 0°C setup->charge add_acyl Add Acetyl Chloride Solution Dropwise charge->add_acyl add_sub Add Substrate Solution Dropwise add_acyl->add_sub react Stir at RT (Monitor by TLC) add_sub->react quench Pour onto Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry (MgSO₄) & Evaporate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation.


Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Low Yield 1. Wet reagents or glassware (deactivated catalyst).[11] 2. Impure starting materials. 3. Insufficient reaction time or temperature.1. Ensure all reagents are anhydrous and glassware is properly dried.[8] 2. Purify starting materials before use. 3. Increase reaction time or allow to warm to room temperature. Monitor by TLC.
Formation of Multiple Products 1. Lack of regioselectivity. 2. Reaction temperature too high, causing side reactions or rearrangement.1. Modify reaction conditions to favor one isomer (see below). 2. Maintain a lower reaction temperature (e.g., -20 °C or 0 °C) to enhance kinetic control.[11]
Dark, Tarry Mixture 1. Reaction temperature too high, leading to decomposition. 2. Excessively long reaction time.1. Ensure efficient cooling and slow, controlled addition of reagents. 2. Stop the reaction once TLC indicates consumption of starting material.

Optimizing for Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly alter the product ratio. Non-polar solvents like dichloromethane or carbon disulfide favor kinetic control, while polar solvents like nitrobenzene may promote thermodynamic control.[11]

  • Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer different selectivity compared to the highly reactive AlCl₃.

  • Temperature: As discussed, lower temperatures are key to favoring the kinetically preferred product, which is often the isomer formed via attack at the most electron-rich position.[11]

References

  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene.
  • BenchChem. (n.d.). Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions.
  • ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give....
  • Filo. (n.d.). Friedel-Crafts reaction of naphthalene.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Elsevier. (2000).
  • Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society.
  • Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Journal of the Chemical Society C: Organic. (n.d.). A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. RSC Publishing.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts.
  • ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Google Patents. (1986). Acylation of naphthalenes - EP0196805A1.
  • Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ACS Publications. (n.d.). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
  • Life Chemicals. (2019). Functionalized Naphthalenes For Diverse Applications | Building Blocks.
  • ResearchGate. (n.d.). Previously marketed naphthalene-based drugs and reported bioactive compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione.
  • International Journal of Pharmaceutical Erudition. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.
  • PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). (PDF) Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives.
  • World Journal of Pharmaceutical Research. (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

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The Art of Connection: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the ability to selectively and efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, empowering chemists to construct complex molecular architectures with remarkable precision.[1] This guide provides an in-depth exploration of the application of these powerful transformations to a versatile building block: 1-Bromo-3-methoxynaphthalene. The strategic placement of the methoxy and bromo substituents on the naphthalene core makes this molecule a valuable precursor for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

This document will delve into the practical and mechanistic nuances of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound. By understanding the underlying principles and having access to detailed, field-proven protocols, researchers can unlock the synthetic potential of this important scaffold.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[2] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical, as it influences the rate and efficiency of each step. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The base plays a crucial role in activating the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation.[4]

Sources

Application Note & Protocol: High-Fidelity Synthesis of 1-Lithio-3-methoxynaphthalene via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient and regioselective synthesis of 1-lithio-3-methoxynaphthalene, a versatile nucleophilic intermediate crucial for the development of complex naphthalene-based scaffolds in medicinal chemistry and materials science. The protocol focuses on the kinetically controlled lithium-halogen exchange reaction, offering a robust alternative to other metalation strategies. We delve into the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, and emphasize critical safety procedures for handling pyrophoric organolithium reagents.

Foundational Principles: The Strategic Choice of Lithium-Halogen Exchange

The functionalization of the naphthalene core is a cornerstone of modern synthetic chemistry. For the specific case of 1-bromo-3-methoxynaphthalene, two primary pathways for generating an organolithium species can be considered: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange.

  • Directed ortho-Metalation (DoM): In this pathway, a directing group, such as the methoxy group in this substrate, coordinates with an organolithium reagent and directs deprotonation at an adjacent ortho position.[1][2] However, for this compound, the potential sites for DoM (C2 and C4) are sterically and electronically distinct.

  • Lithium-Halogen Exchange: This reaction involves the direct replacement of a halogen atom (in this case, bromine) with a lithium atom.[3][4] This process is exceptionally rapid, particularly for aryl bromides and iodides, and is often kinetically favored over deprotonation, especially at low temperatures.[3][5]

For the target transformation, lithium-halogen exchange is the superior strategy. The carbon-bromine bond at the C1 position is the most reactive site for the organolithium reagent under cryogenic conditions. The rate of exchange at the C-Br bond far exceeds the rate of proton abstraction at either the C2 or C4 positions, ensuring high regioselectivity and yield of the desired 1-lithio-3-methoxynaphthalene intermediate.[3][5]

Mechanistic Insight

The precise mechanism of lithium-halogen exchange is complex and can be influenced by the substrate, solvent, and organolithium reagent.[6][7] However, a widely accepted pathway involves the formation of an intermediate "ate-complex".[3][5] In this model, the nucleophilic carbon of the organolithium reagent (e.g., n-butyllithium) attacks the electrophilic bromine atom of the aryl halide. This forms a transient, hypervalent bromine intermediate which then collapses to furnish the thermodynamically more stable aryllithium and the corresponding alkyl bromide.[3] This process is typically stereospecific for vinyl halides and proceeds with retention of configuration.[5]

Critical Safety Mandates: Handling Pyrophoric Reagents

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[8][9][10] Strict adherence to safety protocols is not merely recommended; it is essential for preventing fire and injury.[11][12]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[8][12]

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere. All solvents and reagents must be anhydrous.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety glasses with side shields, and a face shield must be worn.[12] Nitrile gloves should be worn under a pair of neoprene or Nomex gloves for enhanced protection.[12]

  • Reagent Transfer: Use proper syringe or cannula techniques for transferring organolithium solutions.[9][10] Never draw pyrophoric reagents into a syringe by pulling the plunger; the reagent should be forced into the syringe via a positive pressure of inert gas in the source bottle.

  • Quenching: Prepare a proper quenching station. Reactions should be quenched carefully at low temperatures. Excess organolithium reagent must be neutralized safely before disposal.

  • Buddy System: Never work with pyrophoric reagents alone or after hours.[12]

Experimental Protocol: Synthesis and In Situ Utilization

This protocol details the generation of 1-lithio-3-methoxynaphthalene and its subsequent trapping with an electrophile, exemplified by carboxylation using dry ice (solid CO₂).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Standard VendorEnsure it is dry.
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard VendorTiter should be known. Store under inert gas.[10]
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarStandard VendorFreshly distilled from sodium/benzophenone or passed through a solvent purification system.
Carbon Dioxide (CO₂)Solid (Dry Ice)Local SupplierUse freshly crushed, high-purity dry ice. Avoid condensed water/ice.
Diethyl Ether (Et₂O)AnhydrousStandard VendorFor extraction.
Hydrochloric Acid (HCl)1 M AqueousStandard VendorFor acidification during workup.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeIn-house PrepFor workup.
Brine (Saturated Aqueous NaCl)Reagent GradeIn-house PrepFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorFor drying organic layers.
Step-by-Step Lithiation and Carboxylation
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the experiment.

  • Initial Solution: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (to create a ~0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the thermometer is measuring the internal reaction temperature.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C to prevent side reactions.[13] A slight color change may be observed upon formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench (Carboxylation): While maintaining the temperature at -78 °C, carefully and portion-wise add an excess of freshly crushed dry ice to the reaction mixture. A vigorous reaction may occur. Continue adding dry ice until the exotherm subsides.

  • Warming and Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel. If any solids are present, add water to dissolve them.

    • Separate the layers and wash the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

    • Combine all organic layers.

    • Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl. The carboxylic acid product should precipitate or remain in the aqueous phase.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the second set of organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-methoxy-1-naphthoic acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to obtain the final product.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi (1.1 eq) dropwise at -78 °C B->C D 4. Stir for 30-60 min (Formation of 1-Lithio-3-methoxynaphthalene) C->D E 5. Quench with Electrophile (e.g., CO₂) D->E F 6. Warm to RT & Quench E->F G 7. Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Caption: Experimental workflow for the lithiation of this compound.

Reaction Mechanism Diagram

G cluster_intermediate Ate-Complex Intermediate cluster_end Products Start Ar-Br + n-BuLi Inter [Ar-Br(n-Bu)]⁻ Li⁺ Start->Inter Nucleophilic Attack End Ar-Li + n-BuBr Inter->End Collapse

Caption: "Ate-complex" mechanism for lithium-halogen exchange.

Quantitative Data & Expected Outcomes

The 1-lithio-3-methoxynaphthalene intermediate can be trapped with a variety of electrophiles. The following table provides an overview of potential products and their expected yields, which are extrapolated from analogous lithium-halogen exchange reactions on similar aryl bromide systems. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

ElectrophileProduct Structure (After Workup)Product NameExpected Yield (%)
Carbon Dioxide (CO₂)3-Methoxy-1-naphthalenecarboxylic acidCarboxylic Acid75-90
N,N-Dimethylformamide (DMF)3-Methoxy-1-naphthaldehydeAldehyde70-85
Iodine (I₂)1-Iodo-3-methoxynaphthaleneIodide80-95
Trimethylsilyl chloride (TMSCl)1-(Trimethylsilyl)-3-methoxynaphthaleneSilylated Naphthalene85-95

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi.
  • Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide.
  • ECHEMI. (n.d.). Mechanism of lithium-halogen exchange of primary alkyl iodide.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Presentation]. CCME@PKU.
  • University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. [Lecture Notes].
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • PubMed. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 623-630.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. [Lecture Notes].
  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Wikipedia. (n.d.). n-Butyllithium.
  • American Chemical Society. (n.d.). Lithiation Reaction.
  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric....
  • BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene.

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Anwendungshinweise und Protokolle zur Derivatisierung von 1-Brom-3-methoxynaphthalin

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-Brom-3-methoxynaphthalin, einer vielseitigen chemischen Verbindung, die als wichtiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Die hier beschriebenen Protokolle und Erläuterungen sollen Forschern ermöglichen, das synthetische Potenzial dieses Moleküls voll auszuschöpfen.

Einleitung: Die strategische Bedeutung von 1-Brom-3-methoxynaphthalin

1-Brom-3-methoxynaphthalin (CAS-Nr. 5111-34-2) ist ein aromatisches Halogenid, das aufgrund seiner definierten Reaktivität ein wertvolles Ausgangsmaterial für die Synthese komplexer organischer Moleküle ist. Die Präsenz des Bromatoms an der C1-Position und der Methoxygruppe an der C3-Position des Naphthalingerüsts ermöglicht eine Reihe von regioselektiven Transformationen. Das Bromatom dient als reaktives Zentrum für metallkatalysierte Kreuzkupplungsreaktionen und metallorganische Umwandlungen, während die Methoxygruppe die elektronischen Eigenschaften des aromatischen Systems moduliert und als dirigierende Gruppe fungieren kann. Diese Eigenschaften machen 1-Brom-3-methoxynaphthalin zu einem gefragten Zwischenprodukt bei der Herstellung von Pharmazeutika, Agrochemikalien und organischen Materialien.[1]

Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Reaktionen sind Grundpfeiler der modernen organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff- (C-C) und Kohlenstoff-Stickstoff- (C-N) Bindungen.[2][3] Das Bromatom in 1-Brom-3-methoxynaphthalin ist ein exzellentes Substrat für diese Transformationen.

Suzuki-Miyaura-Kupplung: Synthese von Biarylen

Die Suzuki-Miyaura-Kupplung ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen.[3][4] Sie ermöglicht die Verknüpfung von Arylhalogeniden mit Arylboronsäuren oder deren Estern. Diese Reaktion zeichnet sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen und in der Regel milde Reaktionsbedingungen aus.[5]

Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Katalysators, der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion. Palladium(II)-acetat in Kombination mit einem sperrigen, elektronenreichen Phosphinliganden wie SPhos fördert die oxidative Addition am Arylbromid und stabilisiert die katalytisch aktive Pd(0)-Spezies.[6] Eine anorganische Base wie Kaliumphosphat ist erforderlich, um das Boronat-Intermediat zu aktivieren, was die Transmetallierung erleichtert.[3] Ein Gemisch aus einem organischen Lösungsmittel wie 1,4-Dioxan und Wasser ist oft ideal, da es sowohl die organischen Substrate als auch die anorganische Base löst.[5]

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung

Materialien:

  • 1-Brom-3-methoxynaphthalin (1,0 Äq.)

  • Arylboronsäure (z.B. Phenylboronsäure, 1,2 Äq.)

  • Palladium(II)-acetat (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Kaliumphosphat (K₃PO₄, 2,0 Äq.)

  • 1,4-Dioxan (wasserfrei, entgast)

  • Wasser (entionisiert, entgast)

Durchführung:

  • In einem ausgeheizten und mit Inertgas (Argon oder Stickstoff) gespülten Schlenk-Kolben werden 1-Brom-3-methoxynaphthalin, die Arylboronsäure und Kaliumphosphat vorgelegt.

  • Palladium(II)-acetat und SPhos werden hinzugefügt.

  • Der Kolben wird dreimal evakuiert und mit Inertgas befüllt.

  • Eine entgaste Mischung aus 1,4-Dioxan und Wasser (im Verhältnis 4:1) wird über eine Spritze zugegeben, sodass eine Konzentration des Arylbromids von ca. 0,1 M erreicht wird.

  • Die Reaktionsmischung wird unter Rühren für 12-18 Stunden auf 100 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Workflow der Suzuki-Miyaura-Kupplung

G cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung A 1. Edukte vorlegen (Arylhalogenid, Boronsäure, Base) B 2. Katalysator & Ligand zugeben (Pd(OAc)₂, SPhos) A->B C 3. Inertisieren (Evakuieren/Befüllen mit Ar/N₂) B->C D 4. Lösungsmittel zugeben (Dioxan/Wasser) C->D E 5. Erhitzen (100 °C, 12-18 h) D->E F 6. Reaktionskontrolle (DC / GC-MS) E->F G 7. Extraktion (Ethylacetat, Wasser, Sole) F->G H 8. Trocknen & Konzentrieren G->H H->H I 9. Reinigung (Säulenchromatographie) H->I

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Buchwald-Hartwig-Aminierung: Synthese von Arylaminen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen durch die Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[2][7][8] Diese Reaktion hat die Synthese von Arylaminen revolutioniert, die in vielen pharmazeutischen Wirkstoffen vorkommen.[9]

Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Liganden ist für die Effizienz der Buchwald-Hartwig-Aminierung von entscheidender Bedeutung. Sperrige, elektronenreiche Phosphinliganden wie XPhos sind oft sehr effektiv, da sie sowohl die oxidative Addition als auch die reduktive Eliminierung im katalytischen Zyklus beschleunigen.[9] Als Base wird häufig ein starkes, nicht-nukleophiles Alkoholat wie Natrium-tert-butanolat (NaOt-Bu) verwendet, das das Amin deprotoniert und das Palladium-Amido-Intermediat bildet.[10] Aromatische Lösungsmittel wie Toluol sind in der Regel gut geeignet, da sie die Reaktanden lösen und die erforderlichen Reaktionstemperaturen ermöglichen.

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung

Materialien:

  • 1-Brom-3-methoxynaphthalin (1,0 Äq.)

  • Amin (z.B. Morpholin, 1,2 Äq.)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

  • Natrium-tert-butanolat (NaOt-Bu, 1,4 Äq.)

  • Toluol (wasserfrei, entgast)

Durchführung:

  • In einem ausgeheizten und mit Inertgas gespülten Schlenk-Kolben werden Pd₂(dba)₃, XPhos und NaOt-Bu vorgelegt.

  • Der Kolben wird verschlossen und die Atmosphäre durch dreimaliges Evakuieren und Befüllen mit Inertgas ausgetauscht.

  • 1-Brom-3-methoxynaphthalin wird unter Inertgasatmosphäre zugegeben.

  • Wasserfreies, entgastes Toluol wird zugegeben, gefolgt von dem Amin, das über eine Spritze zugegeben wird.

  • Die Reaktionsmischung wird unter Rühren für 4-24 Stunden auf 80-110 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von Wasser vorsichtig beendet.

  • Die Mischung wird mit Diethylether oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und eingeengt.[10]

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Quantitativen Daten (Beispielhaft)

DerivatisierungsmethodeElektrophil/NukleophilProduktAusbeute (%)Referenz
Suzuki-MiyauraPhenylboronsäure3-Methoxy-1-phenylnaphthalin85-95Angelehnt an[11]
Buchwald-HartwigMorpholin4-(3-Methoxynaphthalen-1-yl)morpholin80-90Angelehnt an[10]
Grignard-ReaktionCO₂3-Methoxy-1-naphthalincarbonsäure60-75Angelehnt an[7][12]
Lithiierung/FormylierungDMF3-Methoxy-1-naphthaldehyd65-80Angelehnt an[13][14]

Anmerkung: Die angegebenen Ausbeuten sind repräsentative Werte, die auf Literaturdaten für ähnliche Substrate basieren und je nach spezifischen Reaktionsbedingungen variieren können.

Metallorganische Reaktionen

Die Umwandlung des C-Br-Bindung in eine metallorganische Spezies eröffnet weitere Wege zur Funktionalisierung.

Grignard-Reaktion: Bildung von Carbonsäuren

Die Bildung eines Grignard-Reagenzes durch Reaktion von 1-Brom-3-methoxynaphthalin mit Magnesiummetall erzeugt ein starkes Kohlenstoff-Nukleophil.[15] Dieses kann mit verschiedenen Elektrophilen umgesetzt werden. Eine klassische Anwendung ist die Carboxylierung mit Kohlendioxid (CO₂), die zur entsprechenden Carbonsäure führt.[7][8]

Kausale Begründung der experimentellen Entscheidungen: Die Grignard-Reaktion muss unter strikt wasserfreien Bedingungen durchgeführt werden, da das Grignard-Reagenz als starke Base mit Wasser oder anderen protischen Lösungsmitteln reagiert und zerstört wird.[15] Etherische Lösungsmittel wie Tetrahydrofuran (THF) oder Diethylether sind essentiell, da sie das Magnesiumzentrum koordinativ stabilisieren.[8] Die Aktivierung des Magnesiums, oft mit einem kleinen Jodkristall, ist notwendig, um die passivierende Magnesiumoxidschicht zu durchbrechen und die Reaktion zu initiieren.[15]

Experimentelles Protokoll: Grignard-Reaktion mit anschließender Carboxylierung

Materialien:

  • 1-Brom-3-methoxynaphthalin (1,0 Äq.)

  • Magnesiumspäne (1,2 Äq.)

  • Jod (ein kleiner Kristall)

  • Tetrahydrofuran (THF, wasserfrei)

  • Trockeneis (festes CO₂)

Durchführung:

  • Magnesiumspäne und ein Jodkristall werden in einem flammengetrockneten Dreihalskolben unter Inertgasatmosphäre vorgelegt.

  • Eine kleine Menge einer Lösung von 1-Brom-3-methoxynaphthalin in wasserfreiem THF wird zugegeben. Die Reaktion wird durch leichtes Erwärmen gestartet, was durch das Verschwinden der Jodfarbe und eine exotherme Reaktion erkennbar ist.

  • Die restliche Lösung des Arylbromids wird langsam zugetropft, um eine milde Rückflussreaktion aufrechtzuerhalten.

  • Nach beendeter Zugabe wird die Mischung für eine weitere Stunde unter Rückfluss erhitzt, um die vollständige Bildung des Grignard-Reagenzes sicherzustellen.

  • Der Kolben wird auf -78 °C (Trockeneis/Aceton-Bad) abgekühlt.

  • Zerkleinertes Trockeneis wird portionsweise zu der gerührten Grignard-Lösung gegeben.

  • Die Mischung wird langsam auf Raumtemperatur erwärmen gelassen.

  • Die Reaktion wird durch vorsichtige Zugabe von verdünnter Salzsäure beendet, um überschüssiges Magnesium zu zersetzen und das Magnesiumcarboxylat zu protonieren.

  • Das Produkt wird mit Ether extrahiert, die organische Phase mit Wasser gewaschen, getrocknet und das Lösungsmittel entfernt.

  • Die rohe Carbonsäure kann durch Umkristallisation gereinigt werden.

Mechanismus der Grignard-Carboxylierung

G ArBr Ar-Br Mg Mg ArMgBr Ar-MgBr CO2 O=C=O Intermediate Ar-COO⁻ MgBr⁺ ArMgBr->Intermediate Nukleophiler Angriff H3O H₃O⁺ Product Ar-COOH Intermediate->Product Protonierung

Abbildung 2: Vereinfachter Mechanismus der Grignard-Reaktion und anschließender Carboxylierung.

Lithiierung und Funktionalisierung

Die Lithiierung mittels Halogen-Metall-Austausch mit einer Organolithiumbase wie n-Butyllithium (n-BuLi) ist eine weitere effektive Methode zur Erzeugung einer reaktiven metallorganischen Spezies.[14] Die resultierende Aryllithium-Verbindung ist ein noch stärkeres Nukleophil als das entsprechende Grignard-Reagenz und kann mit einer Vielzahl von Elektrophilen umgesetzt werden. Die Formylierung mit N,N-Dimethylformamid (DMF) ist ein gängiges Verfahren zur Einführung einer Aldehydfunktion.[13]

Kausale Begründung der experimentellen Entscheidungen: Der Halogen-Metall-Austausch ist in der Regel eine sehr schnelle Reaktion, die bei tiefen Temperaturen (typischerweise -78 °C) durchgeführt wird, um Nebenreaktionen der hochreaktiven Organolithium-Spezies zu minimieren.[16] Wasserfreie aprotische Lösungsmittel wie THF oder Diethylether sind zwingend erforderlich. DMF dient als synthetisches Äquivalent für einen Formyl-Kation-Synthon. Der nukleophile Angriff des Aryllithiums auf die Carbonylgruppe von DMF führt zu einem tetraedrischen Zwischenprodukt, das bei der wässrigen Aufarbeitung zum Aldehyd hydrolysiert wird.

Experimentelles Protokoll: Lithiierung mit anschließender Formylierung

Materialien:

  • 1-Brom-3-methoxynaphthalin (1,0 Äq.)

  • n-Butyllithium (n-BuLi, 1,1 Äq. in Hexan)

  • N,N-Dimethylformamid (DMF, wasserfrei, 1,5 Äq.)

  • Tetrahydrofuran (THF, wasserfrei)

Durchführung:

  • Eine Lösung von 1-Brom-3-methoxynaphthalin in wasserfreiem THF wird in einem flammengetrockneten Kolben unter Inertgasatmosphäre auf -78 °C gekühlt.

  • n-BuLi-Lösung wird langsam über eine Spritze zu der gerührten Lösung gegeben. Die Mischung wird für 30-60 Minuten bei -78 °C gerührt.

  • Wasserfreies DMF wird langsam zugetropft, wobei die Temperatur bei -78 °C gehalten wird.

  • Nach der Zugabe wird die Reaktion für weitere 1-2 Stunden bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmt.

  • Die Reaktion wird durch Zugabe einer gesättigten wässrigen Ammoniumchloridlösung beendet.

  • Die wässrige Phase wird mit Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Fazit und Ausblick

Die Derivatisierung von 1-Brom-3-methoxynaphthalin über palladiumkatalysierte Kreuzkupplungen und metallorganische Zwischenstufen bietet ein breites Spektrum an Möglichkeiten zur Synthese komplexer und wertvoller Moleküle. Die vorgestellten Protokolle dienen als validierte Ausgangspunkte für die Forschung und Entwicklung. Die Wahl der spezifischen Methode hängt letztendlich von der gewünschten Zielstruktur und der Kompatibilität der funktionellen Gruppen ab. Durch die systematische Anwendung dieser Reaktionen können Bibliotheken von Naphthalin-Derivaten für das Screening in der Arzneimittel- und Materialforschung effizient erstellt werden.

Referenzen

  • Stark, A. et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Grignard reagent. Wikipedia, The Free Encyclopedia. [Link]

  • Potasse Et Produits Chimiques. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP0179447A1.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Stark, A. et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Stark, A. et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ResearchGate. [Link]

  • Çetinkaya, S. et al. (2015). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Greenland, B. W. et al. (2022). Optimisation of the Sonogashira coupling between phenylacetylene and 1 b in the solid state with cycloocta-1,5-diene (10 wt%) as LAG agent. ResearchGate. [Link]

  • Lu, Y. et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Hierso, J.-C. et al. (2013). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. International Journal of Scientific & Engineering Research, 4(7). [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • Yusoff, H. M. et al. (2019). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE-SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYS. Malaysian Journal of Analytical Sciences, 23(4). [Link]

  • Naïli, H. et al. (2023). Heck reaction between bromobenzene and styrene. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. ResearchGate. [Link]

  • Ananikov, V. P. et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Organ, M. G. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Albemarle Corporation. (1998). Production of 6-bromo-2-methoxynaphthalene and derivatives. WO1998011045A1.

  • Reiser, O. & Schall, A. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis. [Link]

  • Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. DergiPark. [Link]

  • Pavić, K. et al. (2022). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 27(19). [Link]

  • ResearchGate. (2023). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]

  • Yoshikai, N. et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. New Journal of Chemistry, 47(38). [Link]

  • Erdoğan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate. [Link]

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Electrochemical Reductive Dehalogenation of 1-Bromo-3-methoxynaphthalene: A Precise and Scalable Synthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The selective cleavage of carbon-halogen bonds is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures from readily available halogenated precursors. This application note provides a comprehensive guide to the electrochemical reductive dehalogenation of 1-Bromo-3-methoxynaphthalene to yield 3-methoxynaphthalene. We move beyond traditional, often stoichiometric, chemical reductants to explore a more sustainable, controllable, and efficient electrochemical strategy.[1][2][3] This document details the underlying mechanistic principles, provides a robust protocol for preliminary analysis via cyclic voltammetry, and offers a step-by-step guide for preparative-scale controlled-potential electrolysis. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to leverage green chemistry principles for the synthesis of valuable naphthalene-based intermediates.

Introduction: The Case for Electrosynthesis

Naphthalene derivatives are privileged scaffolds in medicinal chemistry and materials science. The functionalization of these cores often begins with halogenated intermediates like this compound. The subsequent removal of the bromine atom (hydrodehalogenation) is a critical step to access the parent 3-methoxynaphthalene or to prepare the molecule for further transformations.

Traditionally, this reduction is achieved using methods like catalytic hydrogenation or stoichiometric metal hydrides. While effective, these approaches can suffer from drawbacks including the need for high-pressure apparatus, hazardous reagents, and often, significant metallic waste. Organic electrosynthesis presents a compelling alternative, offering numerous advantages:[3][4]

  • Sustainability: The primary "reagent" is the electron, a traceless and inherently green reducing agent.[3]

  • Controllability: The reaction rate and selectivity can be precisely tuned by modulating the applied electrode potential.[2]

  • Safety: The method avoids harsh chemical reductants and often operates at ambient temperature and pressure.[3]

  • Scalability: Electrochemical methods are readily adaptable from bench-scale discovery to industrial production.[3][4]

This guide will demonstrate how to harness these advantages for the specific and efficient conversion of this compound.

The Electrochemical Mechanism of Aryl Halide Reduction

The reductive dehalogenation of an aryl halide (Ar-X) at an electrode surface is a well-studied process that typically proceeds through a stepwise dissociative electron transfer mechanism.[5] Understanding this pathway is critical for selecting the appropriate experimental conditions.

  • Initial Electron Transfer: The process begins with the transfer of a single electron from the cathode (working electrode) to the lowest unoccupied molecular orbital (LUMO) of the this compound molecule. This forms a highly unstable radical anion intermediate.

  • Bond Cleavage: This radical anion rapidly undergoes fragmentation, cleaving the weak carbon-bromine bond to produce an aryl radical and a bromide anion.

  • Second Electron Transfer & Protonation: The newly formed aryl radical is more easily reduced than the starting material. It diffuses to the cathode and accepts a second electron to form a carbanion. This highly basic carbanion is then quenched by a proton source in the electrolyte solution (often trace water or the solvent itself) to yield the final dehalogenated product, 3-methoxynaphthalene.

This sequence is often referred to as an ECE (Electron transfer - Chemical step - Electron transfer) mechanism.

G cluster_electrode Cathode Surface cluster_solution Solution Bulk A This compound (Ar-Br) B Radical Anion [Ar-Br]•⁻ A->B + e⁻ (from Cathode) D Aryl Radical Ar• B->D Fast Cleavage C Bromide Ion Br⁻ B->C E Aryl Anion Ar⁻ D->E + e⁻ (from Cathode) G 3-Methoxynaphthalene (Ar-H) E->G + H⁺ (from Solvent) F Proton Source H⁺

Figure 1: Mechanism of Reductive Dehalogenation.

Preliminary Analysis: Cyclic Voltammetry (CV)

Before undertaking a large-scale synthesis, it is essential to determine the reduction potential of this compound under the planned reaction conditions. Cyclic voltammetry is the ideal tool for this purpose.[6] It provides a rapid electrochemical "spectrum" of the analyte, revealing the potential at which the electron transfer process begins.

Protocol 1: Cyclic Voltammetry Analysis
  • Cell Assembly: Assemble a standard three-electrode electrochemical cell.[7] A glassy carbon electrode is a suitable working electrode, a platinum wire can serve as the counter (auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a common reference electrode.[7][8][9]

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M Tetra-n-butylammonium hexafluorophosphate (NBu₄PF₆) in anhydrous N,N-Dimethylformamide (DMF)). The supporting electrolyte is crucial for ensuring solution conductivity and minimizing ohmic drop.[10][11][12]

  • Blank Scan (Background): Fill the cell with the electrolyte solution. Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reductive scans. Record a cyclic voltammogram of the blank electrolyte to identify its electrochemical window.

  • Analyte Scan: Add this compound to the cell to a final concentration of 1-5 mM. Purge briefly with inert gas.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl) towards negative potentials, past the reduction peak, and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.[6][13]

  • Interpretation: The resulting voltammogram will show a cathodic peak corresponding to the irreversible reduction of the C-Br bond. The potential at the onset of this peak informs the choice of potential for the preparative-scale electrolysis. For bulk synthesis, a potential at or slightly past the peak potential is typically selected to ensure a sufficient reaction rate.

ParameterTypical Value/ChoiceRationale
Working Electrode Glassy Carbon, Platinum[7][9]Provides a wide cathodic potential window and is inert.
Reference Electrode Ag/AgCl or SCEProvides a stable potential against which the working electrode is measured.
Solvent Anhydrous DMF or Acetonitrile[14][15]Aprotic polar solvents that dissolve the substrate and electrolyte.[15]
Supporting Electrolyte 0.1 M NBu₄PF₆ or NBu₄BF₄[10][16]Electrochemically inert salt that provides high conductivity.[11][12]
Analyte Concentration 1-5 mMSufficient for a clear signal without causing electrode fouling.
Scan Rate 50 - 200 mV/sA standard rate for observing diffusion-controlled processes.[17]

Table 1: Recommended Parameters for Cyclic Voltammetry Analysis.

Preparative Synthesis: Controlled-Potential Electrolysis

Controlled-potential electrolysis (also known as potentiostatic coulometry) is the technique used for bulk synthesis.[18][19] A constant potential, determined from the prior CV analysis, is applied to the working electrode to drive the reaction to completion.

G cluster_cell Potentiostat Potentiostat WE Working Electrode (WE) (e.g., Carbon Felt) Potentiostat->WE WE Lead CE Counter Electrode (CE) (e.g., Pt Mesh) Potentiostat->CE CE Lead RE Reference Electrode (RE) (e.g., Ag/AgCl) Potentiostat->RE RE Lead Cell Electrolysis Cell (Divided or Undivided) Solution Substrate + Solvent + Supporting Electrolyte Stirrer Magnetic Stirrer InertGas Inert Gas (Ar/N₂) InertGas->Cell Purge

Figure 2: Schematic of a Three-Electrode Electrolysis Setup.
Protocol 2: Bulk Dehalogenation of this compound
  • Reagents and Materials:

    • This compound (Substrate)

    • Tetra-n-butylammonium hexafluorophosphate (NBu₄PF₆) (Supporting Electrolyte)

    • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

    • Working Electrode: Reticulated vitreous carbon or carbon felt (high surface area is key for preparative scale).

    • Counter Electrode: Platinum mesh or graphite rod.

    • Reference Electrode: Ag/AgCl.

    • Electrolysis Cell: A divided H-cell or an undivided beaker-type cell. A divided cell separates the anode and cathode compartments with a glass frit, preventing the product from being oxidized at the anode.[20]

  • Cell Setup and Electrolyte Preparation:

    • In a 100 mL electrolysis cell, combine this compound (e.g., 1.0 g, 4.22 mmol) and NBu₄PF₆ (e.g., 1.63 g, 4.22 mmol, 1.0 equivalent) in 50 mL of anhydrous DMF.

    • Place a magnetic stir bar in the cell.

    • Secure the high-surface-area working electrode and the counter electrode, ensuring they will be submerged but will not touch. If using a divided cell, the counter electrode is placed in the separate compartment filled with electrolyte solution.

    • Position the reference electrode tip as close as possible to the working electrode surface to minimize uncompensated solution resistance (IR drop).

  • Electrolysis Procedure:

    • Begin stirring the solution to ensure efficient mass transport to the electrode surface.[19]

    • Purge the solution and headspace with Argon or Nitrogen for at least 20 minutes. Maintain a gentle positive pressure of inert gas throughout the electrolysis.

    • Connect the electrodes to the potentiostat. Apply the predetermined potential (e.g., -2.0 V vs. Ag/AgCl, note: this must be optimized based on CV data).

    • Monitor the reaction. The current will start high and decay exponentially as the substrate is consumed. The electrolysis is considered complete when the current drops to <5% of its initial value. The total charge passed (in Coulombs) can be integrated to monitor the reaction progress.

  • Work-up and Product Isolation:

    • Once the electrolysis is complete, turn off the potentiostat.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

    • Shake vigorously. The organic product will partition into the ether layer, while the supporting electrolyte and DMF will largely remain in the aqueous layer.

    • Separate the layers. Wash the organic layer twice more with 100 mL of water, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-methoxynaphthalene.

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS). The disappearance of the starting material and the appearance of the product can be monitored by thin-layer chromatography (TLC) or GC-MS.

ParameterRecommended ChoiceRationale & Field Insights
Cell Type Divided (H-type) CellCrucial for preventing re-oxidation. In an undivided cell, the desired product can diffuse to the anode and be oxidized, lowering the yield. The frit separator isolates the cathodic (reductive) and anodic (oxidative) processes.
Working Electrode Reticulated Vitreous CarbonA high surface area is essential for completing the reaction in a reasonable timeframe. Carbon materials are cost-effective and have a good negative potential window.
Solvent Purity Anhydrous Grade (<50 ppm H₂O)While the aryl anion requires a proton source, excess water can lead to competing hydrogen evolution at the cathode, reducing current efficiency.[14] Using anhydrous solvent provides a controlled source of protons, primarily from the solvent itself.[15][21]
Applied Potential ~100-200 mV more negative than the CV peakThis ensures the reaction is not limited by the electron transfer rate. Applying a potential that is too negative can lead to solvent decomposition or reduction of the supporting electrolyte, causing side reactions.[18]

Table 2: Key Parameters and Expert Rationale for Preparative Electrolysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Current - Poor electrical connections.- High solution resistance.- Passivated electrode surface.- Check all electrode connections to the potentiostat.- Ensure sufficient supporting electrolyte is dissolved.- Polish the working electrode before use.
Reaction Stalls (Current plateaus) - Insufficient mass transport.- Electrode fouling.- Depletion of proton source.- Increase the stirring rate.- The electrode may need to be removed, cleaned, and the electrolysis restarted.- Add a small, controlled amount of a proton donor like methanol (e.g., 1-2 equivalents).
Low Product Yield - Incomplete reaction.- Product re-oxidation.- Evaporation of volatile product.- Allow electrolysis to run until current is <5% of initial.- Use a divided H-cell.- Ensure the cell is properly sealed and under a positive inert gas pressure.
Formation of Byproducts - Potential set too negative.- Reaction with dissolved oxygen.- Re-evaluate the potential using CV. Do not apply excessive overpotential.- Ensure thorough and continuous purging with inert gas.

Table 3: Troubleshooting Guide for Electrochemical Dehalogenation.

Conclusion

The electrochemical reductive dehalogenation of this compound is a powerful and elegant synthetic method that aligns with the principles of green chemistry. By replacing harsh chemical reagents with electrons, this approach offers unparalleled control over reaction conditions, high selectivity, and operational simplicity. The protocols detailed in this guide provide a robust framework for both the analytical investigation and the preparative-scale synthesis of 3-methoxynaphthalene, which can be readily adapted for a wide range of other aryl halides in pharmaceutical and materials science research.

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  • Controlled Potential Bulk Electrolysis (BE).
  • (PDF) Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection.
  • Controlled potential electrolysis of the reference compounds and POMs‐ILs prepared and its associated coloration.
  • Controlled-potential electrolysis for evaluating molecular electrocatalysts | Request PDF.
  • Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene.
  • Controlled potential electrolysis | Download Scientific Diagram.
  • Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues.
  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation.
  • PDF 587.29 K - Analytical and Bioanalytical Electrochemistry. Analytical and Bioanalytical Electrochemistry.
  • Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]. UMass Boston.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-methoxynaphthalene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your experimental outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Q1: My reaction is resulting in a low yield of this compound. What are the primary causes and how can I improve it?

Low yields can often be traced back to several key factors, ranging from reaction conditions to the purity of your starting materials.

A1: Common Causes and Solutions for Low Yield

  • Suboptimal Reaction Temperature: The electrophilic bromination of naphthalene derivatives is sensitive to temperature. Excessively high temperatures can lead to the formation of undesired polybrominated byproducts and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to maintain careful temperature control, often within the range of 30-50°C, to favor the formation of the desired monobrominated product.[1][2]

  • Improper Rate of Bromine Addition: The dropwise addition of bromine, often diluted in a suitable solvent like acetic acid, is critical. A rapid addition can create localized high concentrations of bromine, promoting di- and polybromination. A slow, controlled addition ensures that the electrophile is consumed as it is introduced, maximizing the yield of the target compound.[1]

  • Presence of Moisture: Electrophilic aromatic substitution reactions are often sensitive to water. Any moisture present in the glassware or reagents can react with the brominating agent or any Lewis acid catalyst used, deactivating them and hindering the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents for optimal results.[3]

  • Inadequate Stirring: A well-stirred reaction mixture is essential for maintaining homogeneity and ensuring that the reactants are in constant contact. Inadequate stirring can lead to localized temperature gradients and concentration differences, resulting in inconsistent product formation and lower yields.

Q2: I am observing significant amounts of impurities, particularly dibrominated and other isomeric byproducts. How can I improve the selectivity of my reaction?

The formation of isomers and polybrominated species is a common challenge in the bromination of substituted naphthalenes. The methoxy group is an activating, ortho-, para-directing group. In 3-methoxynaphthalene (also known as 2-methoxynaphthalene in older nomenclature), the electrophilic attack is generally favored at positions with higher electron density and greater stability of the intermediate carbocation.[4]

A2: Strategies for Enhancing Regioselectivity

  • Control of Stoichiometry: The molar ratio of bromine to 3-methoxynaphthalene is a critical parameter. Using a slight excess of the naphthalene derivative or a stoichiometric amount of bromine can help to minimize the formation of dibrominated byproducts.

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. Acetic acid is a commonly used solvent that can help to moderate the reactivity of bromine.[1] Other non-polar solvents may also be employed, and the optimal choice may require some experimentation.

  • Reaction Time: Prolonged reaction times can lead to the formation of thermodynamically more stable, but undesired, isomers or further bromination. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to quenching the reaction at the optimal time.[5]

Q3: My reaction seems to have stalled and is not proceeding to completion. What could be the issue?

A stalled reaction can be frustrating, but it often points to a specific issue with the reagents or reaction setup.

A3: Diagnosing and Resolving a Stalled Reaction

  • Inactive Brominating Agent: Ensure that the bromine used is of high purity and has been stored correctly to prevent degradation. If using other brominating agents like N-Bromosuccinimide (NBS), their activity can be affected by age and storage conditions.[6]

  • Insufficient Activation: While naphthalene itself is more reactive than benzene, the presence of the methoxy group further activates the ring.[4] However, in some cases, a Lewis acid catalyst may be employed to enhance the electrophilicity of bromine, especially if a less reactive brominating agent is used.[3] If a catalyst is part of your protocol, ensure it is active and used in the correct proportion.

  • Light-Induced Radical Reactions: While electrophilic aromatic substitution is the desired pathway, exposure to UV light can initiate radical chain reactions, consuming the bromine in non-productive pathways.[7] Performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can prevent these unwanted side reactions.[7]

II. Frequently Asked Questions (FAQs)

This section covers broader technical questions regarding the synthesis of this compound.

Q4: What is the underlying mechanism for the bromination of 3-methoxynaphthalene?

The bromination of 3-methoxynaphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4]

A4: The Electrophilic Aromatic Substitution Mechanism

  • Generation of the Electrophile: The bromine molecule (Br₂) becomes polarized, and in the presence of the electron-rich naphthalene ring, the electrophilic Br⁺ attacks the aromatic system.

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the naphthalene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at the alpha-position (like position 1) is generally favored over the beta-position because the resulting carbocation is more stabilized through resonance.[4][8]

  • Deprotonation to Restore Aromaticity: A base in the reaction mixture (which can be the solvent or the bromide ion) removes a proton from the carbon atom that was attacked by the bromine. This step restores the aromaticity of the naphthalene ring and yields the final product, this compound.[4]

Q5: What are the recommended purification methods for this compound?

Effective purification is key to obtaining a high-purity final product.

A5: Purification Strategies

  • Work-up Procedure: After the reaction is complete, a typical work-up involves quenching any unreacted bromine with a reducing agent like sodium bisulfite solution. The reaction mixture is then often neutralized and extracted with an organic solvent.[9] Washing the organic layer with water and brine helps to remove any water-soluble impurities.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system is an effective method for purification. The choice of solvent will depend on the solubility characteristics of the product and impurities.

  • Column Chromatography: For liquid products or for separating closely related isomers, column chromatography on silica gel is a powerful technique. A solvent system with the appropriate polarity will allow for the separation of the desired product from any byproducts.[5]

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.[5]

Q6: Are there alternative brominating agents I can use instead of elemental bromine?

While elemental bromine is a common reagent, other brominating agents can offer advantages in terms of handling and selectivity.

A6: Alternative Brominating Agents

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is often used for benzylic and allylic brominations but can also be used for aromatic brominations, sometimes in the presence of an acid catalyst.[6][10]

  • Dioxane Dibromide: This is a solid complex of dioxane and bromine that can serve as a more manageable source of bromine.

  • Hydrogen Bromide and an Oxidant: A combination of hydrogen bromide (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) can generate bromine in situ. This method can offer better control over the amount of active brominating species present in the reaction.[11]

III. Experimental Protocols and Data

Illustrative Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 3-methoxynaphthalene in acetic acid B Cool reaction mixture A->B C Slowly add Br2 in acetic acid B->C D Stir at controlled temperature C->D E Quench with NaHSO3 solution D->E Monitor by TLC F Extract with organic solvent E->F G Wash with H2O and brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography or recrystallization I->J K Characterize pure product J->K

Caption: General workflow for the synthesis of this compound.

Key Reaction Parameters
ParameterRecommended RangeRationale
Temperature 30-50°CBalances reaction rate and minimizes side reactions.[1][2]
Molar Ratio (Bromine:Naphthalene) ~1:1Minimizes polybromination.
Reaction Time 1.5 - 6 hoursDependent on temperature and scale; monitor for completion.[1]
Solvent Glacial Acetic AcidModerates bromine reactivity and is a suitable solvent.[1]

IV. References

  • Doc Brown's Chemistry. (n.d.). Electrophilic substitution - ring halogenation of benzene & methylbenzene. Retrieved from [Link]

  • OChem Tutor. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene [Video]. YouTube. [Link]

  • Filo. (2025, November 15). Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the. Retrieved from [Link]

  • Nishii, Y., Ikeda, M., Hayashi, Y., Kawauchi, S., & Miura, M. (2019). Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides. Journal of the American Chemical Society.

  • Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Naphthalene from 1-Bromonaphthalene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-bromo-2-methoxynaphthalene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from

  • Organic Syntheses. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

  • Pearson+. (2024, August 18). Electrophilic aromatic substitution usually occurs at the 1-position.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Retrieved from [Link]

  • European Patent Office. (1989, July 19). EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. Retrieved from

  • Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • ResearchGate. (2021, April 3). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998050334A1 - Production of brominated methoxynaphthalene compounds. Retrieved from

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • -ORCA - Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-Bromo-3-methoxynaphthalene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-bromo-3-methoxynaphthalene in their synthetic workflows. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a nuanced understanding of the interplay between the solute and the solvent system.[1][2][3][4] This document provides a comprehensive, experience-driven resource to navigate the common challenges and questions that arise during the purification of this specific compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.

Issue 1: The crude this compound does not fully dissolve in the hot solvent, even after adding a significant amount.
  • Question: I'm trying to recrystallize crude this compound, and it won't completely dissolve in the boiling solvent. What's going wrong?

  • Answer: This issue typically points to one of two scenarios: incorrect solvent selection or the presence of insoluble impurities.[5]

    • Plausible Cause 1: Inappropriate Solvent Choice. The principle of "like dissolves like" is fundamental here. This compound is a moderately polar aromatic compound. If your chosen solvent is too nonpolar (e.g., hexane) or excessively polar (e.g., water), you will face solubility issues.[2][6] An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3][7][8]

    • Plausible Cause 2: Presence of Insoluble Impurities. Your crude material may contain inorganic salts or other byproducts from a previous reaction step that are insoluble in your chosen organic solvent.

    Recommended Solutions:

    • Solvent System Optimization: If you suspect an inappropriate solvent, you will need to perform a small-scale solvent screen. Test the solubility of a small amount of your crude product in various solvents such as ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.[7][9] The goal is to find a solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.[7]

    • Hot Filtration: If the undissolved material appears to be a minor component, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration.[10][11] This involves filtering the hot solution to remove the insoluble matter before allowing the filtrate to cool and crystallize. It's crucial to perform this step quickly to prevent premature crystallization of your desired product in the funnel.[10][12] Using a pre-heated funnel can mitigate this issue.[10]

Issue 2: No crystals form after the hot solution is cooled.
  • Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

  • Answer: This is a common and often frustrating problem in recrystallization, typically caused by using too much solvent or the formation of a supersaturated solution.[13][14]

    • Plausible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[13] If too much solvent is used, the solution may not become saturated enough for crystals to form even at low temperatures.[2][15]

    • Plausible Cause 2: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation.[16] In this state, crystallization needs a nucleation point to begin.[13]

    Recommended Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][16][17]

      • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[13][16][17]

    • Reduce Solvent Volume: If inducing crystallization doesn't work, you likely have too much solvent. Gently heat the solution to boil off some of the solvent.[13][14][17] Once you observe a slight cloudiness or the formation of crystals at the surface, allow the solution to cool again slowly.

    • Lower the Temperature: If not already done, placing the flask in an ice-salt bath can further decrease the solubility of your compound and promote crystallization.[8][10]

Issue 3: The product "oils out" instead of forming crystals.
  • Question: Instead of forming solid crystals, my product is separating as an oily liquid. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[10][14][15] This is more common with low-melting point compounds or when the solution is highly concentrated with impurities, which can depress the melting point of the mixture.

    Recommended Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point.[14][17][18] Allow the solution to cool more slowly this time. Slow cooling is critical to give the molecules sufficient time to arrange themselves into a crystal lattice.[12][13]

    • Change the Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point or use a mixed solvent system. In a mixed-solvent system, you dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[7][11]

    • Vigorous Stirring: As the solution cools and the oil begins to form, vigorous stirring can sometimes break up the oil into smaller droplets, which may then serve as nuclei for crystallization.[15]

Issue 4: The recrystallized product is colored, but the pure compound should be colorless.
  • Question: After recrystallization, my this compound is still colored. How can I remove the color?

  • Answer: The presence of color indicates colored impurities that are co-crystallizing with your product.[11]

    Recommended Solution:

    • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and affinity for large, conjugated molecules that are often responsible for color.[8][10][11]

      • Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.

      • Allow the solution to cool slightly from its boiling point to prevent violent frothing.

      • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.

      • Reheat the solution to boiling for a few minutes while stirring.

      • Perform a hot gravity filtration to remove the activated carbon.[10][19] The filtrate should be colorless.

      • Allow the colorless filtrate to cool and crystallize as usual.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature: This is the most critical factor for good recovery of the purified compound.[3][4][7][8]

  • Appropriate Polarity: The solvent's polarity should be matched to that of this compound. Given its structure, solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are good starting points.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[5][7]

  • Inertness: The solvent must not react with this compound.[1][5]

  • Impurities' Solubility: Ideally, impurities should be either very soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[5][7]

Q2: How can I determine the best solvent for recrystallization without prior knowledge?

A systematic approach is to perform a small-scale solvent screening:

  • Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.[5]

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

  • The solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is a suitable choice.

Table 1: Common Solvents for Recrystallization of Aromatic Compounds

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for moderately polar compounds. Can be used in a mixed system with water.
Methanol65PolarSimilar to ethanol but more volatile.
Ethyl Acetate77IntermediateA versatile solvent for a range of polarities.
Toluene111NonpolarCan be effective for less polar compounds.
Hexane69NonpolarOften used as the "poor" solvent in a mixed-solvent system with a more polar solvent.
Water100Very PolarGenerally not suitable on its own for this compound but can be used as an anti-solvent with a miscible organic solvent like ethanol.[6][9]
Q3: What is a mixed-solvent recrystallization, and when should I use it?

A mixed-solvent recrystallization is employed when no single solvent has the ideal solubility characteristics for your compound.[7] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[7]

You should consider this method if you find that your this compound is very soluble in one solvent even when cold, and insoluble in another even when hot.

The general procedure is as follows:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

Q4: How can I maximize the yield of my recrystallized product?

To maximize your yield, follow these key principles:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2][3][11] Using an excess will result in significant loss of product to the mother liquor.[16]

  • Allow for slow cooling. Rapid cooling can trap impurities in the crystal lattice.[2][12] Let the solution cool to room temperature undisturbed before moving it to an ice bath.

  • Cool thoroughly. Once the solution has reached room temperature, cool it in an ice bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of solution.[10][15]

  • Wash the collected crystals with ice-cold solvent. When you collect your crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to rinse away any impurities adhering to the crystal surfaces.[8][11] Using warm or room-temperature solvent will redissolve some of your product.[16]

Section 3: Visualized Workflows

Standard Recrystallization Workflow

This diagram outlines the decision-making process for a standard single-solvent recrystallization.

RecrystallizationWorkflow start Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration_q Are there insoluble impurities? dissolve->hot_filtration_q hot_filtration Perform Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Allow filtrate to cool slowly hot_filtration_q->cool No hot_filtration->cool crystals_form_q Do crystals form? cool->crystals_form_q induce Induce Crystallization (Scratch/Seed) crystals_form_q->induce No collect Collect crystals by vacuum filtration crystals_form_q->collect Yes induce->crystals_form_q wash Wash with ice-cold solvent collect->wash dry Dry the pure crystals wash->dry end End: Purified Product dry->end

Caption: Standard single-solvent recrystallization workflow.

Troubleshooting Logic for Crystallization Failure

This diagram provides a logical path for troubleshooting when crystals fail to form.

TroubleshootingLogic start Problem: No Crystals Form Upon Cooling step1 Step 1: Scratch inner wall of flask with a glass rod start->step1 check1 Crystals form? step1->check1 step2 Step 2: Add a seed crystal of pure compound check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals form? step2->check2 step3 Step 3: Reduce solvent volume by gentle boiling check2->step3 No check2->success Yes step4 Step 4: Cool again, slowly then in an ice bath step3->step4 step4->check1 failure Re-evaluate solvent choice

Sources

Technical Support Center: Column Chromatography of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 1-Bromo-3-methoxynaphthalene. This resource is designed for researchers and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For routine purification of moderately nonpolar aromatic compounds like this compound, silica gel (SiO₂) with a mesh size of 230-400 is the industry standard and most effective choice.[1] Silica gel is a highly polar adsorbent, which allows for effective separation based on the polarity of the compounds in your mixture.[1]

  • Expertise & Experience: The slightly acidic nature of silica gel is generally not problematic for ethers or aryl bromides. However, if your compound shows signs of degradation, a less acidic stationary phase like alumina (Al₂O₃) or deactivated silica gel (e.g., by adding 1-3% triethylamine to the eluent) should be considered.[2]

Q2: How do I determine the right mobile phase (eluent) for my column?

The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[3] The goal is to find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4 .[4] This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from impurities.

  • Causality: An Rf value in this range provides a good balance. If the Rf is too high (>0.5), the compound will travel too quickly through the column, leading to poor separation from less polar impurities. If the Rf is too low (<0.15), the compound will move too slowly, resulting in excessive solvent usage and potential band broadening, which decreases resolution.[4]

Q3: What is a good starting solvent system to test on TLC for this compound?

Given the compound's structure (an aromatic ether with a halogen), it is relatively nonpolar. A good starting point for your TLC analysis would be a mixture of a nonpolar solvent and a moderately polar solvent.

  • Recommended Starting Systems:

    • 95:5 Hexane / Ethyl Acetate (v/v)

    • 90:10 Hexane / Ethyl Acetate (v/v)

    • 95:5 Hexane / Dichloromethane (v/v)

  • Authoritative Grounding: Research on the separation of similar 1,3-disubstituted naphthalenes has shown that this compound (Rf = 0.47) is significantly less polar than 1,3-dimethoxynaphthalene (Rf = 0.17) and more polar than 1-bromo-3-(methoxymethoxy)naphthalene, indicating that standard normal-phase systems are effective.[5] This data strongly supports the use of a low-polarity eluent, such as a hexane/ethyl acetate mixture, to achieve the target Rf of ~0.3.

Data Presentation: Solvent System Selection
Solvent System (v/v)Polarity IndexTypical Use Case for this compoundExpected Rf Movement
100% HexaneVery LowEluting very nonpolar impurities (e.g., grease, starting materials like naphthalene).Rf likely near 0
95:5 Hexane:EtOAcLowA good starting point for achieving the target Rf.Rf likely in the 0.2-0.5 range
90:10 Hexane:EtOAcLow-MediumUse if the compound's Rf is too low in 95:5.Increases Rf
80:20 Hexane:EtOAcMediumLikely too polar; may cause co-elution with more polar impurities.Rf likely > 0.6
100% Ethyl AcetateHighUsed to flush highly polar compounds from the column after the product has eluted.Rf likely near solvent front

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Q4: My target compound is co-eluting with an impurity. How can I improve the separation?

Co-elution occurs when the Rf values of your product and an impurity are too close.

  • Trustworthiness (Self-Validating System): First, confirm the issue with a clear TLC. Spot the starting material, the crude mixture, and the co-eluting column fraction on the same plate. If two spots are indeed overlapping, you need to change the selectivity of your mobile phase.

  • Solution 1: Decrease Solvent Polarity: If your target compound's Rf is on the high side (e.g., >0.4), decreasing the polarity of the eluent (e.g., moving from 90:10 to 95:5 Hexane:EtOAc) will cause all compounds to move more slowly, potentially increasing the separation between them.

  • Solution 2: Change Solvent System: If adjusting the polarity isn't enough, you must change the nature of the solvents. Ethyl acetate and dichloromethane have different solvent selectivity characteristics.[6] Sometimes, switching from a Hexane/EtOAc system to a Hexane/Dichloromethane or even a Toluene/Hexane system can dramatically alter the relative separation of compounds.[6]

Q5: The compound seems to be stuck on the column and won't elute, even after I increase the solvent polarity.

This issue, known as irreversible adsorption, can be due to compound instability or incorrect solvent choice.

  • Expertise & Experience: Before running a large-scale column, it's wise to perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there before, your compound may be degrading on the silica.[2]

  • Potential Causes & Solutions:

    • Compound Degradation: If the compound is sensitive to the acidic silica, you may need to switch to a neutral stationary phase like alumina or use a mobile phase containing a small amount of a neutralizing base like 1% triethylamine .

    • Insufficient Polarity: Ensure you have tried a sufficiently polar solvent to flush the column. A final wash with 100% ethyl acetate or even a 95:5 mixture of Dichloromethane/Methanol should elute all but the most polar compounds.

    • Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble in the mobile phase. Ensure the sample is fully dissolved before and during loading.

Q6: My purified fractions still show a faint impurity by TLC. How can I get higher purity?

Achieving >99% purity often requires careful technique and optimization.

  • Causality: This is often a result of column overloading or collecting fractions that are too large. When the band of your compound passes through the column, it spreads out. If the column is overloaded, this band will overlap with the bands of nearby impurities.

  • Solutions for Higher Purity:

    • Reduce the Sample Load: A good rule of thumb is to use a mass ratio of silica gel to crude sample of at least 30:1 for simple separations, and up to 100:1 for difficult ones.[1]

    • Collect Smaller Fractions: Collect smaller fractions, especially as you see the product begin to elute. This allows you to better isolate the heart of the elution band, which will contain the purest material.

    • Use a Gradient Elution: Start with a very low polarity solvent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) to elute very nonpolar impurities first. Then, slowly and systematically increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.

Experimental Workflow & Logic
Protocol: Optimizing Separation via TLC
  • Prepare Samples: Dissolve small amounts of your crude reaction mixture and key starting materials in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: On a silica gel TLC plate, draw a pencil line ~1 cm from the bottom.[7] Spot the starting material, the crude mixture, and a "co-spot" (spotting both starting material and crude mixture on the same point) on the line.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen eluent (e.g., 95:5 Hexane:EtOAc). Allow the solvent to travel up the plate until it is ~1 cm from the top.[4]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound should be UV-active. You can also use a chemical stain like potassium permanganate for further visualization.[7]

  • Analyze & Adjust: Calculate the Rf of your product. If the Rf is not in the 0.2-0.4 range, adjust the polarity of your eluent.

    • To Increase Rf: Increase the proportion of the more polar solvent (e.g., move from 5% to 10% ethyl acetate).

    • To Decrease Rf: Decrease the proportion of the more polar solvent.

Visualization: Chromatography Optimization Workflow

Below is a diagram illustrating the decision-making process for optimizing column chromatography conditions.

Chromatography_Workflow TLC 1. Run Analytical TLC (e.g., 95:5 Hexane:EtOAc) Check_Rf 2. Is Product Rf in 0.2 - 0.4 range? TLC->Check_Rf Check_Sep 3. Is there good separation from impurities (ΔRf > 0.1)? Check_Rf->Check_Sep Yes Adjust_Polarity Adjust Eluent Polarity: - To increase Rf, add more polar solvent - To decrease Rf, add less polar solvent Check_Rf->Adjust_Polarity No Run_Column 4. Run Flash Column with this eluent Check_Sep->Run_Column Yes Change_System Change Solvent System (e.g., Hexane/DCM or Toluene/Hexane) to alter selectivity Check_Sep->Change_System No Troubleshoot Troubleshoot: - Check for degradation on silica - Consider alumina or deactivated silica Run_Column->Troubleshoot If issues persist Adjust_Polarity->TLC Change_System->TLC

Sources

Technical Support Center: Bromination of 3-Methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the common challenges, side products, and troubleshooting strategies to ensure the successful and efficient synthesis of your target brominated 3-methoxynaphthalene derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of 3-methoxynaphthalene, providing insights into their causes and offering actionable solutions.

Issue 1: Formation of Multiple Products and Low Yield of the Desired Isomer

Question: My reaction is producing a mixture of mono-brominated isomers and some di-brominated products, leading to a low yield of the desired 1-bromo-3-methoxynaphthalene. How can I improve the regioselectivity and minimize side products?

Answer:

The methoxy group (-OCH₃) in 3-methoxynaphthalene is a strong activating, ortho, para-directing group. This means that electrophilic attack is favored at positions 2, 4, and 1. However, the formation of multiple products is a common challenge due to the high reactivity of the naphthalene ring system.

Probable Causes & Solutions:

  • Over-activation and Lack of Regiocontrol: The strong electron-donating nature of the methoxy group significantly activates the naphthalene ring, making it susceptible to attack at multiple positions.

    • Solution: Employing milder brominating agents can enhance regioselectivity. N-Bromosuccinimide (NBS) is often a preferred reagent over elemental bromine (Br₂) for better control.[1][2] The use of a non-polar solvent like carbon tetrachloride or acetonitrile can also help to temper the reactivity and improve selectivity.[3][4]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers and di-brominated products.

    • Solution: Perform the reaction at a lower temperature, typically between 0 °C and room temperature, to favor the kinetically controlled product.[5]

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent will inevitably lead to the formation of di- and poly-brominated side products.

    • Solution: Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended for mono-bromination.

Issue 2: Significant Formation of Di-brominated Side Products

Question: I am observing a significant amount of what appears to be a di-brominated product in my reaction mixture, even when using one equivalent of bromine. What is causing this and how can I prevent it?

Answer:

The formation of di-brominated products, such as 1,X-dibromo-3-methoxynaphthalene, is a clear indication of over-bromination. The initial mono-brominated product is still activated enough to undergo a second bromination.

Probable Causes & Solutions:

  • High Reactivity of the Mono-brominated Product: The methoxy group continues to activate the ring even after the first bromination, making it susceptible to a second electrophilic attack.

    • Solution: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Inadequate Quenching: If the reaction is not effectively stopped, the unreacted brominating agent can continue to react, leading to over-bromination.

    • Solution: Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction promptly with a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any remaining brominating agent.

Issue 3: Reaction Fails to Go to Completion

Question: My bromination reaction is sluggish and does not proceed to completion, leaving a significant amount of starting material. What factors could be contributing to this?

Answer:

An incomplete reaction can be due to several factors, often related to the reactivity of the electrophile or the reaction conditions.

Probable Causes & Solutions:

  • Insufficiently Reactive Brominating Agent: While milder is often better for selectivity, a reagent that is too unreactive will not effectively brominate the substrate.

    • Solution: If using a mild brominating agent like NBS, the addition of a catalytic amount of a Lewis acid (e.g., FeBr₃, AlCl₃) or a protic acid (e.g., acetic acid) can help to generate a more potent electrophile.[6][7][8]

  • Scavenging of the Catalyst: Traces of water in the reaction mixture can deactivate the Lewis acid catalyst.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[6]

  • Low Temperature: While beneficial for selectivity, excessively low temperatures can significantly slow down the reaction rate.

    • Solution: If the reaction is too slow at 0 °C, allow it to warm gradually to room temperature while carefully monitoring the product distribution by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the mono-bromination of 3-methoxynaphthalene?

The major product of the mono-bromination of 3-methoxynaphthalene is typically This compound . The methoxy group at the 3-position strongly activates the ortho positions (2 and 4) and the para-like position (1). Steric hindrance from the peri-hydrogen at position 4 can disfavor attack at that position, often leading to a preference for the 1-position.

Q2: Can Lewis acids be used in the bromination of 3-methoxynaphthalene?

Yes, Lewis acids such as FeBr₃ or AlCl₃ can be used as catalysts to increase the electrophilicity of the brominating agent, particularly when using molecular bromine (Br₂).[6][8][9] However, for a highly activated substrate like 3-methoxynaphthalene, a catalyst may not always be necessary and could potentially lead to an increase in side products if not used judiciously.[10]

Q3: What are the common side products to expect?

Besides the desired this compound, other possible mono-brominated isomers include 2-bromo-3-methoxynaphthalene and 4-bromo-3-methoxynaphthalene. Di-brominated products are also common, with the second bromine adding to one of the remaining activated positions.[11]

Q4: How can I effectively purify the desired product from the reaction mixture?

Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The different polarity of the isomers and di-brominated products allows for their separation. Recrystallization from a suitable solvent like ethanol or a mixture of benzene and hexane can be employed for further purification of the isolated solid product.[12]

Experimental Protocol: Regioselective Mono-bromination of 3-Methoxynaphthalene

This protocol provides a starting point for the synthesis of this compound with improved selectivity.

Materials:

  • 3-Methoxynaphthalene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxynaphthalene (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding 10% sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.

Data Summary

Brominating AgentSolventTemperature (°C)Key Side ProductsReference
Br₂Acetic Acid40-451,6-dibromo-2-methoxynaphthalene[13]
NBSAcetonitrile0 - RTIsomeric mono-bromo derivatives[3]
Br₂DichloromethaneRTPolybrominated naphthalenes[14]

Reaction Mechanism and Side Product Formation

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 3-methoxynaphthalene and highlights the pathways leading to the desired product and potential side products.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-MN 3-Methoxynaphthalene Sigma_2 Sigma Complex (Attack at C2) 3-MN->Sigma_2 + Br+ Sigma_4 Sigma Complex (Attack at C4) 3-MN->Sigma_4 + Br+ Br+ Br+ Sigma_1 Sigma Complex (Attack at C1) Product_1 This compound (Major Product) Sigma_1->Product_1 - H+ Product_2 2-Bromo-3-methoxynaphthalene (Side Product) Sigma_2->Product_2 - H+ Product_4 4-Bromo-3-methoxynaphthalene (Side Product) Sigma_4->Product_4 - H+ Dibromo Di-bromo Products Product_1->Dibromo + Br+ - H+ Product_2->Dibromo + Br+ - H+ Product_4->Dibromo + Br+ - H+

Caption: Mechanism of 3-methoxynaphthalene bromination.

References

  • Berkil Akar, K., Çakmak, O., & Tunç, T. (2014). Polybrominated methoxy- and hydroxynaphthalenes. Turkish Journal of Chemistry, 38(2), 332-345. [Link]
  • Ghosh, S. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 1599. [Link]
  • Jans, C., Villo, A., & Kappe, C. O. (2019).
  • Bryant, D. R., & Mack, A. G. (1998). Production of brominated methoxynaphthalene compounds.
  • Brown, J. (n.d.). Electrophilic substitution ring halogenation mechanism. Doc Brown's Chemistry. [Link]
  • Berkil Akar, K., et al. (2014). Polybrominated methoxy- and hydroxynaphthalenes.
  • LibreTexts. (2022). 16.
  • Smith, K., et al. (2001). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. [Link]
  • Mondal, S., et al. (2022). Mechanochemical Preferential Bromination at the α‐Position of Activated Naphthalenes. Chemistry – An Asian Journal. [Link]
  • Kidwell, R. L., Murphy, M., & Darling, S. D. (1969). 6-METHOXY-2-NAPHTHOL. Organic Syntheses, 49, 90. [Link]
  • Yadav, G. D., & Joshi, S. S. (2004). Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. Organic Process Research & Development, 8(6), 945-949. [Link]
  • Parker, K. M., & Mitch, W. A. (2016). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science & Technology, 50(17), 9247-9256. [Link]
  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • CAS Common Chemistry. (n.d.). 1,3-Dibromo-2-methoxynaphthalene. [Link]
  • PrepChem. (n.d.). Synthesis of 1-bromo-2-methoxynaphthalene. [Link]
  • Berkil Akar, K., et al. (2014). Polybrominated methoxy- and hydroxynaphthalenes. Turk J Chem, 38, 332-345. [Link]
  • Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • Let's Talk Chemistry. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity [Video]. [Link]
  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]
  • Chemistry with Dr. Z. (2021, September 17). Bromination of unsymmetrical alkenes | Regioselectivity | Electrophilic addition to alkenes [Video]. YouTube. [Link]
  • European Patent Office. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
  • ResearchGate. (n.d.). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]
  • Gill, G. B., & Willis, M. R. (1976). Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1, 885-889. [Link]
  • LibreTexts. (2023).

Sources

Preventing debromination of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3-methoxynaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address a common and often frustrating side reaction: the undesired cleavage of the C-Br bond, leading to the formation of 3-methoxynaphthalene, a process known as debromination or hydrodebromination.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize this byproduct, maximize your yields, and ensure the integrity of your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the naphthalene core is replaced by a hydrogen atom, yielding 3-methoxynaphthalene as a byproduct. This is problematic for several reasons: it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties. This compound is particularly susceptible because the methoxy group makes the naphthalene ring electron-rich, which can facilitate certain side reactions, including premature C-Br bond cleavage, especially under harsh reaction conditions.

Q2: What are the most common causes of debromination?

A2: Several factors can promote debromination across different reaction types:

  • High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for C-Br bond cleavage.

  • Presence of Hydride Sources: Solvents (like alcohols), bases (some amines or alkoxides), or even trace amounts of water can act as hydride donors, leading to the replacement of bromine with hydrogen.

  • Inappropriate Catalyst/Ligand System: In palladium-catalyzed reactions, highly active or poorly chosen catalyst systems can favor debromination over the desired cross-coupling.[1]

  • Strong Bases: Highly reactive bases can sometimes promote elimination or protonolysis pathways that result in debromination.

  • Extended Reaction Times: Allowing a reaction to proceed for too long, especially after the limiting reagent has been consumed, can increase the likelihood of byproduct formation.

Q3: How can I quickly assess if debromination is occurring in my reaction?

A3: The most common methods for monitoring your reaction and detecting the debrominated byproduct, 3-methoxynaphthalene, are:

  • Thin Layer Chromatography (TLC): The debrominated product will typically have a higher Rf value (be less polar) than the starting material and most desired products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying the volatile debrominated byproduct.

  • ¹H NMR of the Crude Reaction Mixture: Look for the characteristic signals of 3-methoxynaphthalene, which will differ from your starting material, particularly in the aromatic region.

Part 2: Understanding the Mechanism of Debromination in Cross-Coupling

Debromination, often termed hydrodebromination in the context of transition-metal catalysis, is a parasitic pathway that competes with the productive catalytic cycle. Understanding its origin is key to suppression.

In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the desired cycle involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[2][3] Hydrodebromination can occur at the Pd(II)-intermediate stage, before reductive elimination can form the desired C-C or C-N bond.

G OA OA Side_Reaction Side_Reaction

The key to preventing this is to ensure that the rate of reductive elimination is significantly faster than the rate of the side reaction leading to debromination. This is achieved by carefully optimizing reaction parameters.

Part 3: Troubleshooting Guides for Specific Reactions

Scenario 1: Debromination in Suzuki-Miyaura Coupling

Problem: You are attempting to form a C-C bond using this compound and a boronic acid, but you observe significant formation of 3-methoxynaphthalene.

Potential Cause Recommended Solution Scientific Rationale
Inappropriate Ligand Choice Switch to bulky, electron-rich phosphine ligands. Good starting points are Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1][4]Bulky, electron-donating ligands accelerate the rate-limiting reductive elimination step, which allows the desired product to form before the competing debromination pathway can occur.[4]
High Reaction Temperature Lower the reaction temperature. Start at a moderate temperature (e.g., 70-80 °C) and only increase if the reaction is sluggish.High temperatures can promote thermal decomposition of intermediates and provide the energy needed for C-Br bond scission.
Suboptimal Base Use a weaker or non-nucleophilic base. Consider switching from strong alkoxide bases (e.g., NaOtBu) to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).Strong bases can sometimes act as hydride sources or promote protonolysis of key palladium intermediates. The choice of base is critical for activating the boronic acid without promoting side reactions.[5]
Presence of a Hydride Source Ensure anhydrous and deoxygenated solvents are used. Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.Solvents or residual water can serve as proton/hydride sources that quench the organopalladium intermediate, leading to the debrominated byproduct.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.Extended exposure to catalytic conditions after the reaction is complete can lead to gradual degradation and byproduct formation.
Scenario 2: Debromination in Buchwald-Hartwig Amination

Problem: During the C-N bond formation with an amine, a significant amount of the starting aryl bromide is converted to 3-methoxynaphthalene.

Potential Cause Recommended Solution Scientific Rationale
Slow Reductive Elimination Employ bulky, electron-rich ligands such as Xantphos, DavePhos, or XPhos.[2][6]These ligands promote the crucial C-N reductive elimination step, ensuring it outcompetes pathways like β-hydride elimination or other hydrodebromination mechanisms.[2]
Base Choice Sodium tert-butoxide (NaOtBu) is common, but if debromination is severe, consider screening other strong, non-nucleophilic bases like LHMDS or K₃PO₄.The base's role is to deprotonate the amine for coordination to palladium.[7] An unsuitable base can lead to side reactions. Weaker bases like K₂CO₃ may slow the desired reaction, inadvertently allowing more time for debromination.[7]
Solvent Issues Use anhydrous, aprotic solvents like toluene or dioxane. Avoid solvents that can act as hydride donors, such as alcohols or DMF.Minimizing potential hydride sources in the reaction medium is critical to preventing the hydrodebromination side reaction.[8]
High Catalyst Loading/Activity Reduce the catalyst loading to the minimum required for efficient conversion (e.g., start at 1-2 mol%).While counterintuitive, a very high concentration of the active Pd(0) species can sometimes increase the rate of side reactions relative to the productive cycle.
Scenario 3: Debromination during Grignard Reagent Formation

Problem: Attempting to form the Grignard reagent (3-methoxy-1-naphthylmagnesium bromide) results in a low yield of the desired reagent and the formation of 3-methoxynaphthalene.

Potential Cause Recommended Solution Scientific Rationale
Slow Initiation Activate the magnesium turnings. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask.[9]A passivating layer of magnesium oxide can prevent the reaction from starting.[9] A long induction period allows for side reactions. Activation exposes a fresh magnesium surface.
Presence of Protic Impurities Use flame-dried glassware and rigorously anhydrous ether (diethyl ether or THF). Maintain a strict inert atmosphere (argon or nitrogen).[9]Grignard reagents are potent bases and will be instantly quenched by any protic source (e.g., water, alcohols), abstracting a proton to form the debrominated arene.[10]
High Local Concentration Add the solution of this compound in ether dropwise to the magnesium suspension. Avoid adding it all at once.Slow addition maintains a low concentration of the aryl bromide, which helps to control the exotherm and minimize side reactions like Wurtz coupling.
Reaction Temperature Too High Maintain a gentle reflux. If the reaction is too vigorous, cool the flask in a water bath. Do not apply excessive external heat.The reaction is exothermic. Overheating can promote side reactions.[11]
Scenario 4: Debromination during Lithium-Halogen Exchange

Problem: When treating this compound with an organolithium reagent (like n-BuLi or t-BuLi), you observe the formation of 3-methoxynaphthalene instead of the desired aryllithium species.

Potential Cause Recommended Solution Scientific Rationale
Proton Source Contamination Ensure all glassware is flame-dried and solvents are scrupulously anhydrous. Perform the reaction under a robust inert atmosphere.Aryllithium reagents are exceptionally strong bases and will be rapidly quenched by even trace amounts of water or other protic impurities.
Temperature Too High Perform the lithium-halogen exchange at very low temperatures, typically -78 °C (dry ice/acetone bath).[12]The aryllithium intermediate can be unstable at higher temperatures. Low temperatures suppress decomposition and side reactions with the solvent or other species.
Incorrect Stoichiometry Use a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent to ensure complete exchange.Insufficient organolithium will result in incomplete conversion of the starting material.
Slow Trapping of Aryllithium Have the electrophile ready to be added to the reaction mixture as soon as the lithium-halogen exchange is complete. Do not let the aryllithium intermediate sit for extended periods.The generated 3-methoxy-1-naphthyllithium is a reactive intermediate. Prompt trapping with an electrophile ensures it is consumed in the desired reaction before it can decompose or react with the solvent.[13]

Part 4: Experimental Workflow & Protocols

General Troubleshooting Workflow

G start Debromination Observed q1 Is this a Pd-catalyzed cross-coupling reaction? start->q1 q2 Is this a Grignard or Lithiation reaction? q1->q2 No pd_sol 1. Optimize Ligand (Bulky, e⁻-rich) 2. Lower Temperature 3. Screen Weaker Bases (K₃PO₄, Cs₂CO₃) 4. Use Anhydrous Aprotic Solvent q1->pd_sol Yes grignard_sol 1. Ensure Rigorous Anhydrous Conditions 2. Activate Mg (I₂, DBE) 3. Maintain Low Temperature (-78°C for Li-X) 4. Add Aryl Bromide Slowly q2->grignard_sol Yes check Re-run and Analyze pd_sol->check grignard_sol->check success Problem Solved check->success Debromination Minimized fail Issue Persists: Consult Specialist/Re-evaluate Route check->fail No Improvement

Example Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling this compound while minimizing the risk of debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add this compound and the arylboronic acid to the flask.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.

  • Slowly heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS every 1-2 hours.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Proceed with a standard aqueous workup and purification.

By adhering to these principles and systematically troubleshooting, researchers can significantly mitigate the undesired debromination of this compound, leading to more efficient and reliable synthetic outcomes.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • Evans, P. A. (n.d.). Lithium halogen exchange #1 revised. University of Chicago.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • ResearchGate. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines.
  • ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
  • PubMed Central. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • PubMed Central. (n.d.). Electrochemical Bromination of Arenes in a 200% Cell.
  • Winthrop University Chemistry Department. (n.d.). The Grignard Reaction.
  • arkat-usa.org. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
  • ResearchGate. (2019). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • ResearchGate. (n.d.). (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl....
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions.
  • Sciact. (2014). The influence of the nature of phosphine ligand on palladium catalysts for cross-coupling of weakly nucleophilic potassium pentafluorophenyltrifluoroborate with ArHal and PhCH(2)Hal (Hal=Br, Cl).

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 1-bromo-3-methoxynaphthalene. This electron-rich aryl bromide presents unique challenges, and this guide offers practical, experience-driven solutions to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Conversion

Question 1: I am seeing low to no conversion in my Suzuki coupling of this compound. What are the most likely causes and how can I troubleshoot this?

Answer:

Low or no product formation is a common issue that can often be traced back to several key factors related to catalyst activity, reaction conditions, or reagent quality. Given that this compound is an electron-rich aryl bromide, the oxidative addition step can be sluggish, requiring careful optimization.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly sensitive to oxygen.[2] Inactivation can occur through exposure to air, leading to the formation of palladium black (inactive palladium nanoparticles), or through poisoning by impurities.[2]

    • Solution: Ensure all solvents and liquid reagents are rigorously degassed prior to use.[3] Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration. Using a fresh, high-quality palladium precatalyst is also critical.[3]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][4][5] Inefficient reduction can halt the reaction before it even starts.

    • Solution: The choice of phosphine ligand can facilitate this reduction.[4][5] Some reaction conditions, particularly with certain bases and solvents, are more conducive to this reduction. If you suspect this is an issue, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[6][7] For electron-rich aryl bromides like this compound, a generic ligand like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands can accelerate the oxidative addition step, which is often rate-limiting for electron-rich substrates.[1]

  • Inappropriate Base or Solvent System: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent.[8][9] Poor solubility of an inorganic base in an organic solvent can lead to a sluggish reaction.

    • Solution: A biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) often improves the solubility of common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ and facilitates the reaction.[3][9] Ensure vigorous stirring to maximize the interfacial area in biphasic systems.[1]

  • Poor Reagent Quality: The purity of the boronic acid is critical. Boronic acids can undergo protodeboronation (hydrolysis) or form inactive boroxine trimers upon storage.[1][3]

    • Solution: Use fresh or recently purified boronic acid.[3] If you suspect degradation, you can try converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[6]

Optimizing Catalyst Loading

Question 2: What is a reasonable starting catalyst loading for the Suzuki coupling of this compound, and how do I optimize it?

Answer:

For initial screening experiments with a new substrate, a palladium catalyst loading in the range of 1-5 mol% is a conventional and prudent starting point.[2] A loading of 2-3 mol% is often a good balance for initial trials.[2]

Optimization Strategy:

The goal of optimization is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe, which is crucial for cost-effectiveness and minimizing residual palladium in the final product.[10][11]

  • Initial Screening (2-3 mol%): Begin with a mid-range catalyst loading to establish a baseline for reaction efficiency. At this stage, it is more important to confirm that the desired transformation is occurring.

  • Systematic Reduction: If the initial reaction is successful (e.g., >80% yield), systematically decrease the catalyst loading in subsequent experiments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%). Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the impact on reaction time and final conversion.

  • Consider Ligand-to-Palladium Ratio: The ratio of ligand to palladium is also a critical parameter. For monodentate phosphine ligands, a 2:1 or 4:1 ligand-to-palladium ratio is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.

Table 1: General Guidelines for Catalyst Loading Optimization

Catalyst Loading (mol%)ApplicationConsiderations
2 - 5Initial screening, difficult couplingsGood for establishing proof-of-concept.
0.5 - 2Optimized conditions for lab-scale synthesisA common range for reliable, high-yield reactions.
0.01 - 0.5Process development, large-scale synthesisRequires highly active catalyst systems and optimized conditions.
< 0.01 (ppm levels)Highly optimized industrial processesOften involves specialized catalysts and reaction conditions.[12]

Will simply increasing the catalyst loading always improve my yield?

Not necessarily. While a higher catalyst loading can sometimes overcome kinetic barriers, excessively high concentrations can lead to increased side reactions, such as the homocoupling of the boronic acid.[2] It can also promote catalyst decomposition into palladium black, which is inactive.[2] Optimization is key to finding the "sweet spot."[2]

Side Reactions and Impurities

Question 3: I am observing significant side products, such as the homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these?

Answer:

The formation of side products is a common challenge in Suzuki couplings and is often linked to the catalyst system and reaction conditions.[1]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or high concentrations of Pd(II) species.[1]

    • Minimization Strategy: Rigorous degassing of the reaction mixture is the most effective way to suppress homocoupling.[1][2] Optimizing (often by decreasing) the catalyst loading can also help.[2]

  • Dehalogenation (Proto-debromination): The replacement of the bromine atom on your starting material with a hydrogen atom can occur, especially in the presence of a hydride source.[1]

    • Minimization Strategy: This side reaction can be influenced by the base and solvent. Some alcoholic solvents or amine bases can act as hydride donors.[1] Using a milder base (e.g., K₂CO₃ instead of stronger alkoxides) or lowering the reaction temperature may be beneficial.[3] Employing a more efficient catalyst system that favors the cross-coupling pathway can also be effective.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source is a very common side reaction.[1][13]

    • Minimization Strategy: This is often exacerbated by high temperatures and the presence of water with certain bases.[1][13] Using anhydrous solvents, a milder base, or protecting the boronic acid as a pinacol ester can mitigate this issue.[1]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCommon CausesRecommended Solutions
Homocoupling Oxygen in the reaction mixture; high catalyst loading.[1][2]Rigorously degas all reagents and solvents; maintain an inert atmosphere; optimize catalyst loading.[1][2]
Dehalogenation Presence of hydride sources (e.g., some solvents or bases).[1]Use a milder base; lower reaction temperature; choose a non-hydride-donating solvent.[3]
Protodeboronation High temperature; presence of water and certain bases.[1][13]Use fresh boronic acid; consider anhydrous conditions; use a milder base or protect the boronic acid.[1][3]

Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for specific boronic acids.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[14]

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand if required.[15]

  • Reaction Setup:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[9]

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[15][16]

    • Degas the resulting mixture by bubbling the inert gas through the solution for an additional 10-15 minutes.[14]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14][15]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[15]

    • Wash the organic layer sequentially with water and brine.[14][15]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[17][18]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[15][19]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Royal Society of Chemistry. (2025, January 22).
  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Reddit. (2018, November 5).
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • Royal Society of Chemistry.
  • Books. (2020, August 28). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. [Link]
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • ResearchGate. Catalysto ptimization for Suzuki-Miyaura cross-coupling of 1- bromonaphthalene with 4-methoxyphenylboronic acid. [Link]
  • ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
  • NIH. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
  • Common Organic Chemistry.
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
  • MDPI.
  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Anhydrous conditions for Grignard reaction with 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Anhydrous conditions are not merely a suggestion but the cornerstone of a successful Grignard reaction. The organomagnesium halide formed is one of the most powerful nucleophiles and bases in the organic chemist's toolkit; this extreme reactivity is also its greatest vulnerability. Even trace amounts of protic contaminants, especially water, can lead to complete reaction failure.

This guide provides a comprehensive, question-and-answer-based approach to mastering the anhydrous techniques required for the successful formation of a Grignard reagent from 1-Bromo-3-methoxynaphthalene, a moderately reactive aryl halide. We will move from foundational principles to advanced troubleshooting, providing the causal explanations behind each protocol.

Section 1: The "Why" - Understanding the Criticality of Anhydrous Conditions

Q1: Why are anhydrous conditions so non-negotiable for a Grignard reaction?

A1: Grignard reagents (R-MgX) are exceptionally strong bases. The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge and carbanionic character. This makes it incredibly reactive toward any molecule with an acidic proton (a "protic source"). Water (pKa ≈ 14) is a much stronger acid than the alkane/arene from which the Grignard is derived (pKa > 40).[1]

Consequently, if water is present, the Grignard reagent will participate in a rapid acid-base reaction that is much faster than its intended nucleophilic attack on a carbonyl.[2] This reaction, often called "quenching," irreversibly destroys the Grignard reagent by protonating it to form the corresponding arene (in this case, 3-methoxynaphthalene) and an inorganic magnesium salt.[3][4] This side reaction consumes your reagent and prevents the formation of your desired product.[5]

Water_Quenching_Reaction cluster_reaction Destructive Protonolysis Reaction RMgX Ar-MgBr (Grignard Reagent) RH Ar-H (Inactive Arene) RMgX->RH Proton Abstraction H2O H-OH (Water) MgOHX Mg(OH)Br (Magnesium Salt) H2O->MgOHX Forms Salt

Caption: Destructive reaction of a Grignard reagent with water.

Q2: What are the primary sources of water contamination in my experimental setup?

A2: Water can be introduced from several insidious sources:

  • Atmosphere: Humidity in the air is a major culprit. Reactions must be protected by an inert atmosphere (Nitrogen or Argon).[6]

  • Glassware: Water molecules readily adhere to the surface of glass. Standard washing and air-drying is insufficient.[7][8]

  • Solvents: Ethereal solvents like Tetrahydrofuran (THF) and diethyl ether are hygroscopic and will absorb moisture from the air if not properly dried and stored.[9][10]

  • Reagents: The magnesium turnings can have a hydrated oxide layer, and the this compound, if not stored correctly, can absorb atmospheric moisture.

Section 2: Preparation - Building a Foundation for Success

Q3: What is the definitive protocol for drying my glassware for a Grignard reaction?

A3: All glassware must be scrupulously dried to remove adsorbed water. The two most reliable methods are oven-drying and flame-drying.

Experimental Protocol: Glassware Preparation

  • Cleaning: Wash all glassware (reaction flask, condenser, dropping funnel) with soap and water, rinse with deionized water, and finally rinse with a small amount of acetone to help remove water.[7]

  • Drying (Choose one method):

    • Method A: Oven-Drying (Preferred for safety): Place all glassware in a laboratory oven set to >125 °C for at least 12 hours, or ideally, overnight.[11]

    • Method B: Flame-Drying (Faster, requires more care): Assemble the clean, dry-to-the-touch apparatus (flask, condenser, etc.) in the fume hood. Pass the flame of a Bunsen burner or a high-temperature heat gun over the entire surface of the glass under a gentle flow of inert gas (N₂ or Ar).[11] Continue heating until all visible condensation has vanished.

  • Assembly & Cooling: Immediately assemble the hot glassware (using heat-resistant gloves) and cap all openings (e.g., with rubber septa).[7] Allow the apparatus to cool to room temperature under a positive pressure of inert gas (a balloon is often sufficient). This prevents moist air from being drawn back into the flask as it cools.

Q4: How do I prepare and handle the anhydrous solvent required for the reaction?

A4: Tetrahydrofuran (THF) is an excellent solvent for forming Grignard reagents from aryl bromides as it solvates and stabilizes the organomagnesium species.[12][13] However, it must be rigorously dried. While distillation from sodium/benzophenone is a traditional method, a safer and effective alternative for many labs is drying over activated molecular sieves.[14]

Experimental Protocol: Solvent Drying with Molecular Sieves

  • Sieve Activation: Place 3 Å molecular sieves in a ceramic dish and heat them in a furnace at >300 °C for at least 3 hours to remove any absorbed water. Cool them in a desiccator under vacuum.

  • Solvent Drying: Add the activated molecular sieves to a bottle of unopened, high-purity solvent (approx. 20% by volume). For THF, allow it to stand for at least 3 days to achieve a low water content.[14]

  • Storage & Dispensing: Keep the solvent bottle tightly sealed. When needed, withdraw the required volume using a dry syringe or cannula under an inert gas atmosphere. Never leave the bottle open to the air.

Q5: My starting material, this compound, is a solid. Does it also need to be dried?

A5: Yes. While it is not as hygroscopic as the solvent, it can still hold surface moisture. For best results, dry the required amount of this compound in a vacuum desiccator over a strong desiccant (like P₄O₁₀) or in a vacuum oven at a temperature well below its melting point for several hours before use.[11]

Section 3: Reaction Initiation - Overcoming the Activation Barrier

Q6: I've assembled my dry apparatus and added my reagents, but nothing is happening. Why won't my Grignard reaction start?

A6: This is the most common problem in Grignard synthesis. The primary culprit is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings.[15][16] This inert layer acts as a barrier, preventing the magnesium metal from reacting with the this compound.[8][17] Successful initiation requires this oxide layer to be disrupted, either chemically or physically.[18]

Q7: What are the tell-tale signs that my reaction has successfully initiated?

A7: A successful initiation is usually unambiguous and is characterized by several key observations:[2][15][16]

  • A noticeable exotherm (the flask will feel warm).

  • Spontaneous, gentle boiling of the solvent at the surface of the magnesium.

  • The appearance of a cloudy, gray-to-brownish color in the solution.

  • If an activator like iodine was used, its characteristic color will fade.

  • If 1,2-dibromoethane was used, you will see bubbles of ethylene gas evolving.[15]

Sources

Technical Support Center: Troubleshooting Failed Grignard Formation with 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-methoxy-1-naphthylmagnesium bromide. The formation of Grignard reagents from aryl bromides, particularly electron-rich systems like 1-bromo-3-methoxynaphthalene, can present unique challenges.[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. Here, we move beyond simple procedural lists to explain the causality behind each recommendation, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the formation of the Grignard reagent from this compound in a direct question-and-answer format.

Initiation Problems

Q1: My Grignard reaction with this compound won't start. What are the most common causes?

A1: Failure to initiate is the most frequent challenge and almost always traces back to one of two root causes: a passivated magnesium surface or the presence of proton sources.[2]

  • Magnesium Oxide (MgO) Layer: Magnesium turnings are invariably coated with a thin, passivating layer of MgO from exposure to air.[3] This layer is inert and acts as a physical barrier, preventing the electron transfer from the magnesium metal to the aryl bromide necessary for the reaction.[2][3]

  • Trace Moisture: Grignard reagents are potent bases and are rapidly quenched by even trace amounts of water or other protic impurities (e.g., alcohols).[4][5] This sensitivity necessitates rigorously anhydrous conditions. All glassware must be flame-dried or oven-dried, and solvents must be scrupulously dried.[2][5]

Q2: How can I effectively activate the magnesium turnings to ensure reaction initiation?

A2: Activation involves physically or chemically removing the protective MgO layer to expose a fresh, reactive metal surface.[3] Several methods are effective, and the choice often depends on the scale and available resources.

  • Mechanical Activation: On a lab scale, physically crushing the turnings with a glass rod inside the reaction flask can break the oxide layer, exposing a fresh surface.[4] Vigorous stirring can also help abrade the surface.[6]

  • Chemical Activation: This is the most common and reliable approach.

    • Iodine (I₂): Adding a small crystal of iodine is a classic method.[5][6] The iodine is believed to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide sites.[3] A key visual cue of successful initiation is the disappearance of the brown/purple iodine color.[3][7]

    • 1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide.[3][6][8] This process etches the magnesium surface, activating it for the less reactive aryl bromide.[6] This is often called an "entrainment method."[6][9]

    • Diisobutylaluminium Hydride (DIBAL-H): For particularly stubborn reactions, a catalytic amount of DIBAL-H can be used. It reacts with trace water and activates the magnesium surface, allowing for reliable initiation even at lower temperatures.[10]

Q3: Could my solvent be the issue? What are the best practices for solvent preparation?

A3: Absolutely. The solvent plays a critical role not only in solvating and stabilizing the Grignard reagent but also as a potential source of reaction-quenching impurities.[8]

  • Solvent Choice: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl halides.[1][11] Its higher solvating power for the organomagnesium species is beneficial.[11]

  • Anhydrous Conditions: Commercial anhydrous solvents are often sufficient, but for maximum reliability, especially when troubleshooting, solvents should be freshly distilled from an appropriate drying agent under an inert atmosphere (e.g., sodium/benzophenone for THF).[11] Using solvent from a freshly opened bottle is a good practice.[12]

  • Peroxide Contamination: Ethereal solvents like THF can form explosive peroxides over time.[12] Always test for peroxides before distillation and handle appropriately. Never distill ethers to dryness.[12]

Low Yield & Side Reactions

Q4: I'm getting a low yield of my desired product after reaction with an electrophile. What are the likely side reactions?

A4: Low yields often point to two main culprits: incomplete formation of the Grignard reagent or consumption of the reagent through side reactions. The most prominent side reaction is Wurtz-type coupling.[2][13]

  • Wurtz Coupling: The formed 3-methoxy-1-naphthylmagnesium bromide can react with the starting material, this compound, to form a homocoupled dimer (1,1'-bi(3-methoxynaphthalene)).[13][14] This reaction is favored by higher temperatures and high local concentrations of the aryl bromide.[2][13][15]

  • Minimization Strategies:

    • Slow Addition: Add the solution of this compound slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[2][13]

    • Temperature Control: The reaction is exothermic. While initial gentle warming may be needed to start it, the flask may require cooling to maintain a controlled, gentle reflux and avoid excessive temperatures that promote coupling.[13][16]

Q5: How does the methoxy group on the naphthalene ring affect the reaction?

A5: The methoxy group (-OCH₃) has both electronic and potential coordination effects.

  • Electronic Effect: As an electron-donating group, the methoxy group increases the electron density of the aromatic ring. This can make the aryl bromide slightly less reactive towards the initial electron transfer from magnesium compared to an unsubstituted aryl bromide.

  • Coordination: While less influential than an ortho-methoxy group, the oxygen atom can potentially coordinate with the magnesium center of the Grignard reagent, influencing its reactivity and solubility. In some substrates with ortho-carbonyl groups, a methoxy group can direct Grignard reagents to displace it, though this is less likely in this specific isomer.[17]

Visual & Data-Driven Guides
Troubleshooting Workflow for Failed Initiation

The following diagram outlines a logical progression for diagnosing and solving initiation failures.

G cluster_activation Activation Methods start Reaction Fails to Initiate check_dry Verify Rigorously Anhydrous Conditions (Flame-dried glass, dry solvent) start->check_dry check_mg Assess Magnesium Quality (Fresh, not dark/tarnished) check_dry->check_mg If conditions are dry activate_mg Activate Magnesium Surface check_mg->activate_mg If Mg is high quality crush Mechanical Crushing activate_mg->crush iodine Add Iodine Crystal activate_mg->iodine dbe Add 1,2-Dibromoethane activate_mg->dbe reinitiate Re-attempt Initiation (Add small aliquot of halide, gentle warming) success Successful Initiation (Exotherm, turbidity, color change) reinitiate->success Success fail Persistent Failure (Consult further resources) reinitiate->fail Failure

Caption: Troubleshooting flowchart for Grignard initiation.

Table 1: Comparison of Magnesium Activation Methods
Activation MethodPrincipleKey IndicatorsAdvantagesDisadvantages
Mechanical Crushing Physically breaks the MgO layer to expose fresh metal.[4]Visual scratching/breaking of turnings.Simple; introduces no chemical impurities.Can be difficult in sealed apparatus; less effective than chemical methods.
Iodine (I₂) Crystal Chemically etches the MgO layer, creating reactive sites.[3]Disappearance of the brown/purple iodine color.[3]Widely used; provides a clear visual cue for initiation.[3]Introduces trace impurities; may not be sufficient for very passivated Mg.
1,2-Dibromoethane (DBE) Highly reactive halide that cleans the Mg surface.[3][6]Evolution of ethylene gas (bubbling).[6][8]Very effective; provides a clear sign of activation.[6]Introduces MgBr₂ into the reaction mixture.
DIBAL-H (catalytic) Scavenges water and reduces the MgO layer.[10]-Powerful and reliable, especially for difficult cases.[10]Requires handling of a pyrophoric reagent; adds aluminum salts.
Detailed Experimental Protocols

Protocol 1: Step-by-Step Grignard Formation with this compound

This protocol assumes all glassware has been flame-dried under vacuum or oven-dried at 120°C overnight and assembled hot under a positive pressure of dry nitrogen or argon.

  • Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a rubber septum for temperature monitoring.

  • Magnesium Preparation: To the flask, add magnesium turnings (1.2 equivalents).

  • Activation: Add a single small crystal of iodine.[5] Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor sublimes and deposits on the metal. The color should fade as it reacts.[6] Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the activated magnesium turnings.[7] The reaction mixture may need to be gently warmed with a heat gun or partially submerged in a warm water bath to initiate. Successful initiation is marked by a spontaneous gentle boiling of the solvent, the appearance of a cloudy gray/brown color, and a noticeable exotherm.[3]

  • Addition: Once the reaction is self-sustaining, slowly add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask in a water bath as needed.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. A successful reaction will result in a cloudy, dark grey or brown solution with little to no remaining magnesium metal.[7][15]

Confirmation & Quantification

Q6: How can I confirm my Grignard reagent has formed before adding my electrophile?

A6: Visual cues (exotherm, color change, consumption of magnesium) are strong indicators.[3] However, for quantitative applications, titration is essential to determine the molarity of the active Grignard reagent.

  • Acid-Base Back Titration: A simple and reliable method. A known volume of the Grignard solution is quenched with a known excess of a standardized acid (e.g., HCl). The remaining unreacted acid is then back-titrated with a standardized base (e.g., NaOH) using an indicator like phenolphthalein.[18] The concentration of the Grignard reagent can be calculated from the amount of acid it consumed.

  • Titration with a Colorimetric Endpoint: Methods using a titrant like sec-butanol or (-)-menthol with an indicator such as 1,10-phenanthroline are also common.[18] The Grignard reagent forms a colored complex with the indicator, and the endpoint is the disappearance of this color upon consumption of the last of the active reagent.[18]

References
  • Jedlinská, A., et al. (2020). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Vlismas, T., & Parker, R. D. (1963). The Thermometric Determination of Grignard Reagent Concentration. Journal of the Chemical Society.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate.
  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Study.com.
  • Kappe, C. O., et al. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.
  • Google Patents. (n.d.). US6197089B1 - Activated magnesium metal. Google Patents.
  • Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. Filo.
  • Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling... Bartleby.
  • Google Patents. (n.d.). Treatment method for recovering tetrahydrofuran from grignard reaction. Google Patents.
  • Google Patents. (n.d.). CN101638400B - Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride. Google Patents.
  • ResearchGate. (2010). The quantitative estimation of the grignard reagent. ResearchGate.
  • National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. National Institutes of Health.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts.
  • Semantic Scholar. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Semantic Scholar.
  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Filo.
  • Wikipedia. (n.d.). Grignard reagent. Wikipedia.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Winthrop University. (n.d.). The Grignard Reaction. Winthrop University.
  • Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses.
  • ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Chegg. (2021). Experiment Three: Chemoselectivity in Gringard Formation. Chegg.

Sources

Technical Support Center: Synthesis of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-methoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up. Here, we address common challenges in a practical question-and-answer format, providing in-depth, field-proven insights and solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the bromination of 3-methoxynaphthalene?

When moving from a laboratory to a larger scale production of this compound, several critical issues can arise:

  • Exothermic Reaction Control: Bromination is a highly exothermic reaction. Without proper thermal management, this can lead to a runaway reaction, posing significant safety risks and promoting the formation of undesirable byproducts.[1][2]

  • Reagent Handling and Safety: Elemental bromine is a volatile, corrosive, and toxic liquid, making its handling on a large scale hazardous.[3][4] Alternative brominating agents like N-bromosuccinimide (NBS) present their own challenges, including solubility and stability issues in common solvents.[3]

  • Regioselectivity: Ensuring the bromine atom is selectively introduced at the C1 position is crucial. At elevated temperatures or with improper reaction conditions, the formation of other isomers can increase, complicating purification.

  • Byproduct Formation: Over-bromination, leading to di- and polybrominated naphthalenes, is a common issue that reduces the yield and purity of the desired product.[5]

  • Purification: Separating this compound from unreacted starting material, isomers, and polybrominated byproducts can be difficult and costly at scale, often requiring techniques like fractional distillation or recrystallization.

Q2: My reaction is producing a significant amount of dibrominated byproducts. How can I improve the selectivity for the mono-brominated product?

The formation of dibrominated species is a common challenge resulting from the high reactivity of the methoxy-activated naphthalene ring. To enhance mono-bromination selectivity, consider the following strategies:

  • Controlled Reagent Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) slowly and at a controlled rate to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-substitution.

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and 15°C. Lower temperatures decrease the reaction rate and enhance selectivity by minimizing over-bromination.

  • Choice of Brominating Agent: While elemental bromine is potent, milder brominating agents can offer better control. N-Bromosuccinimide (NBS) is often a preferred alternative for its solid form and more moderate reactivity.[3] However, be mindful of its solubility and potential incompatibilities with certain solvents like DMF.[3]

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Less polar solvents can sometimes temper the reactivity of the brominating agent.

Q3: I'm observing poor and inconsistent yields. What are the likely causes and how can I troubleshoot this?

Inconsistent yields can be frustrating and are often traced back to several key factors:

  • Purity of Starting Materials: Ensure your 3-methoxynaphthalene is of high purity. Impurities can interfere with the reaction, leading to side products and lower yields.

  • Moisture Contamination: Bromination reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the brominating agent and affect the reaction's efficiency.

  • Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" of high reactant concentration, promoting side reactions and byproduct formation. Ensure your reactor is equipped with an appropriate mechanical stirrer to maintain a homogeneous mixture.

  • Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and prevent either incomplete conversion or excessive byproduct formation.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages. Optimize your extraction and isolation procedures. For example, ensure the pH is correctly adjusted during aqueous washes to minimize the loss of the product.

II. Troubleshooting Guide

Problem 1: Runaway Reaction and Poor Temperature Control

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Excessive fuming and gas evolution.

  • Darkening or charring of the reaction mixture.

  • Low yield of the desired product and a high proportion of impurities.

Root Causes:

  • Addition of the brominating agent too quickly.

  • Inadequate cooling capacity for the reactor size.

  • Poor heat transfer due to insufficient mixing.

Solutions:

  • Controlled Addition: Use a syringe pump or a dropping funnel to add the brominating agent at a slow, steady rate.

  • Enhanced Cooling: Ensure your cooling bath or reactor jacket has sufficient capacity to dissipate the heat generated. For larger scale reactions, a more powerful cooling system may be necessary.

  • Improved Agitation: Use a mechanical stirrer with an appropriately sized impeller to ensure efficient mixing and uniform temperature distribution.

Problem 2: Difficulty in Isolating Pure this compound

Symptoms:

  • The final product is an oil instead of a solid.

  • Multiple spots are observed on TLC analysis of the purified product.

  • The melting point of the isolated solid is broad and lower than the literature value.

Root Causes:

  • Presence of isomeric byproducts (e.g., 1-Bromo-7-methoxynaphthalene).

  • Contamination with polybrominated naphthalenes.

  • Residual starting material.

Solutions:

  • Recrystallization: This is a highly effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) to find the optimal conditions for selectively crystallizing the desired isomer.

  • Column Chromatography: For smaller scale purifications or particularly difficult separations, column chromatography using silica gel can be employed to separate the desired product from its impurities.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly for larger quantities.

III. Experimental Protocols

Protocol 1: Scalable Synthesis of this compound using Bromine

This protocol is designed for a larger laboratory scale and emphasizes safety and control.

Materials:

  • 3-Methoxynaphthalene

  • Liquid Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Cooling system for the reactor jacket.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 3-methoxynaphthalene and glacial acetic acid. Stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the solution to 10-15°C using the reactor's cooling system.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 10°C and slowly add a saturated sodium bisulfite solution to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol or by vacuum distillation.

Diagram: Experimental Workflow for Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-methoxynaphthalene in glacial acetic acid prep2 Cool reactor to 10-15°C prep1->prep2 react1 Slowly add Br2 solution (maintain T < 20°C) prep2->react1 react2 Stir at room temperature (12-24h) react1->react2 react3 Monitor by TLC/HPLC react2->react3 work1 Quench with NaHSO3 react3->work1 work2 Extract with DCM work1->work2 work3 Wash with NaHCO3 & Brine work2->work3 work4 Dry and Concentrate work3->work4 work5 Purify (Recrystallization/Distillation) work4->work5

Caption: Workflow for the synthesis of this compound.

IV. Data Summary

ParameterRecommended ConditionRationale
Brominating Agent Liquid Bromine or NBSBromine is cost-effective for scale-up; NBS offers milder conditions.[3]
Solvent Glacial Acetic Acid or DichloromethaneAcetic acid is a common solvent for bromination; DCM is useful for extraction.
Temperature 0°C to 20°CLower temperatures improve selectivity and control the exotherm.
Reaction Time 12-24 hoursVaries based on scale and temperature; monitor for completion.
Purification Method Recrystallization or Vacuum DistillationEffective for removing isomeric and polybrominated impurities.

V. Alternative Synthetic Routes

While direct bromination is the most common approach, alternative methods exist that may be advantageous in certain situations.

Nucleophilic Substitution from 1,3-Dibromonaphthalene

One alternative involves the nucleophilic substitution of a methoxy group for one of the bromine atoms in 1,3-dibromonaphthalene.[6] This can be a viable route if 1,3-dibromonaphthalene is readily available. The reaction typically involves treating 1,3-dibromonaphthalene with sodium methoxide in a suitable solvent.[6]

Diagram: Alternative Synthetic Pathway

G start 1,3-Dibromonaphthalene product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) reagent->product

Caption: Nucleophilic substitution route to this compound.

VI. Safety Considerations

  • Bromine: Elemental bromine is highly toxic and corrosive.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Exothermic Reactions: Be prepared for a potential exotherm. Always have an adequate cooling system in place and add reagents slowly.

  • Pressure Build-up: When scaling up, be aware of potential pressure build-up from evolving gases. Ensure the reactor is properly vented.[7]

VII. References

  • A Dangerous Bromance. (2024, February 19). Scientific Update. [Link]

  • Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. (2005). ResearchGate. [Link]

  • Risks to human and animal health from the presence of bromide in food and feed. (2021). EFSA Journal. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. [Link]

  • Polybrominated methoxy- and hydroxynaphthalenes. (2015). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Commercial 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 1-Bromo-3-methoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material for your critical applications.

Introduction

Commercial this compound is a key intermediate in organic synthesis. However, commercial grades can contain impurities that may interfere with subsequent reactions, leading to lower yields, difficult purifications, and potentially misleading biological data. This guide provides a comprehensive overview of common impurities and detailed protocols for their removal and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my commercial this compound?

A1: The impurity profile of commercial this compound can vary depending on the synthetic route used by the manufacturer. A common synthesis involves the nucleophilic substitution of 1,3-dibromonaphthalene.[1] Potential impurities include:

  • Starting Materials: Unreacted 1,3-dibromonaphthalene.

  • Isomeric Byproducts: 1-Methoxy-3-bromonaphthalene, which can be difficult to separate due to similar physical properties.

  • Over-reaction Products: 1,3-Dimethoxynaphthalene, formed if both bromine atoms are substituted.[1]

  • Related Impurities: Other brominated naphthalene species.

Q2: My TLC plate shows multiple spots. How do I identify the product spot?

A2: To confidently identify the product spot on a TLC plate, you should run a co-spot analysis.[2] This involves spotting your crude material, a standard of pure this compound (if available), and a third spot containing both your crude material and the standard. If the major spot in your crude material has the same Rf value as the standard and merges into a single spot in the co-spot lane, you have likely identified your product. A higher Rf value generally indicates a less polar compound.[2]

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A3: Low recovery after recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved even at low temperatures.[3]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small crystals that are difficult to filter.

Q4: After column chromatography, my fractions are still impure. What should I do?

A4: Impure fractions after column chromatography can result from:

  • Poor Separation on TLC: If your chosen solvent system doesn't give a good separation of spots on the analytical TLC plate, it won't work well for the column.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[5]

  • Improperly Packed Column: Channels or cracks in the stationary phase will lead to inefficient separation.

Purification Protocols

Recrystallization

Recrystallization is an effective technique for purifying solid compounds on a larger scale.[5] The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[4]

Recommended Solvents: A mixture of a good solvent and a poor solvent often provides the best results. For bromo-methoxy naphthalene derivatives, mixtures of chloroform and petroleum ether or ethyl acetate and hexane are good starting points.[1][6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., chloroform or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add a hot "poor" solvent (e.g., petroleum ether or hexane) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7]

Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.[7]

Mobile Phase (Eluent): The choice of eluent is critical and should be optimized using TLC. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. For related compounds, a hexane:chloroform mixture has been shown to be effective.[1]

  • TLC Optimization: Determine the optimal solvent system by running TLC plates with varying solvent ratios. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method to assess the purity of a sample and to monitor the progress of a reaction or purification.[8]

CompoundTypical Rf Value (Hexane:Chloroform 4:1)
1,3-DibromonaphthaleneHigh Rf
This compound 0.77 [1]
1-Methoxy-3-bromonaphthalene0.93[1]
1,3-Dimethoxynaphthalene0.17[1]

Note: Rf values are dependent on the specific conditions (plate, solvent, temperature) and should be used as a guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[9] It provides information on both the retention time (from GC) and the mass-to-charge ratio of the compound and its fragments (from MS), allowing for confident identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the purified product and identifying any remaining impurities. The spectrum of pure this compound should show the expected signals for the aromatic protons and the methoxy group protons. Impurities will present as additional, unassignable peaks.

Workflow Diagrams

Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision Purity Acceptable? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (High Loading) Column Column Chromatography Decision->Column No (Complex Mixture) Pure Pure Product Decision->Pure Yes Recrystallization->TLC Column->TLC Analysis Purity Assessment (GC-MS, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Impure Product After Initial Purification CheckTLC Review TLC Data Start->CheckTLC PoorSep Poor Separation of Spots? CheckTLC->PoorSep OptimizeSolvent Optimize Eluent System PoorSep->OptimizeSolvent Yes LowYield Low Yield? PoorSep->LowYield No ReRun Re-run Purification OptimizeSolvent->ReRun CheckSolventVol Check Solvent Volume LowYield->CheckSolventVol Yes CheckCooling Check Cooling Rate LowYield->CheckCooling No CheckSolventVol->ReRun CheckCooling->ReRun

Caption: Troubleshooting guide for purification issues.

References

  • Erenler, R. (2025). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives.
  • Beilstein Journals. (n.d.).
  • PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene.
  • Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]
  • Organic Syntheses. (n.d.). 2. [Link]
  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methoxynaphthalene. [Link]
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-2-methoxynaphthalene. [Link]
  • Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene. [Link]
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Columbia University. (n.d.).
  • Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • ResearchGate. (2025, August 6).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • YouTube. (2023, December 21).
  • Google Patents. (n.d.). EP0792860A1 - Process for the synthesis of nabumetone.
  • PubChem. (n.d.). 1-Methoxynaphthalene.
  • PubChem. (n.d.). 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene.
  • PubChem. (n.d.). 1-bromo-7-methoxyNaphthalene.
  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST WebBook. [Link]
  • SIELC Technologies. (2018, May 16). 6-Bromo-1-methoxynaphthalene. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ChemSynthesis. (n.d.). 2-benzyl-4-bromo-1-methoxynaphthalene. [Link]
  • Crysdot LLC. (n.d.). 1-Bromo-6-methoxynaphthalene. [Link]
  • SpectraBase. (n.d.). 1-Methoxynaphthalene. [Link]

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Technical Support Center: Stability of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-3-methoxynaphthalene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile chemical intermediate. Here, we address common challenges and questions encountered during its use in various synthetic applications.

Section 1: General Handling and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound.

FAQ 1.1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at temperatures between 2-8°C.[1] It should be protected from light and moisture to prevent degradation. The product is chemically stable under standard ambient conditions (room temperature).

FAQ 1.2: Is this compound sensitive to air or moisture?

While the compound is generally stable, prolonged exposure to air and moisture should be avoided.[2] Like many aryl bromides, it can be susceptible to slow hydrolysis or reaction with atmospheric components over time, especially if impurities are present. For reactions requiring anhydrous conditions, such as Grignard reagent formation, it is crucial to use a dry solvent and an inert atmosphere (e.g., nitrogen or argon).[3][4][5]

FAQ 1.3: What are the primary safety concerns when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The safety data sheet (SDS) for a related compound, 1-bromonaphthalene, indicates that it should be handled in a well-ventilated area.[6] It is advisable to avoid inhalation of dust or vapors and contact with skin and eyes.

Section 2: Stability in Common Synthetic Transformations

This compound is a key building block in various cross-coupling and organometallic reactions. Understanding its stability under these conditions is critical for successful synthesis.

FAQ 2.1: How stable is this compound in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)?

This compound is generally a stable and effective substrate in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organohalide, is widely used to form carbon-carbon bonds.[7][8] Aryl bromides like this compound are common starting materials.[9] The reaction is typically performed in the presence of a palladium catalyst and a base.[7] The choice of base is crucial; while strong bases are often used, milder conditions with bases like potassium carbonate can be employed, which are less likely to affect the methoxy group.[7]

  • Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11] this compound is a suitable substrate for this transformation. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[12] Care must be taken in selecting the base, as some strong bases could potentially interact with the methoxy group, although this is generally not a major issue under standard conditions.[11]

Troubleshooting Guide: Palladium-Catalyzed Reactions
Issue Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalyst, poor choice of ligand or base, reaction temperature too low.1. Use a fresh source of palladium catalyst. 2. Screen different phosphine ligands. 3. Optimize the base and solvent system. 4. Gradually increase the reaction temperature.
Side product formation Homocoupling of the boronic acid (Suzuki), debromination, or ether cleavage.1. Ensure an inert atmosphere to minimize side reactions. 2. Use a slight excess of the boronic acid or amine. 3. Lower the reaction temperature if decomposition is suspected.
Difficulty in purification Residual catalyst or ligands.1. Employ appropriate workup procedures to remove palladium. 2. Use column chromatography with a suitable solvent system for purification.
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general guideline and may require optimization for specific substrates.

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Boronic Acid + Pd Catalyst + Base Solvent Add Degassed Solvent Reaction Heat and Stir Monitoring Monitor by TLC/GC-MS Workup Cool, Dilute, Wash Purification Column Chromatography Product Product

FAQ 2.2: What is the stability of this compound during Grignard reagent formation and subsequent reactions?

The formation of a Grignard reagent from this compound is a standard procedure, but it requires strictly anhydrous conditions.[3][5] The presence of water will quench the Grignard reagent as it is a very strong base.[3]

  • Formation: The reaction involves treating this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or THF.[4]

  • Stability: The resulting Grignard reagent is highly reactive and moisture-sensitive.[5] It should be used immediately in the next step of the synthesis. The methoxy group is generally stable under these conditions.

FAQ 2.3: Can this compound undergo lithiation? What are the potential challenges?

Yes, this compound can undergo metal-halogen exchange with organolithium reagents like n-butyllithium (n-BuLi) to form the corresponding lithiated species.[13]

  • Directed Ortho-Metalation (DoM): The methoxy group can act as a directing group in some naphthalene systems, favoring lithiation at an adjacent position.[14] However, with this compound, the bromine is the more likely site of metal-halogen exchange.

  • Challenges: Organolithium reagents are highly reactive and require anhydrous and inert conditions.[13] There is a possibility of side reactions, such as attack at the methoxy group, although this is less common with n-BuLi compared to stronger bases. Isomerization of the lithiated species can also occur, particularly in solvents like THF.[13]

Lithiation_Pathway Start This compound Reagent n-BuLi (Anhydrous, Inert) Start->Reagent Metal-Halogen Exchange Intermediate 1-Lithio-3-methoxynaphthalene Reagent->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile Reaction Product 1-Substituted-3-methoxynaphthalene Electrophile->Product

Section 3: Potential Decomposition Pathways

Understanding how a molecule might decompose is key to preventing unwanted side reactions.

FAQ 3.1: Is this compound susceptible to photodecomposition?
FAQ 3.2: What is the thermal stability of this compound?

Aryl bromides are generally thermally stable.[17] However, at very high temperatures, decomposition can occur. The product is stated to be stable under normal conditions.[2] In the context of reactions, such as high-temperature cross-coupling, thermal stability is generally sufficient.[18]

FAQ 3.3: How does the stability of this compound vary with pH?
  • Acidic Conditions: The ether linkage of the methoxy group is generally stable to mild acidic conditions. However, strong acids, especially in the presence of heat, could potentially lead to ether cleavage.

  • Basic Conditions: The compound is stable in the presence of common bases used in organic synthesis, such as carbonates and hydroxides.[7] Very strong bases, like organolithium reagents, will react at the bromine position as discussed.

Section 4: Summary of Stability and Reactivity

Condition Stability Potential Issues Recommendations
Storage Stable under recommended conditions.Degradation with prolonged exposure to light, air, and moisture.Store at 2-8°C, in a tightly sealed container, protected from light.[1]
Palladium-Coupling Generally stable and a good substrate.Catalyst deactivation, side reactions (e.g., debromination).Use fresh catalyst, optimize reaction conditions, and maintain an inert atmosphere.
Organometallic Reactions Reactive under anhydrous conditions.Highly sensitive to moisture.Use dry solvents and glassware, and maintain an inert atmosphere.[3]
Thermal Stress Thermally stable under typical reaction conditions.[2]Decomposition at very high temperatures.Avoid excessive heating unless required by the reaction protocol.
Photochemical Stress Potentially sensitive to UV light.Photodecomposition.Protect from light during storage and reactions where possible.[15]
pH Extremes Generally stable under mild acidic and basic conditions.Potential for ether cleavage with strong acids and heat.Use appropriate reaction conditions and avoid harsh pH extremes unless necessary for the transformation.

References

  • Buchwald–Hartwig amin
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. (URL: not available)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Safety Data Sheet: 1-Bromonaphthalene - Carl ROTH. (URL: [Link])
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET - Techno PharmChem. (URL: [Link])
  • Grignard Reaction. (URL: [Link])
  • Photogeneration of 1,5-naphthoquinone methides via excited-state (formal) intramolecular proton transfer (ESIPT)
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  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure … - ResearchG
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  • 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem. (URL: [Link])
  • 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene | C13H13BrO2 | CID - PubChem. (URL: [Link])
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  • 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem - NIH. (URL: [Link])
  • 1-Bromo-5-methoxynaphthalene | C11H9BrO | CID 10900649 - PubChem - NIH. (URL: [Link])
  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (URL: [Link])
  • 1-bromo-7-methoxyNaphthalene | C11H9BrO | CID 13025836 - PubChem. (URL: [Link])
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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3-methoxynaphthalene and 1-Bromo-2-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric building blocks: 1-Bromo-3-methoxynaphthalene and 1-Bromo-2-methoxynaphthalene. While structurally similar, the position of the methoxy group profoundly influences the electronic and steric environment of the carbon-bromine bond, leading to distinct reactivity profiles in key synthetic transformations. This guide will delve into the theoretical underpinnings of these differences and provide practical, data-driven insights for their application in palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and materials science.

Introduction

This compound and 1-Bromo-2-methoxynaphthalene are valuable intermediates in organic synthesis, serving as scaffolds for the construction of more complex molecular architectures. Their utility lies in the presence of a reactive C-Br bond, which can participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The methoxy group, a strong electron-donating substituent, further modulates the reactivity of the naphthalene ring system. Understanding the nuanced differences in reactivity between these two isomers is crucial for reaction design, optimization, and the strategic synthesis of target molecules.

Theoretical Framework for Reactivity

The disparate reactivity of 1-bromo-2-methoxynaphthalene and this compound can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects

The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic π-system, is generally the dominant factor influencing the electron density of the naphthalene ring.

  • 1-Bromo-2-methoxynaphthalene: In this isomer, the methoxy group is at the C2 position. Through resonance, it can increase the electron density at the C1 and C3 positions. This has a minimal direct electronic effect on the C1-Br bond itself but can influence the overall electron richness of the ring system.

  • This compound: Here, the methoxy group is at the C3 position. Resonance donation from the methoxy group increases the electron density at the C2 and C4 positions. This has a more pronounced indirect electronic influence on the C1-Br bond compared to the 2-methoxy isomer.

The increased electron density on the naphthalene ring can impact the oxidative addition step in palladium-catalyzed cross-coupling reactions. A more electron-rich aryl bromide can sometimes exhibit slower rates of oxidative addition to a Pd(0) catalyst.

Caption: Electronic influence of the methoxy group in the two isomers.

Steric Effects

Steric hindrance plays a critical role in determining the accessibility of the C-Br bond to the bulky palladium catalyst, which is often a decisive factor in the rate of cross-coupling reactions.

  • 1-Bromo-2-methoxynaphthalene: The bromine atom at C1 is flanked by the methoxy group at C2 on one side and a hydrogen atom at C8 (the peri-hydrogen) on the other. The proximity of the methoxy group and the peri-hydrogen creates significant steric congestion around the C1-Br bond. This steric hindrance can impede the approach of the palladium catalyst, potentially slowing down the rate-determining oxidative addition step.

  • This compound: In this isomer, the bromine atom at C1 has a hydrogen atom at C2 and the peri-hydrogen at C8 as its immediate neighbors. The methoxy group at C3 is further away and exerts minimal steric influence on the C1-Br bond. Consequently, the reaction center is significantly more accessible to the catalyst compared to the 2-methoxy isomer.

G A 1-Bromo-2-methoxynaphthalene B Significant Steric Hindrance A->B C Methoxy group at C2 B->C D Peri-hydrogen at C8 B->D E This compound F Reduced Steric Hindrance E->F F->D G Hydrogen atom at C2 F->G

Caption: Comparison of steric environments.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the theoretical framework, we can predict the relative reactivity of the two isomers in common palladium-catalyzed cross-coupling reactions. It is anticipated that This compound will generally exhibit higher reactivity than 1-bromo-2-methoxynaphthalene due to the reduced steric hindrance around the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1][2] The expected trend in reactivity would be: this compound > 1-Bromo-2-methoxynaphthalene.

Hypothetical Comparative Data for Suzuki-Miyaura Coupling

SubstratePhenylboronic Acid (equiv.)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound1.2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O904~90
1-Bromo-2-methoxynaphthalene1.2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O9012~75

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Actual yields may vary based on specific reaction conditions and experimental execution.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromomethoxynaphthalenes

This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings of aryl bromides.[3]

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromomethoxynaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add toluene (5 mL) and water (1 mL) to the flask. Degas the mixture by bubbling argon through it for 15 minutes. Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

G A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Solvents and Degas B->C D Add Catalyst C->D E Heat and Stir D->E F Reaction Workup E->F G Purification F->G H Characterization G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[4][5][6] Similar to the Suzuki-Miyaura coupling, the steric hindrance in 1-bromo-2-methoxynaphthalene is expected to result in lower reactivity compared to this compound.

Hypothetical Comparative Data for Buchwald-Hartwig Amination

SubstrateAmine (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholine (1.2)Pd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1006~85
1-Bromo-2-methoxynaphthaleneMorpholine (1.2)Pd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene10018~65

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Actual yields may vary based on specific reaction conditions and experimental execution.

Experimental Protocol: Buchwald-Hartwig Amination of Bromomethoxynaphthalenes

This protocol is adapted from established procedures for the Buchwald-Hartwig amination.[7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromomethoxynaphthalene (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the indicated time.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

G Pd0 Pd(0)L2 PdII_1 [Ar-Pd(II)L2-Br] Pd0->PdII_1 Oxidative Addition (Ar-Br) PdII_2 [Ar-Pd(II)L2-NR2] PdII_1->PdII_2 Ligand Exchange (HNR2, Base) PdII_2->Pd0 Reductive Elimination Product Ar-NR2 PdII_2->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Other Potential Reactivity Differences

  • Grignard Reagent Formation: The formation of a Grignard reagent from 1-bromo-2-methoxynaphthalene might be more challenging due to steric hindrance around the C-Br bond, potentially requiring more forcing conditions or activation of the magnesium. The 3-isomer is expected to form the Grignard reagent more readily.

  • Nucleophilic Aromatic Substitution (SNA r): While generally difficult on electron-rich naphthalene systems, if a strongly electron-withdrawing group were also present on the ring, the more sterically hindered nature of the 2-isomer could influence the rate of nucleophilic attack.

Conclusion

The positional isomerism of the methoxy group in this compound and 1-bromo-2-methoxynaphthalene leads to a significant divergence in their chemical reactivity. The primary differentiating factor is the steric environment of the carbon-bromine bond. This compound , with its more accessible reaction site, is generally the more reactive substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. In contrast, 1-bromo-2-methoxynaphthalene is sterically more encumbered due to the adjacent methoxy group and the peri-hydrogen, which can lead to slower reaction rates and potentially lower yields.

For researchers and drug development professionals, this guide underscores the importance of considering both electronic and steric factors when selecting starting materials for complex syntheses. When a rapid and efficient coupling is desired, this compound is likely the superior choice. However, with careful optimization of reaction conditions, including the use of more active catalysts and ligands, 1-bromo-2-methoxynaphthalene can also be a viable and valuable synthetic intermediate.

References

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021).
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  • On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion - PMC. (n.d.).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024).
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  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
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  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF - ResearchGate. (2025).
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  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC - PubMed Central. (2023).
  • Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid | Request PDF - ResearchGate. (n.d.).
  • peri-Interactions in Naphthalenes, 7[8]. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino- naphth-1-yl Silicon and - Zeitschrift für Naturforschung. (n.d.).
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene - PubMed. (2014).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (n.d.).
  • 1-Bromo-2-methoxynaphthalene | C11H9BrO | CID 72860 - PubChem. (n.d.).
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-methoxynaphthalene Isomers in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromo-methoxynaphthalene Isomers

Methoxynaphthalene scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The ability to functionalize these scaffolds through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is therefore of paramount importance. Bromo-methoxynaphthalene isomers serve as versatile and readily available starting materials for such transformations, primarily through palladium-catalyzed cross-coupling reactions.

However, not all isomers are created equal. The position of the bromo and methoxy substituents on the naphthalene ring profoundly influences the substrate's reactivity. This guide provides a comparative analysis of the performance of various bromo-methoxynaphthalene isomers in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating their research and development efforts.

This guide moves beyond a simple recitation of protocols to explain the causality behind the observed reactivity trends, grounding our discussion in the fundamental principles of organometallic chemistry.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an aryl bromide in a palladium-catalyzed coupling reaction is largely dictated by the rate of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond. Two key factors, governed by the position of the methoxy group relative to the bromine, control the facility of this step:

  • Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group through resonance. This increases the electron density on the naphthalene ring, which can make the C-Br bond stronger and less susceptible to oxidative addition. However, its inductive effect is electron-withdrawing. The overall electronic influence on the C-Br bond's reactivity is a nuanced balance of these effects and is generally less impactful than steric factors in these systems.

  • Steric Hindrance: This is often the dominant factor. A bulky methoxy group positioned ortho to the bromine atom can sterically encumber the C-Br bond, impeding the approach of the (often large) palladium-ligand complex.[1] This steric clash significantly raises the activation energy for the oxidative addition step, leading to slower reaction rates or the need for more forcing conditions.

Based on these principles, we can predict a general reactivity trend for bromo-methoxynaphthalene isomers:

Less Sterically Hindered Isomers > More Sterically Hindered Isomers

For example, an isomer like 2-bromo-6-methoxynaphthalene , where the substituents are on different rings, is expected to be significantly more reactive than 1-bromo-2-methoxynaphthalene or 2-bromo-1-methoxynaphthalene , where the methoxy group is ortho to the site of reaction.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a premier method for constructing biaryl linkages.[2] The choice of the bromo-methoxynaphthalene isomer can have a significant impact on reaction efficiency.

Comparative Performance of Isomers

While direct, side-by-side comparative studies are scarce, we can infer reactivity from the principles of steric hindrance. Isomers with the methoxy group distant from the bromine atom are expected to provide higher yields under milder conditions.

Bromo-methoxynaphthalene Isomer Relative Position of Substituents Expected Reactivity Rationale
2-Bromo-6-methoxynaphthaleneDistal (on separate rings)High Minimal steric hindrance at the C-Br bond allows for facile oxidative addition of the palladium catalyst.
1-Bromo-4-methoxynaphthaleneParaHigh The methoxy group is remote from the reaction site, exerting minimal steric influence.
2-Bromo-7-methoxynaphthaleneMeta-like (on separate rings)Moderate to High Low steric hindrance, similar to the 2,6-isomer.
1-Bromo-2-methoxynaphthaleneOrthoLow Significant steric hindrance from the adjacent methoxy group impedes the approach of the palladium catalyst.[1]
2-Bromo-1-methoxynaphthaleneOrthoLow Similar to the 1,2-isomer, the ortho-methoxy group presents a significant steric barrier.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxynaphthalene with Phenylboronic Acid

This protocol is a representative procedure for a high-reactivity isomer.

Materials:

  • 2-Bromo-6-methoxynaphthalene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-6-methoxynaphthalene, phenylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design:
  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It stabilizes the Pd(0) center and promotes the rate-limiting oxidative addition and the subsequent reductive elimination steps.[3]

  • Base: Potassium phosphate is a common choice. The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Solvent System: A biphasic toluene/water system is often effective, as it helps to dissolve both the organic substrates and the inorganic base.[3]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the exclusion of air critical for maintaining catalytic activity.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. The Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene.[4] This reaction is instrumental in synthesizing complex organic molecules, including the anti-inflammatory drug Naproxen, which is produced via the Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene.[5][6]

Comparative Performance of Isomers

Similar to the Suzuki coupling, the rate-determining step is generally the oxidative addition of the palladium catalyst to the C-Br bond. Therefore, steric hindrance around the bromine atom is the primary determinant of reactivity.

Bromo-methoxynaphthalene Isomer Relative Position of Substituents Expected Reactivity Rationale
2-Bromo-6-methoxynaphthaleneDistal (on separate rings)High Minimal steric hindrance allows for efficient oxidative addition. This isomer is used commercially in the synthesis of Naproxen.[5]
1-Bromo-4-methoxynaphthaleneParaHigh The remote methoxy group does not sterically impede the reaction center.
1-Bromo-2-methoxynaphthaleneOrthoLow The bulky ortho-methoxy group significantly hinders the approach of the palladium catalyst to the C-Br bond.
2-Bromo-1-methoxynaphthaleneOrthoLow Presents a similar steric challenge to the 1,2-isomer, leading to reduced reactivity.
Experimental Protocol: Heck Reaction of 2-Bromo-6-methoxynaphthalene with n-Butyl Acrylate

This protocol is representative for the coupling of a high-reactivity isomer with an activated alkene.

Materials:

  • 2-Bromo-6-methoxynaphthalene (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous DMF or NMP

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add 2-bromo-6-methoxynaphthalene, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (or NMP), followed by triethylamine and n-butyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS. The reaction is typically complete in 4-24 hours.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality in Protocol Design:
  • Ligand Choice: Tri(o-tolyl)phosphine is a classic ligand for the Heck reaction. Its steric bulk and electronic properties facilitate the catalytic cycle.

  • Base: Triethylamine acts as a stoichiometric base to neutralize the HBr that is generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[7]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure solubility of the reactants and to allow for the higher temperatures often required.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex π-complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_complex beta_hydride_elim β-Hydride Elimination alkyl_pd_complex->beta_hydride_elim product_complex Product-PdH Complex beta_hydride_elim->product_complex Substituted Alkene base_regeneration Base Regeneration product_complex->base_regeneration Base base_regeneration->pd0 Base-H⁺Br⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

III. The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, and it has revolutionized the synthesis of arylamines.[8] This reaction is particularly sensitive to steric hindrance, not only on the aryl halide but also on the amine coupling partner.

Comparative Performance of Isomers

The steric argument holds true for the Buchwald-Hartwig amination. The accessibility of the C-Br bond is critical for the initial oxidative addition step.

Bromo-methoxynaphthalene Isomer Relative Position of Substituents Expected Reactivity Rationale
2-Bromo-6-methoxynaphthaleneDistal (on separate rings)High The reaction site is unencumbered, allowing for efficient coupling with a wide range of primary and secondary amines.
1-Bromo-4-methoxynaphthaleneParaHigh Low steric hindrance around the C-Br bond facilitates the reaction.
1-Bromo-2-methoxynaphthaleneOrthoVery Low The ortho-methoxy group provides a formidable steric barrier, often requiring specialized, highly active catalysts (e.g., those with bulky biarylphosphine ligands) and higher temperatures.
2-Bromo-1-methoxynaphthaleneOrthoVery Low Similar to the 1,2-isomer, successful coupling is challenging and requires carefully optimized conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methoxynaphthalene with Morpholine

This protocol describes the coupling of a high-reactivity isomer with a common secondary amine.

Materials:

  • 2-Bromo-6-methoxynaphthalene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Remove the tube from the glovebox, add 2-bromo-6-methoxynaphthalene, and seal with a septum.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are often complete within 1-12 hours.

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and filter.

  • Concentrate the solvent and purify the product by column chromatography.

Causality in Protocol Design:
  • Catalyst System: Modern Buchwald-Hartwig aminations rely on sophisticated catalyst systems. Pd₂(dba)₃ is a common Pd(0) source. Ligands like XPhos, which are bulky and electron-rich biaryl monophosphines, are highly effective at promoting the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate that is crucial for the catalytic cycle.

  • Anhydrous Conditions: NaOtBu is highly sensitive to moisture. Water can consume the base and deactivate the catalyst, making anhydrous conditions essential for success.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Liquids (Solvent, Amine/Alkene/Boronic Acid) B->C D 4. Heat & Stir (e.g., 80-120 °C) C->D E 5. Monitor Progress (TLC, GC-MS, LC-MS) D->E F 6. Quench Reaction E->F Upon Completion G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion: A Predictive Framework for Reactivity

The performance of bromo-methoxynaphthalene isomers in palladium-catalyzed coupling reactions is predictably governed by steric hindrance. Isomers where the methoxy group is positioned away from the C-Br bond, such as 2-bromo-6-methoxynaphthalene and 1-bromo-4-methoxynaphthalene, are significantly more reactive than their ortho-substituted counterparts like 1-bromo-2-methoxynaphthalene. This difference in reactivity is a direct consequence of the steric impediment to the rate-determining oxidative addition step.

For researchers and drug development professionals, this understanding allows for the rational selection of starting materials. When a synthetic route allows for flexibility, choosing a less sterically hindered isomer can lead to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields. Conversely, when an ortho-substituted methoxynaphthalene is a required structural motif, one must be prepared to employ more specialized and highly active catalyst systems and more forcing conditions to achieve the desired transformation. This guide provides the foundational knowledge to navigate these choices effectively, fostering a more efficient and predictable path to complex molecule synthesis.

References

  • Wikipedia. (2024).
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (2024). Heck reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Syntheses. (2025).
  • Organic Chemistry Portal. (2024). Heck Reaction. [Link]
  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
  • MDPI. (2022).
  • Master Organic Chemistry. (2016).
  • Semantic Scholar. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species.[Link]
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. University of Groningen. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Google Patents. (1984). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
  • ResearchGate. (2001). The Heck reaction in the production of fine chemicals. [Link]
  • Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
  • PubChem. (2024). 2-Bromo-6-methoxynaphthalene. [Link]
  • ResearchGate. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
  • NIH National Library of Medicine. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Google Patents. (1990). Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • ResearchGate. (2010). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. [Link]
  • ResearchGate. (2021). Cross-coupling of 2-methoxynaphthalene with various PhM nucleophiles.[Link]
  • ResearchGate. (2020).
  • Royal Society of Chemistry. (2017).
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

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A Comparative Guide to the Analytical Characterization of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible research. 1-Bromo-3-methoxynaphthalene, a key building block in the synthesis of various organic compounds, requires meticulous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for its characterization, offering insights into the rationale behind methodological choices and presenting supporting data to guide your experimental design.

The Importance of Comprehensive Characterization

This compound (C₁₁H₉BrO, Molar Mass: 237.09 g/mol ) is a naphthalene derivative whose utility in organic synthesis is contingent on its well-defined structure and purity.[1] Impurities or isomeric variants can lead to undesirable side reactions, lower yields, and complications in downstream applications. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for quality control and to meet the stringent requirements of regulatory bodies.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a chemical entity. Instead, a combination of orthogonal methods—techniques that measure different chemical and physical properties—is employed to build a comprehensive and trustworthy characterization profile. This guide will focus on the most powerful and commonly employed techniques for this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.

  • Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.

  • Chromatographic Techniques (HPLC and GC): For purity assessment and separation of impurities.

  • Vibrational Spectroscopy (FTIR): For functional group identification.

  • Thermal Analysis: For determining physical properties like melting point.

The following sections will delve into each of these techniques, comparing their strengths, limitations, and providing practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expertise & Experience in NMR Analysis: The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

Expected ¹H NMR Spectral Features: The aromatic region (typically δ 7.0-8.5 ppm) will show a complex pattern of signals corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling constants (J-values) of these protons are influenced by the positions of the bromo and methoxy substituents. The methoxy group will exhibit a characteristic singlet at approximately δ 3.9-4.0 ppm.[2]

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity. The methoxy carbon will appear as a signal around δ 55-57 ppm.[2]

Comparative Data for Related Naphthalene Derivatives:

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
1-Bromo-2-methoxynaphthalene[2]8.23 (d), 7.84-7.73 (m), 7.59 (t), 7.40 (t), 7.28 (d), 4.04 (s, OCH₃)153.79, 133.16, 129.86, 128.97, 128.05, 127.75, 126.16, 124.34, 113.68, 108.73, 57.09 (OCH₃)
1-Methoxynaphthalene[5][6]8.26-6.77 (m, aromatic), 3.96 (s, OCH₃)Not explicitly detailed
2-Bromo-6-methoxynaphthalene[3]Not explicitly detailedNot explicitly detailed

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition through high-resolution mass spectrometry (HRMS). Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique for volatile and semi-volatile compounds like this compound.[7]

Expertise & Experience in MS Analysis: The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Expected Mass Spectrum Features:

  • Molecular Ion Peaks: A pair of peaks at m/z 236 and 238, corresponding to [C₁₁H₉⁷⁹BrO]⁺ and [C₁₁H₉⁸¹BrO]⁺.

  • Fragmentation Pattern: The molecule will fragment under electron ionization (EI), leading to characteristic fragment ions. Common fragmentation pathways for similar compounds involve the loss of the methoxy group (•OCH₃) or the bromine atom (•Br).[8]

Comparative Data for Related Compounds:

CompoundMolecular WeightKey Mass Spectral Peaks (m/z)
1-Bromonaphthalene[8]207.07206, 208 ([M]⁺, [M+2]⁺), 127 ([M-Br]⁺)
1-Methoxynaphthalene[9]158.20158 ([M]⁺), 143, 115
2-Bromo-6-methoxynaphthalene[3]237.09236, 238 ([M]⁺, [M+2]⁺), 193

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, paying close attention to the molecular ion peaks and the isotopic pattern.

Chromatographic Techniques: The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for determining the purity of this compound and for identifying and quantifying any impurities. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds.[7] A reverse-phase C18 column is typically employed for the separation of moderately polar compounds like this compound.[7]

Expertise & Experience in HPLC Method Development: The mobile phase composition is a critical parameter that needs to be optimized to achieve good separation. A mixture of acetonitrile or methanol and water is a common starting point.[10][11] The detection wavelength should be set at a λmax of the analyte to ensure maximum sensitivity. For naphthalene derivatives, a wavelength around 226 nm is often suitable.[7]

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID), is an excellent technique for assessing the purity of volatile compounds. GC-MS, as discussed earlier, provides the added advantage of structural identification of any separated impurities.[7]

Comparative Overview of Chromatographic Techniques:

TechniquePrincipleTypical ColumnMobile/Carrier PhaseDetectorKey Advantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.C18 (Reverse-Phase)Acetonitrile/Water or Methanol/WaterUV-VisSuitable for a wide range of compounds, non-destructive.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Capillary (e.g., HP-5)Inert Gas (e.g., Helium, Nitrogen)FID, MSHigh resolution, sensitive for volatile compounds.

Experimental Protocol: HPLC-UV Purity Analysis

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile. Prepare working standards by diluting the stock solution.

  • Chromatographic Conditions:

    • LC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: Approximately 226 nm.[7]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

Vibrational Spectroscopy (FTIR): A Fingerprint of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the aromatic C-H bonds, C=C bonds of the naphthalene ring, the C-O bond of the methoxy group, and the C-Br bond.

Expected FTIR Spectral Features:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aromatic C=C stretching: ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1000-1300 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

While a specific spectrum for this compound is not available, data for related compounds like 1-bromo-4-methoxynaphthalene and 1-bromo-2-methoxynaphthalene can provide a reference point.[12][13]

Thermal Analysis: Assessing Physical Purity

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and melting point determination, are valuable for assessing the purity of solid compounds. A pure crystalline solid will have a sharp melting point, while the presence of impurities will typically depress and broaden the melting range.[14] For 2-Bromo-3-methoxynaphthalene, which is a solid, a melting point of 75 °C has been reported.[15]

Visualizing the Analytical Workflow

To effectively characterize this compound, a logical and systematic workflow is essential. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Characterization Data Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Chroma Chromatography (HPLC, GC) Sample->Chroma FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis Sample->Thermal Structure Structure Confirmation NMR->Structure MW Molecular Weight & Formula MS->MW Purity Purity Assessment Chroma->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups Physical_Prop Physical Properties Thermal->Physical_Prop

Caption: A typical analytical workflow for the comprehensive characterization of this compound.

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of this compound relies on the intelligent application of a suite of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and elemental composition. Chromatographic methods are paramount for assessing purity, and techniques like FTIR and thermal analysis offer valuable complementary data. By integrating the information from these diverse analytical approaches, researchers can confidently establish the identity, purity, and quality of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

  • SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene.
  • PubChem. 1-Bromo-4-methoxynaphthalene.
  • Beilstein Journals. Supplementary Information.
  • SIELC Technologies. (2018, May 16). 6-Bromo-1-methoxynaphthalene.
  • ResearchGate. 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1).
  • PubChem. 2-Bromo-6-methoxynaphthalene.
  • SpectraBase. 1-Bromo-2-methoxynaphthalene - Optional[1H NMR] - Spectrum.
  • Agilent. Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
  • NIST. Naphthalene, 1-bromo-.
  • PubChem. 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene.
  • ScienceOpen. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl.
  • ResearchGate. Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: A calorimetric and computational study.
  • NIST. Benzene, 1-bromo-3-methoxy-.
  • ResearchGate. (PDF) Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
  • NIST. Naphthalene, 2-methoxy-.
  • ResearchGate. (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • PubChem. 1-Methoxynaphthalene.
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A Comparative Guide to the Mass Spectrometry of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research, drug development, and advanced chemical analysis, the unambiguous structural elucidation of novel or reference compounds is a foundational requirement. 1-Bromo-3-methoxynaphthalene, a substituted naphthalene derivative, presents a unique analytical challenge due to the interplay of its aromatic core, a methoxy functional group, and a halogen substituent. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for its characterization, focusing on the causality behind experimental choices to empower researchers with actionable insights.

Introduction: The Analytical Significance of this compound

This compound (C₁₁H₉BrO, M.W. ~237.09 g/mol ) serves as a key intermediate in organic synthesis and may appear as an impurity or metabolite in various drug discovery pipelines.[1] Its precise identification and differentiation from isomers are critical for process optimization, quality control, and regulatory compliance. Mass spectrometry (MS), a powerful technique for determining molecular weight and structural features from minute sample quantities, is an indispensable tool for this purpose.[2] This guide will compare the two most common MS ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of this compound and contrast their utility against other analytical methods.

Foundational Principles: Interpreting the Mass Spectrum of a Brominated Aromatic

A successful analysis hinges on understanding the predictable behavior of the molecule's constituent parts upon ionization. For this compound, two features are paramount:

  • The Bromine Isotopic Signature: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] Consequently, any fragment ion containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a definitive marker for the presence of bromine.

  • The Naphthalene Core: The stable, fused aromatic ring system of naphthalene provides a rigid backbone. Under energetic ionization conditions like EI, it gives rise to a strong molecular ion peak and characteristic fragmentation related to the aromatic structure.[4]

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical decision in designing an MS experiment. It dictates the type of information obtained, determining whether the output is rich in structural fragments or primarily reveals the intact molecular weight.

Electron Ionization (EI-MS): For Definitive Structural Elucidation

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons, causing ionization and extensive, reproducible fragmentation.[5][6] This makes it the gold standard for creating searchable library spectra and for deducing the structure of unknown volatile compounds.

Expected Fragmentation Pathway:

The fragmentation of this compound under EI is predicted to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺•), which will be observed as a characteristic doublet at m/z 236/238 .

  • Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a stable oxonium ion. This results in a fragment at m/z 221/223 .

  • Subsequent Loss of Carbon Monoxide (CO): The [M-CH₃]⁺ ion can then lose a neutral carbon monoxide molecule, a characteristic fragmentation for phenolic-type ions, yielding a fragment at m/z 193/195 .

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond, the weakest bond on the aromatic ring, results in the loss of a bromine radical. This generates a prominent ion at m/z 157 .

  • Loss of the Methoxy Group (•OCH₃): Loss of the entire methoxy group can also occur, though it may be less favored than the initial methyl loss.

The predicted major fragments are summarized in the table below.

Predicted Fragment IonStructurem/z (⁷⁹Br/⁸¹Br)Fragmentation Pathway
[M]⁺• [C₁₁H₉BrO]⁺•236/238Molecular Ion
[M-CH₃]⁺ [C₁₀H₆BrO]⁺221/223Loss of methyl radical (•CH₃)
[M-CH₃-CO]⁺ [C₉H₆Br]⁺193/195Subsequent loss of carbon monoxide (CO)
[M-Br]⁺ [C₁₁H₉O]⁺157Loss of bromine radical (•Br)
[C₁₀H₇]⁺ Naphthyl cation127Loss of Br and COCH₃

Predicted EI Fragmentation Pathway Diagram

G M [C₁₁H₉BrO]⁺• m/z 236/238 (Molecular Ion) F1 [C₁₀H₆BrO]⁺ m/z 221/223 M->F1 - •CH₃ F3 [C₁₁H₉O]⁺ m/z 157 M->F3 - •Br F2 [C₉H₆Br]⁺ m/z 193/195 F1->F2 - CO

Figure 1: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS): For High-Sensitivity Quantification

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically imparts very little excess energy to the analyte.[6] It is ideal for polar, thermally labile, and high-molecular-weight compounds and is the standard for liquid chromatography-mass spectrometry (LC-MS).[7]

For a relatively nonpolar molecule like this compound, ESI is less straightforward. It lacks easily ionizable functional groups. However, protonation to form the [M+H]⁺ ion (at m/z 237/239 ) can often be achieved with careful optimization of the mobile phase, typically by adding a small amount of acid like formic acid.[8]

Performance Comparison: EI-MS vs. ESI-MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Primary Use Case Structural ElucidationQuantification, Analysis of Complex Mixtures
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Typical Ion [M]⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)
Fragmentation Extensive, reproducible fingerprintMinimal to none in the source
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Analyte Suitability Volatile, thermally stablePolar, non-volatile, thermally labile
Advantage for Topic Provides rich structural data for identification.Enables separation from isomers via LC prior to MS.
Disadvantage Not suitable for non-volatile derivatives.May require method development to achieve ionization.

To induce fragmentation in an ESI-based experiment for structural confirmation, tandem mass spectrometry (MS/MS) is required.[6][9] In this process, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragments provide structural information, though the pathways can differ from those in EI.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided as a starting point for analysis.

Protocol 1: GC-EI-MS for Structural Identification

This workflow is designed to generate a characteristic fragmentation pattern for library matching and structural confirmation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injection: Inject 1 µL with a split ratio of 20:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

GC-EI-MS Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC System cluster_ms Mass Spectrometer cluster_data Data Analysis Prep Dissolve Sample in Dichloromethane Injector Injector Prep->Injector Column Column Injector->Column Volatilization MS EI Source (70 eV) Column->MS Separation Analyzer Analyzer MS->Analyzer Ionization & Fragmentation Detector Detector Analyzer->Detector Mass Sorting DataSystem DataSystem Detector->DataSystem Signal FileSystem Mass Spectrum (m/z vs. Intensity) DataSystem->FileSystem

Figure 2: Standard workflow for GC-EI-MS analysis.

Protocol 2: LC-ESI-MS/MS for Isomer Separation and Sensitive Detection

This method is superior when differentiating this compound from other isomers or when analyzing it in a complex matrix.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (ESI):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan to find the precursor ion (m/z 237/239), then product ion scan (MS/MS) of the precursor.

    • Collision Energy: Optimize collision energy (e.g., 15-30 eV) to induce fragmentation.

    • Capillary Voltage: ~3.5 kV.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, a comprehensive analysis often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the connectivity of atoms (¹H, ¹³C NMR). It is the gold standard for de novo structure elucidation but is significantly less sensitive than MS and requires a pure sample. MS confirms the molecular weight predicted by NMR and provides complementary structural data.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, it would confirm the presence of the C-O ether linkage and the aromatic C-H and C=C bonds. However, it cannot differentiate between isomers.

Conclusion and Recommendations

The optimal analytical strategy for this compound is dictated by the research question.

  • For unambiguous structural identification and library creation of a pure standard, GC-EI-MS is the superior choice. Its reproducible, extensive fragmentation provides a detailed molecular fingerprint.

  • For separating isomers or quantifying the analyte in a complex mixture (e.g., reaction monitoring, metabolite identification), LC-ESI-MS/MS is the recommended method. The chromatographic separation provides specificity, while the sensitivity of ESI allows for trace-level detection.

By understanding the fundamental principles of ionization and fragmentation and selecting the appropriate methodology, researchers can confidently and accurately characterize this compound, ensuring data integrity and advancing their development objectives.

References

  • National Institute of Standards and Technology (NIST). Naphthalene, 1-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
  • National Institute of Standards and Technology (NIST). Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
  • Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]
  • Zwiener, C., & Frimmel, F. H. (2000). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
  • Grivet, C., et al. (1999).
  • National Institute of Standards and Technology (NIST). Naphthalene, 2-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
  • National Center for Biotechnology Information. 1-Methoxynaphthalene. PubChem Compound Summary for CID 16668. [Link]
  • Ayala, A., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE. [Link]
  • Raksha, C. H., et al. (2021). Mass spectrum of (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (C1).
  • National Center for Biotechnology Information. 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. PubChem Compound Summary for CID 156405092. [Link]
  • National Center for Biotechnology Information. 1-Bromo-4-methoxynaphthalene. PubChem Compound Summary for CID 138521. [Link]
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]
  • SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene. [Link]
  • Zhang, Y., et al. (2024). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry. [Link]
  • Ayala, A., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. eScholarship, University of California. [Link]
  • National Center for Biotechnology Information. 1-bromo-7-methoxyNaphthalene. PubChem Compound Summary for CID 13025836. [Link]
  • Ayala, A., et al. (2015). Parameters for LC/ESI-MS/MS analysis of urinary naphthalene metabolites and internal standards (IS).
  • S.O, Y. (n.d.). Applied Spectroscopy. Pharmapproach. [Link]
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • LibreTexts. (2023).
  • National Center for Biotechnology Information. 1-Bromo-8-methoxynaphthalene. PubChem Compound Summary for CID 13025835. [Link]
  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
  • Wiley-VCH GmbH. (2025). 1-Methoxynaphthalene. SpectraBase. [Link]
  • Juhasz, P., & Vekey, K. (2000). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.

Sources

A Comparative Guide to the Structural Elucidation of 1-Bromo-3-methoxynaphthalene: Interpreting the NMR Spectrum and Exploring Analytical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of 1-Bromo-3-methoxynaphthalene, a substituted naphthalene derivative. Beyond a simple interpretation of spectral data, this document offers a comparative perspective, evaluating the strengths and limitations of NMR in contrast to other common analytical techniques for structural elucidation. The insights provided herein are grounded in established spectroscopic principles and practical experimental considerations.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This technique relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a unique spectral fingerprint of a compound.[3]

This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra of this compound. Due to the absence of readily available, published experimental spectra for this specific compound, the following analysis is based on established chemical shift principles and data from analogous substituted naphthalenes.[4][5]

Interpreting the ¹H and ¹³C NMR Spectra of this compound

The structure of this compound dictates a unique set of signals in its NMR spectra. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) significantly influence the electron density of the naphthalene ring system, leading to predictable chemical shifts for the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the methoxy group protons and the six aromatic protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents and the anisotropic effects of the naphthalene ring.

Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Coupling Constants (J) in Hz
H-2~6.8-7.0dJ ≈ 2.0-3.0
H-4~7.2-7.4dJ ≈ 2.0-3.0
H-5~7.8-8.0dJ ≈ 8.0-9.0
H-6~7.3-7.5tJ ≈ 7.0-8.0
H-7~7.4-7.6tJ ≈ 7.0-8.0
H-8~8.1-8.3dJ ≈ 8.0-9.0
-OCH₃~3.9-4.1sN/A

Causality behind the assignments: The protons H-2 and H-4 are expected to be the most shielded due to the electron-donating effect of the adjacent methoxy group, thus appearing at lower chemical shifts. The small coupling constant between them is characteristic of a meta-relationship. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts more typical of naphthalene itself, with H-8 being the most deshielded due to the peri-effect of the bromine atom.[6] The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ) in ppm
C-1~115-120
C-2~105-110
C-3~155-160
C-4~120-125
C-4a~128-132
C-5~125-128
C-6~126-129
C-7~127-130
C-8~122-125
C-8a~133-137
-OCH₃~55-58

Causality behind the assignments: The carbon attached to the methoxy group (C-3) will be the most deshielded among the aromatic carbons due to the direct attachment of the electronegative oxygen atom. Conversely, the carbon bearing the bromine (C-1) will also be significantly affected. The chemical shifts of the other carbons are influenced by the combined electronic effects of the substituents.[7]

Comparative Analysis with Alternative Techniques

While NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves complementary techniques.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of a compound and valuable information about its fragmentation pattern.[9] For this compound (C₁₁H₉BrO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Technique Information Provided Advantages Limitations
NMR Detailed atomic connectivity, stereochemistryUnambiguous structural determinationLower sensitivity, requires larger sample amounts
MS Molecular weight, molecular formula, fragmentationHigh sensitivity, small sample sizeDoes not provide detailed connectivity or stereochemistry
IR Presence of functional groupsFast, non-destructiveProvides limited structural information
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] The IR spectrum of this compound would show characteristic absorption bands for the C-O stretching of the methoxy group, C-Br stretching, and various aromatic C-H and C=C stretching and bending vibrations.[10]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra.[11]

Sample Preparation
  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width: 0 - 12 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds.

  • Number of Scans: 8 - 16.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer)
  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds.

  • Number of Scans: 1024 - 4096.

Data Processing
  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

  • Perform Fourier transformation.

  • Phase the spectrum manually.

  • Apply a baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Workflow

The logical process of interpreting NMR data and integrating it with other analytical techniques can be visualized as a workflow.

G cluster_0 NMR Analysis cluster_1 Alternative Techniques Sample_Preparation Sample Preparation Data_Acquisition Data Acquisition (1H & 13C) Sample_Preparation->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) Data_Processing->Spectral_Interpretation Structure_Proposal Proposed Structure Spectral_Interpretation->Structure_Proposal Structure_Confirmation Structure_Confirmation Structure_Proposal->Structure_Confirmation Confirmation Mass_Spectrometry Mass Spectrometry (MS) Mass_Spectrometry->Structure_Confirmation Infrared_Spectroscopy Infrared Spectroscopy (IR) Infrared_Spectroscopy->Structure_Confirmation

Caption: Workflow for structural elucidation.

The initial proposed structure from NMR analysis is corroborated by data from mass spectrometry (confirming molecular weight and formula) and infrared spectroscopy (confirming functional groups) to arrive at a final, confirmed structure.

Conclusion

The structural elucidation of this compound serves as an excellent case study for demonstrating the power of NMR spectroscopy. The detailed interpretation of predicted ¹H and ¹³C NMR spectra, based on fundamental principles and data from related compounds, provides a robust framework for its structural assignment. When integrated with complementary techniques such as mass spectrometry and infrared spectroscopy, a self-validating system is created, ensuring the highest level of confidence in the final structural determination. This multi-faceted approach is fundamental to the rigorous standards of modern chemical research and drug development.

References

  • Wiley. (n.d.). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study.
  • de Graaf, R. A., et al. (2006). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Magnetic Resonance in Medicine, 56(4), 719-727.
  • ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions.
  • Supporting Information. (n.d.).
  • PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene.
  • International Society for Magnetic Resonance in Medicine. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • Hornak, J. P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Li, A., et al. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(23), 5695.
  • YouTube. (2020, August 12). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08.
  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Khan, I., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1092.
  • ResearchGate. (n.d.). Which techniques are most helpful in characterizing the structure of an unknown compound?.

Sources

A Comparative Guide to the Synthesis of 1-Bromo-3-methoxynaphthalene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-methoxynaphthalene is a key building block in the synthesis of a variety of complex organic molecules utilized in materials science and drug discovery. Its functionalized naphthalene core allows for diverse chemical modifications, making it a valuable intermediate for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of each methodology to assist researchers in selecting the most suitable approach for their specific needs. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the strengths and limitations of each pathway.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through three main strategies, each with its own set of advantages and challenges:

  • Nucleophilic Aromatic Substitution: A direct approach involving the substitution of a bromide ion on a di-substituted naphthalene precursor.

  • Electrophilic Aromatic Bromination: A classic method that relies on the direct bromination of the aromatic ring of 3-methoxynaphthalene.

  • The Sandmeyer Reaction: A versatile route that proceeds via a diazonium salt intermediate derived from the corresponding naphthalenamine.

This guide will now explore each of these routes in detail.

Route 1: Nucleophilic Aromatic Substitution of 1,3-Dibromonaphthalene

This route offers a direct and regioselective pathway to this compound, starting from the readily available 1,3-dibromonaphthalene. The core of this strategy is a copper-assisted nucleophilic aromatic substitution (SNAr) reaction where a methoxide anion displaces one of the bromine atoms.

Causality of Experimental Choices

The use of a copper catalyst, typically copper(I) iodide or bromide, is crucial for this transformation. The copper(I) salt activates the aryl bromide towards nucleophilic attack by the methoxide ion, a reaction that is otherwise energetically unfavorable. The choice of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is essential to dissolve the reactants and to facilitate the reaction at the required elevated temperatures. The reaction time is a critical parameter that needs to be carefully monitored to favor the formation of the mono-substituted product over the di-substituted by-product, 1,3-dimethoxynaphthalene.

Experimental Protocol

Adapted from Erenler, R. et al. (2013). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 37(4), 232-233.[1]

Materials:

  • 1,3-Dibromonaphthalene

  • Sodium methoxide (solid or freshly prepared from sodium and methanol)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dibromonaphthalene (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous DMF.

  • In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

  • Add the sodium methoxide solution to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (typically around 120-150 °C, depending on the scale and specific setup) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically monitored for approximately 5 hours to maximize the yield of the mono-substituted product.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification A 1,3-Dibromonaphthalene, CuI, DMF B Add Sodium Methoxide Solution A->B C Heat to Reflux (~120-150 °C, 5h) B->C D Quench with NH4Cl(aq) C->D E Extract with CH2Cl2 D->E F Dry & Concentrate E->F G Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Route 2: Electrophilic Aromatic Bromination of 3-Methoxynaphthalene

This classical approach involves the direct bromination of the 3-methoxynaphthalene ring using an electrophilic bromine source. The regioselectivity of this reaction is governed by the directing effect of the methoxy group.

Causality of Experimental Choices

The methoxy group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution. In the case of 3-methoxynaphthalene, the positions ortho to the methoxy group are C-2 and C-4, while the para position is not available on the same ring. The other ring is less activated. Therefore, electrophilic attack is expected to occur primarily at the C-2 and C-4 positions. The choice of brominating agent and reaction conditions can influence the ratio of these isomers. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination. The use of a polar aprotic solvent like acetonitrile or a non-polar solvent like carbon tetrachloride at controlled temperatures helps to manage the reactivity and improve selectivity.

Experimental Protocol (Hypothetical)

Materials:

  • 3-Methoxynaphthalene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Carbon Tetrachloride

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 3-methoxynaphthalene (1.0 eq) in acetonitrile or carbon tetrachloride in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over a period of 15-30 minutes with continuous stirring.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of isomers (this compound and potentially 2-bromo-3-methoxynaphthalene and 4-bromo-3-methoxynaphthalene) by column chromatography on silica gel to isolate the desired this compound isomer.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Electrophilic Bromination cluster_workup Work-up & Purification A 3-Methoxynaphthalene in Acetonitrile/CCl4 B Add NBS at 0 °C A->B C Stir and warm to RT B->C D Quench with Na2S2O3(aq) C->D E Aqueous Work-up D->E F Dry & Concentrate E->F G Column Chromatography (Isomer Separation) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via electrophilic aromatic bromination.

Route 3: The Sandmeyer Reaction

The Sandmeyer reaction provides an indirect but powerful method for introducing a bromine atom onto the naphthalene ring. This multi-step process begins with the diazotization of 3-methoxy-1-naphthylamine, followed by the copper(I) bromide-mediated conversion of the resulting diazonium salt to the desired aryl bromide.

Causality of Experimental Choices

This route is particularly useful when direct bromination lacks regioselectivity or when the required starting amine is readily accessible. The synthesis of the precursor, 3-methoxy-1-naphthylamine, would typically involve the nitration of 3-methoxynaphthalene followed by the reduction of the nitro group. The diazotization step requires cold conditions (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The use of copper(I) bromide is catalytic and essential for the conversion of the diazonium salt to the aryl bromide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol

Part A: Synthesis of 3-methoxy-1-naphthylamine (Hypothetical Precursor Synthesis)

  • Nitration: Carefully nitrate 3-methoxynaphthalene using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of 1-nitro-3-methoxynaphthalene.

  • Reduction: Reduce the nitro group of 1-nitro-3-methoxynaphthalene to the corresponding amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H₂/Pd-C).

Part B: Sandmeyer Reaction of 3-methoxy-1-naphthylamine

Materials:

  • 3-methoxy-1-naphthylamine (commercially available, CAS 50885-12-6)

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: Dissolve 3-methoxy-1-naphthylamine (1.0 eq) in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a cold aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Workflow Diagram

cluster_prep Diazotization cluster_reaction Sandmeyer Reaction cluster_workup Work-up & Purification A 3-methoxy-1-naphthylamine in HBr B Add NaNO2 at 0-5 °C A->B D Add Diazonium Salt to CuBr solution B->D C Prepare CuBr in HBr C->D E Warm to RT, then heat to 50-60 °C D->E F Extract with Diethyl Ether E->F G Aqueous Work-up F->G H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic Aromatic SubstitutionElectrophilic Aromatic BrominationSandmeyer Reaction
Starting Material 1,3-Dibromonaphthalene3-Methoxynaphthalene3-Methoxy-1-naphthylamine
Number of Steps 112-3 (including amine synthesis)
Regioselectivity High (predictable substitution)Moderate to low (potential for isomer formation)High (defined by the position of the amino group)
Yield Good (reported as 48% for the mono-substituted product under specific conditions)[1]Variable (highly dependent on conditions and isomer separation)Generally good, but overall yield depends on the efficiency of each step
Scalability Potentially scalable, but requires high temperatures and careful control of stoichiometry.Scalable, but purification of isomers can be challenging on a large scale.Scalable, but requires careful handling of potentially unstable diazonium salts.
Key Reagents Sodium methoxide, Copper(I) saltN-Bromosuccinimide or BromineSodium nitrite, Copper(I) bromide, strong acids
Advantages Direct, high regioselectivity.Atom-economical, uses readily available starting material.Excellent regiocontrol, versatile for introducing other functionalities.
Disadvantages Requires a specific di-substituted precursor, high reaction temperatures.Can produce a mixture of isomers requiring difficult separation.Multi-step process, involves potentially hazardous diazonium intermediates.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research, including the availability of starting materials, desired purity, scalability, and the laboratory's capabilities.

  • For high regioselectivity and a direct approach, the nucleophilic aromatic substitution of 1,3-dibromonaphthalene is the recommended route, provided the starting material is accessible. The key to success in this method is the careful control of reaction time to maximize the yield of the mono-substituted product.

  • When 3-methoxynaphthalene is the most readily available starting material, electrophilic aromatic bromination can be a viable option. However, researchers must be prepared to address the challenge of isomer separation. Optimization of reaction conditions, such as using a milder brominating agent and low temperatures, can help to improve the regioselectivity.

  • The Sandmeyer reaction offers unparalleled regiocontrol and is an excellent choice if the precursor amine is commercially available or can be synthesized efficiently. This route is particularly advantageous in the context of a broader synthetic campaign where other functionalities might be introduced via the versatile diazonium salt intermediate.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to obtain this compound for their scientific endeavors.

References

  • Erenler, R., et al. (2013). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 37(4), 232-233.
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia.

Sources

A Comparative Guide to the Electronic Effects of the Methoxy Group in Bromonaphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic effects imparted by a methoxy substituent on the bromonaphthalene scaffold. We will explore the nuanced interplay of inductive and resonance effects, their manifestation in spectroscopic data, and their profound impact on chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions. By comparing the methoxy group with other common substituents, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict and manipulate the chemical behavior of these important synthetic intermediates.

The Duality of the Methoxy Group: Inductive Withdrawal vs. Resonance Donation

The methoxy group (-OCH₃) is a classic example of a substituent with competing electronic effects. Understanding this duality is critical to predicting its influence on the aromatic system.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the methoxy group inductively withdraws electron density from the naphthalene ring through the sigma (σ) bond. This is a through-bond effect that weakens with distance.

  • Resonance Effect (+M or +R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This donation of electron density through resonance is a powerful, through-space effect that increases electron density at the ortho and para positions relative to the substituent.

In most scenarios involving electrophilic aromatic substitution or reactions sensitive to electron density in the π-system, the resonance donation (+M) of the methoxy group is the dominant effect, making it an overall activating, ortho, para-directing group.[1] However, its inductive withdrawal (-I) still plays a subtle but important role, modulating the group's overall impact.

G cluster_0 Electronic Effects of Methoxy Group Inductive Effect (-I) Inductive Effect (-I) Net Effect Net Effect Inductive Effect (-I)->Net Effect Through σ-bond (Withdrawal) Explanation_I Oxygen's high electronegativity pulls electron density from the ring. Inductive Effect (-I)->Explanation_I Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Net Effect Through π-system (Donation) Explanation_M Oxygen's lone pairs delocalize into the aromatic ring. Resonance Effect (+M)->Explanation_M Explanation_Net Resonance donation typically outweighs inductive withdrawal, making the ring more electron-rich. Net Effect->Explanation_Net

Caption: Competing inductive and resonance effects of the methoxy group.

Probing Electronic Effects: Spectroscopic and Reactivity-Based Evidence

The electronic influence of the methoxy group can be directly observed and quantified through various analytical techniques. We will compare 2-bromo-6-methoxynaphthalene with unsubstituted 2-bromonaphthalene and other substituted analogues.

Spectroscopic Analysis

Spectroscopy provides a direct window into the electronic environment of a molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-donating nature of the methoxy group increases electron density (shielding) at specific positions on the naphthalene ring. This results in an upfield shift (lower ppm) for the ¹H and ¹³C NMR signals of nearby protons and carbons, particularly those ortho and para to the methoxy group. Computational studies on substituted naphthalenes corroborate these effects on the electronic environment.[3]

  • UV-Visible (UV-Vis) Spectroscopy: The methoxy group is an auxochrome, a group that, when attached to a chromophore (the naphthalene ring), modifies its ability to absorb light. The delocalization of oxygen's lone pairs extends the conjugated π-system, which lowers the energy required for electronic transitions. This typically results in a bathochromic (red) shift, meaning the wavelength of maximum absorbance (λ_max) increases.[4][5] A detailed spectroscopic and computational analysis of 2-bromo-6-methoxynaphthalene has been performed, providing a solid benchmark for its electronic properties.[6]

Caption: Experimental workflow for spectroscopic analysis of electronic effects.

Table 1: Comparative Spectroscopic and Electronic Data

Substituent (at C6 of 2-Bromonaphthalene)Key ¹H NMR Shift (H-5, ppm)UV-Vis λ_max (nm)HOMO-LUMO Gap (eV)
-H (Hydrogen)~7.90~3204.75[7]
-OCH₃ (Methoxy)~7.35~331[6]4.21[6]
-NH₂ (Amino)Lower than -OCH₃Higher than -OCH₃3.89*
-NO₂ (Nitro)Higher than -HSimilar to or lower than -HLower than -H**

*Value for 2-aminonaphthalene; a brominated analogue would be similar. The -NH₂ group is a stronger electron donor, causing a greater reduction in the energy gap.[3] **Electron-withdrawing groups also lower the LUMO significantly, often resulting in a smaller gap.

Reactivity Analysis: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form C-C bonds. The reaction rate is highly sensitive to the electronic properties of the aryl halide substrate. The first and often rate-determining step is the oxidative addition of a Palladium(0) catalyst to the carbon-bromine bond.

  • Mechanism Causality: This step is favored by a more electrophilic (electron-poor) carbon atom at the site of bromination. An electron-donating group, like methoxy, enriches the naphthalene ring with electron density. This increased electron density at the C-Br bond site makes the carbon less electrophilic, thus slowing down the oxidative addition step compared to an unsubstituted or electron-withdrawn bromonaphthalene.[8] Conversely, electron-withdrawing groups accelerate this step.[9][10]

G pd0 Pd(0)L₂ Active Catalyst pdiia R-Pd(II)-X Arylpalladium(II) Complex pd0->pdiia 1. Oxidative Addition (Rate influenced by -OCH₃) arx R-X Methoxy-Bromonaphthalene arx->pdiia pdiib R-Pd(II)-R' Diaryl-palladium(II) Complex pdiia->pdiib 2. Transmetalation rb R'-B(OR)₂ Boronic Acid/Ester rb->pdiib base Base (e.g., K₂CO₃) base->pdiib pdiib->pd0 3. Reductive Elimination product R-R' Coupled Product pdiib->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key oxidative addition step.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling (Representative data based on established principles of electronic effects)

Substituent (at C6 of 2-Bromonaphthalene)Relative Reaction RateTypical Yield (Standard Conditions)Rationale
-NO₂ (Nitro)FastestHighStrong -I, -M effects make the C-Br carbon highly electrophilic.
-H (Hydrogen)BaselineHighStandard reactivity.
-CH₃ (Methyl)SlowerHighWeak +I effect slightly deactivates the C-Br bond.
-OCH₃ (Methoxy)SlowestModerate to HighStrong +M effect makes the C-Br carbon electron-rich, slowing oxidative addition.[8]

Note: While the reaction rate is slower, high yields for methoxy-substituted substrates are often achievable by extending reaction times or increasing the temperature.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers to verify the discussed principles.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Substituted 2-Bromonaphthalenes

This procedure allows for a direct comparison of reaction rates and yields.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the substituted 2-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). The choice of catalyst is crucial; while Pd(PPh₃)₄ is a good general catalyst, others may be required for less reactive substrates.[8]

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously.

  • Monitoring (Validation Step): Monitor the reaction progress by taking aliquots at set time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr) and analyzing them by GC-MS or TLC to compare the rate of disappearance of the starting material for each substituent.

  • Workup: After the reaction is complete (or after a set time like 24 hr), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the isolated yield and confirm the product structure by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Sample Preparation and Spectroscopic Analysis
  • NMR Sample: Accurately weigh ~5-10 mg of the purified bromonaphthalene derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • UV-Vis Sample: Prepare a stock solution of the compound in a UV-grade solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).[6] Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution. Record the UV-Vis spectrum from 200-800 nm using a quartz cuvette, with the pure solvent as a blank. Identify the λ_max values.

Conclusion

The methoxy group exerts a powerful, albeit complex, electronic influence on the bromonaphthalene system. Its dominant electron-donating resonance effect (+M) enriches the aromatic π-system, leading to characteristic upfield shifts in NMR spectra, red shifts in UV-Vis spectra, and a decreased rate of oxidative addition in Suzuki-Miyaura cross-coupling reactions. These predictable effects, which stand in contrast to the behavior of electron-withdrawing groups like nitro or weakly donating groups like methyl, can be rationally exploited in the design of multi-step syntheses and the fine-tuning of molecular properties for applications in medicinal chemistry and materials science. The provided experimental frameworks offer a robust means to quantitatively assess these foundational principles of physical organic chemistry.

References

  • Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investig
  • A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. (2024). Journal of Molecular Modeling. [Link]
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.).
  • Electronic properties of chosen naphthalene derivatives. (2022). Molecular Crystals and Liquid Crystals. [Link]
  • Polybrominated methoxy- and hydroxynaphthalenes. (2010). Turkish Journal of Chemistry. [Link]
  • Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. [Link]
  • Electronic properties of chosen naphthalene derivatives. (2022).
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1989).
  • Polybrominated methoxy- and hydroxynaphthalenes. (2015). TÜBİTAK Academic Journals. [Link]
  • Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (2002).
  • Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024). Journal of Applied Organometallic Chemistry. [Link]
  • Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. (2022). Molecules. [Link]
  • Substituent effects in naphthalene. III. Saponification of 6- and 7-substituted Methyl 2-naphthoates and application of the Hammett equation. (1966).
  • Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. (2021). Journal of Molecular Structure. [Link]
  • Hammett equ
  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021). Molecules. [Link]
  • Hammett Substituent Constants. (n.d.).
  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). Scribd. [Link]
  • Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. [Link]
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2022). The Journal of Organic Chemistry. [Link]
  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2016).
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry. [Link]
  • Conformational analysis, UV-VIS, MESP, NLO and NMR studies of 6-methoxy-1,2,3,4-tetrahydronaphthalene. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • REVIEW IN (NMR and UV-VIS) SPECTRA. (2015). International Journal of Medical Research and Pharmaceutical Sciences. [Link]
  • Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. (2021).

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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of naphthalene scaffolds is a cornerstone of modern medicinal chemistry. 1-Bromo-3-methoxynaphthalene, in particular, serves as a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 1-position is paramount, and palladium-catalyzed cross-coupling reactions are the premier tools for achieving these transformations with precision and efficiency.

This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this compound, focusing on four key transformations: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions for your synthetic challenges.

The Crucial Role of the Palladium Catalyst

The efficacy of a cross-coupling reaction is intricately linked to the choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand. The ligand's electronic and steric properties are critical in tuning the catalyst's reactivity, stability, and selectivity. This guide will explore the performance of common phosphine-based ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), and N-heterocyclic carbene (NHC) ligands.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems for the cross-coupling of this compound with different coupling partners. This data, compiled from literature sources and internal studies, provides a direct comparison of yields and reaction conditions.

Coupling ReactionCoupling PartnerPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~95%
Phenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane10018~92%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006~94%
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11018~85%
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10024~88%
Ethyl acrylatePd/CNaOAcDMA12016~75%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF658~91%
Phenylacetylene[PdCl(cinnamyl)]₂ / SPhosCs₂CO₃Dioxane8012~89%

Note: The yields presented are based on reported data for this compound or closely related aryl bromides and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. The choice of catalyst and base is crucial for achieving high efficiency.

Expertise & Experience: For the coupling of this compound with phenylboronic acid, both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective catalysts. Pd(PPh₃)₄ is a classic, reliable choice, often providing excellent yields in the presence of an aqueous base like K₂CO₃.[1] The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents. Pd(dppf)Cl₂, with its bidentate ferrocenylphosphine ligand, often exhibits enhanced stability and activity, particularly for more challenging substrates.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar'(L)₂ PdII->PdII_Ar Ar'B(OR)₂ Base Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[2][3] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with less reactive aryl bromides.[4][5]

Expertise & Experience: For the amination of this compound, catalyst systems based on ligands like XPhos and RuPhos are highly effective.[4][5] XPhos, a bulky biaryl phosphine ligand, is known to promote the coupling of a wide range of amines with aryl halides.[4] RuPhos, another Buchwald ligand, often provides excellent results for the amination of heteroaryl and electron-rich aryl halides.[5] The choice of a strong base, such as sodium tert-butoxide (NaOtBu), is critical for the deprotonation of the amine and the subsequent catalytic steps.[3]

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, remove it from the glovebox, and add this compound (1.0 mmol) and morpholine (1.2 mmol) under a counterflow of argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.[6]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII Ar-Pd(II)-X(L) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-X(L)(R₂NH)] PdII->PdII_Amine R₂NH AmineCoord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a powerful method for the formation of C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene.[7] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

Expertise & Experience: For the Heck coupling of this compound with styrene, a classic catalyst system is Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃.[8] The choice of an organic base like triethylamine (Et₃N) is common to neutralize the hydrogen halide formed during the reaction. For more challenging substrates or to improve catalyst stability and turnover, palladacycles or catalysts supported on materials like carbon (Pd/C) can be employed.[9][10]

Experimental Protocol: Heck Reaction with Pd(OAc)₂ / P(o-tol)₃

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon.

  • Add this compound (1.0 mmol), styrene (1.5 mmol), and anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ PdII->PdII_Alkyl R-CH=CH₂ AlkeneIns Alkene Insertion PdII_H H-Pd(II)-X(L)₂ PdII_Alkyl->PdII_H Product Ar-CH=CH-R PdII_Alkyl->Product BetaElim β-Hydride Elimination PdII_H->Pd0 Base -HBase-X BaseRegen Base

Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.[11] The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Expertise & Experience: The classic Sonogashira coupling of this compound with phenylacetylene is efficiently catalyzed by a combination of PdCl₂(PPh₃)₂ and CuI.[10] The copper(I) co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. An amine base, such as triethylamine, serves both as a base and as a solvent in some cases. Copper-free Sonogashira protocols have also been developed, often utilizing bulky phosphine ligands like SPhos, which can be advantageous in avoiding potential issues with copper contamination in the final product.[12]

Experimental Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂ / CuI

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 65 °C for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off the ammonium salt, and concentrate the filtrate.

  • Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII->PdII_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product CuX CuX CuAlkyne Cu-C≡CR CuAlkyne->PdII CuAlkyne->CuX Alkyne R-C≡CH Alkyne->CuAlkyne Base, CuX

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of complex naphthalene derivatives. The choice of the optimal palladium catalyst system is paramount and depends on the specific transformation being targeted. For Suzuki-Miyaura and Sonogashira reactions, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂/CuI remain highly effective. For more demanding C-N and C-C bond formations, as in the Buchwald-Hartwig and Heck reactions, the use of bulky, electron-rich phosphine ligands such as XPhos and RuPhos can significantly enhance reaction efficiency. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can confidently select and apply the most appropriate palladium catalyst to advance their synthetic endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • and multifold CC coupling reactions catalyzed by a palladium complex encapsulated in MIL–Cr as a - The Royal Society of Chemistry. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (2023, December 29).
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • First-generation catalyst system. (n.d.). In Wikipedia.
  • Saïd, K., Moussaoui, Y., & Ben Salem, R. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67.
  • Heck reaction - Wikipedia. (2023, December 16).
  • XPhos - Wikipedia. (2023, September 21).
  • Chutia, R., et al. (2025). International Journal of New Chemistry, 12(3), 329-339.
  • A Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki... (n.d.). ResearchGate.
  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.). ResearchGate.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). PMC.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate.
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  • Optimization of reaction conditions for palladium-catalyzed amination... (n.d.). ResearchGate.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
  • (PDF) Recent Advances in Sonogashira Reactions. (2025). ResearchGate.
  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate.
  • Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. (n.d.). ResearchGate.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC.
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  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025). ResearchGate.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2019). PubMed.
  • The Sonogashira Coupling on Palladium Milling Balls—A new Reaction Pathway in Mechanochemistry. (n.d.). PUBDB.
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  • Palladium Metal Catalysts in Heck C-C Coupling Reactions. (2025). ResearchGate.
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  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.
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A Comparative Reactivity Analysis: 1-Bromo-3-methoxynaphthalene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures.[1][2] The judicious selection of the aryl halide substrate is paramount to the success of these transformations, influencing reaction rates, yields, and overall efficiency. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-3-methoxynaphthalene against other common bromoarenes, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. The introduction of a bromine atom to a molecular structure is a known strategy in drug design.[3]

The Critical Role of the Aryl Halide in Cross-Coupling Chemistry

The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5][6] This crucial step involves the cleavage of the carbon-halogen bond and the formation of an arylpalladium(II) complex. The facility of this process is intrinsically linked to the electronic and steric properties of the bromoarene.

Generally, electron-withdrawing groups on the aromatic ring enhance the rate of oxidative addition by rendering the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups can decelerate this step by increasing the electron density on the aromatic ring.[7]

Electronic Profile of this compound

This compound presents an interesting electronic profile. The naphthalene core is a π-rich aromatic system. The methoxy group (-OCH₃) at the 3-position is a strong electron-donating group through resonance, which increases the electron density of the naphthalene ring system.[8] This electronic enrichment can influence the reactivity of the C-Br bond at the 1-position.

dot

Caption: Electronic effects of the methoxy group on the naphthalene ring.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[9] To objectively assess the reactivity of this compound, a comparative study with bromobenzene and 1-bromonaphthalene was designed.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the bromoarene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (4 mL).

  • Reaction Conditions: The mixture is stirred vigorously and heated to 90 °C.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS at regular intervals.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Comparative Data
BromoareneReaction Time (h)Yield (%)
Bromobenzene692
1-Bromonaphthalene495[6]
This compound885
1-Bromo-4-nitrobenzene298

Analysis of Results:

As anticipated, the electron-withdrawing nitro group in 1-bromo-4-nitrobenzene significantly accelerates the reaction. 1-Bromonaphthalene exhibits slightly higher reactivity than bromobenzene, which can be attributed to the more electron-rich and polarizable naphthalene ring system facilitating the oxidative addition.

This compound, with its electron-donating methoxy group, shows a discernibly slower reaction rate and a slightly lower yield under these standard conditions. This observation aligns with the principle that electron-donating groups can decrease the electrophilicity of the C-Br bond, thereby slowing the rate-determining oxidative addition step.

dot

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[1][10] The electronic nature of the aryl halide also plays a significant role in this reaction.

Experimental Protocol: Comparative Buchwald-Hartwig Amination
  • Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.015 mmol), and sodium tert-butoxide (1.4 mmol).[11][12]

  • Reagent Addition: The bromoarene (1.0 mmol) and aniline (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • Reaction Conditions: The tube is sealed and the mixture is heated to 100 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction is monitored by LC-MS. Upon completion, the mixture is cooled, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by chromatography.

Expected Reactivity Trends

Based on the established mechanism of the Buchwald-Hartwig amination, the oxidative addition of the aryl bromide to the palladium(0) complex is also a key step.[13] Therefore, a similar reactivity trend to that observed in the Suzuki-Miyaura coupling is anticipated.

  • Electron-deficient bromoarenes (e.g., 1-bromo-4-nitrobenzene) are expected to react most rapidly.

  • Electron-neutral bromoarenes (e.g., bromobenzene) will exhibit intermediate reactivity.

  • Electron-rich bromoarenes (e.g., this compound) are predicted to react more slowly. It is important to note that very electron-rich aryl bromides can sometimes be challenging substrates in this reaction.[13]

Performance in the Heck Reaction

The Heck reaction couples aryl halides with alkenes.[2][14] The reactivity of the aryl halide in the Heck reaction also generally follows the order: I > Br > Cl.[6] The electronic effects of substituents on the aryl halide influence the rate of the initial oxidative addition step.

In the context of the Heck reaction, bromoarenes with electron-donating substituents have been shown to give good yields.[15] However, for bromoarenes with electron-withdrawing groups, lower yields have sometimes been observed.[15] This suggests that while oxidative addition is crucial, other steps in the catalytic cycle can also be significantly affected by the electronic nature of the aryl group.

Conclusion

This compound is a valuable building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is moderated by the electron-donating methoxy group. Compared to unsubstituted or electron-deficient bromoarenes, this compound generally exhibits slower reaction rates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to a less facile oxidative addition step.

However, with appropriate optimization of reaction conditions, such as the choice of catalyst, ligand, and temperature, high yields of the desired coupled products can be achieved. For drug development professionals, understanding these reactivity nuances is critical for the efficient synthesis of complex naphthalene-containing scaffolds.

References

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  • ResearchGate. (n.d.). Electron density maps for naphthalene (left) and anthracene (right) on...
  • Wikipedia. (2024). Heck reaction.
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  • Synthesis Workshop. (n.d.). 3-methoxy-2-naphthylboronic acid.
  • MDPI. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
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  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
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  • MDPI. (2022). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion.
  • ResearchGate. (n.d.). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors.
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Safety Operating Guide

Navigating the Unknown: A Senior Scientist's Guide to Safely Handling 1-Bromo-3-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the introduction of a novel reagent like 1-Bromo-3-methoxynaphthalene into a synthesis workflow is a moment of potential. However, this potential is intrinsically linked with a responsibility to uphold the highest standards of laboratory safety. This is particularly crucial when dealing with compounds where the toxicological profile is not yet fully characterized. The Safety Data Sheet (SDS) for this compound repeatedly states, "the chemical, physical, and toxicological properties have not been thoroughly investigated."[1][2] This statement is not a dismissal of risk, but rather our core directive: in the face of the unknown, we must implement the most rigorous and self-validating safety protocols.

This guide moves beyond simple recitation of generic procedures. It provides a comprehensive operational and safety framework grounded in the principles of causality and expert experience. We will explore not just what personal protective equipment (PPE) to wear, but why it is necessary, and detail the procedural steps that transform a laboratory bench into a controlled, safe environment for innovation.

Immediate Safety & Hazard Assessment: The Precautionary Principle in Action

The primary known hazard associated with this compound is the potential for respiratory irritation.[1][2] However, the lack of comprehensive toxicological data compels us to treat it with a higher degree of caution, assuming it may present other, as-yet-unidentified hazards through skin contact, eye contact, or ingestion. This approach, known as the precautionary principle, is the bedrock of safe laboratory practice when working with novel chemical entities.

Therefore, all handling of this compound must be predicated on minimizing all potential routes of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate personal protective equipment (PPE) to protect employees.[3][4][5]

Hazard Class GHS Classification Primary Exposure Route Immediate Safety Concern
Respiratory Irritant STOT SE 3 (Suspected)[1]InhalationMay cause irritation to the respiratory tract.[1][2]
Skin Contact UnknownDermal AbsorptionPotential for irritation or systemic toxicity. Properties not fully investigated.[1]
Eye Contact UnknownOcularPotential for serious eye irritation.
Ingestion UnknownOralPotential for acute toxicity.

This table summarizes the known and potential hazards. The lack of complete data necessitates a conservative approach to safety.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a scientifically-driven decision based on a thorough hazard assessment.[6] For this compound, a multi-layered approach is required to create a robust barrier against potential exposure.

Body Part Protection Specifications and Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Rationale: Protects against splashes and airborne particles. Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin/Hands Chemical-resistant, impervious gloves.Rationale: Prevents dermal absorption. While nitrile gloves offer sufficient protection for incidental contact or splashes, they exhibit poor resistance to many halogenated and aromatic hydrocarbons.[8][9][10] For extended contact or immersion, Viton® or PVA gloves are recommended.[11][12] Always inspect gloves prior to use and use proper removal technique to avoid contaminating your hands.[1][2]
Body Impervious laboratory coat, fully fastened.Rationale: Protects skin on the arms and torso from accidental spills. Must be laundered regularly and removed before leaving the laboratory.
Respiratory Use within a certified chemical fume hood is mandatory. For situations where a fume hood is not feasible or in case of a large spill, a NIOSH-approved respirator is required.Rationale: The primary engineering control to prevent inhalation of airborne particles and vapors.[13] For nuisance exposures, a P95 particle respirator may suffice. For higher-level protection or unknown concentrations, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges (or ABEK-P2 in EU) is necessary.[1][2] In worst-case scenarios with unidentified chemicals, a pressure-demand, self-contained breathing apparatus (SCBA) is the standard.[2]
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls start Start: Plan to handle This compound check_fume_hood Is a certified chemical fume hood available? start->check_fume_hood use_fume_hood Mandatory: Work within certified fume hood check_fume_hood->use_fume_hood Yes no_fume_hood DO NOT PROCEED Consult EHS check_fume_hood->no_fume_hood No base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Incidental Contact) use_fume_hood->base_ppe spill_risk High risk of splash or extended contact? base_ppe->spill_risk spill_risk->use_fume_hood No advanced_gloves Upgrade to Viton® or PVA gloves spill_risk->advanced_gloves Yes advanced_gloves->use_fume_hood respirator Use NIOSH-approved respirator with OV/AG cartridges

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Weighing the Solid Compound

The process of weighing a powdered substance presents a significant risk of aerosolization. Static electricity can cause fine powders to become airborne, leading to inhalation exposure and contamination of the work area.[14]

Step-by-Step Protocol:

  • Prepare the Work Area: Designate a specific area for weighing, preferably within a chemical fume hood or a powder weighing station.[15][16] Cover the work surface with disposable bench paper.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it to zero.[15]

  • Transfer the Powder: Move the tared container into the chemical fume hood. Carefully transfer the desired amount of this compound from the stock bottle to your container using a clean spatula. Keep the container opening angled away from your face.

  • Seal and Re-weigh: Securely close the container. Remove your outer gloves and dispose of them. With your inner gloves, carefully transport the sealed container back to the balance to record the final weight.[17]

  • Cleanup: Wipe down the spatula with a solvent-wetted cloth and dispose of it as contaminated waste. Clean the balance and surrounding surfaces. Dispose of the bench paper and any contaminated wipes in the designated solid waste container. Wash your hands thoroughly.

Preparing a Solution

Step-by-Step Protocol:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Don Full PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., Viton® or PVA for handling the solvent).

  • Add Solvent: Add the desired solvent to the pre-weighed, sealed container containing this compound. This can be done using a syringe through a septum cap or by briefly opening the container in the back of the fume hood.

  • Dissolution: Ensure the container is tightly sealed and mix via sonication or magnetic stirring until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the full chemical name, concentration, solvent, date, and your initials.

Disposal Plan: Managing Halogenated Waste

As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. The Environmental Protection Agency (EPA) regulates halogenated organic compounds under specific waste codes.[18][19][20]

Waste Segregation and Disposal Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[21] Never mix halogenated waste with non-halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents used.[21]

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and contaminated bench paper, must be collected in a separate, sealed, and labeled solid hazardous waste container.

  • Aqueous Waste: Do not dispose of any material containing this compound down the drain.[1] Collect all aqueous washes from contaminated glassware in the halogenated waste container.

  • Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup. Ensure containers are sealed and stored in a designated satellite accumulation area.

By implementing these detailed operational and safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. The absence of data is a call for greater diligence, not complacency. Handle this compound with the respect and caution it demands, ensuring that your pursuit of scientific advancement is always built upon a foundation of uncompromised safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.